molecular formula C28H31ClN2O3 B1680603 5-Carboxyrhodamine 6G succinimidyl ester CAS No. 989-38-8

5-Carboxyrhodamine 6G succinimidyl ester

货号: B1680603
CAS 编号: 989-38-8
分子量: 479.0 g/mol
InChI 键: VYXSBFYARXAAKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rhodamine 6G is a rhodamine 6G(1+), an organic chloride salt and a xanthene dye. It has a role as a fluorochrome.

属性

IUPAC Name

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXSBFYARXAAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N2O3.Cl, C28H31ClN2O3
Record name C.I. BASIC RED 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13161-28-9 (perchlorate), 63022-06-0 (molbdosilicate), 63022-07-1 (molybdophosphate), 63022-08-2 (tungstophosphate), 65366-87-2 (molybdate)
Record name Rhodamine 6G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1021243
Record name Rhodamine 6G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992), Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO]
Record name C.I. BASIC RED 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rhodamine 6G
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN WATER & ETHANOL
Record name C.I. BASIC RED 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rhodamine 6G
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RHODAMINE 6G
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

989-38-8
Record name C.I. BASIC RED 1
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rhodamine 6G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodamine 6G
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhodamine 6G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037VRW83CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RHODAMINE 6G
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4179
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

5-Carboxyrhodamine 6G Succinimidyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), a widely used amine-reactive fluorescent dye. This document details its core properties, experimental protocols for its application in bioconjugation, and its use in downstream analytical methods.

Core Concepts

This compound is a derivative of the highly fluorescent rhodamine 6G dye. The key feature of this molecule is the N-hydroxysuccinimidyl (NHS) ester group, which provides a mechanism for covalently attaching the fluorophore to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1] This reaction forms a stable amide bond, making it an ideal tool for a variety of bio-labeling applications. The spectral properties of Carboxyrhodamine 6G, with excitation and emission wavelengths falling between those of fluorescein and tetramethylrhodamine, offer a valuable color option for multiplex fluorescence imaging.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₃₁H₂₉N₃O₇[1]
Molecular Weight555.59 g/mol [1]
SolubilityDMSO, DMF[1]
Storage Conditions-20°C, protect from light[1]

Table 2: Photophysical Properties

PropertyValueReference
Excitation Wavelength (λex)~522-525 nm[1][3]
Emission Wavelength (λem)~546-550 nm[1][3]
Molar Extinction Coefficient (ε)94,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ)High (Rhodamine 6G in ethanol is 0.95)[4]
ColorOrange-Red Solid

Experimental Protocols

Protein and Antibody Labeling with 5-CR6G-SE

This protocol describes the general procedure for labeling proteins and antibodies with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound (5-CR6G-SE)

  • Protein or antibody to be labeled

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in the Labeling Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of 5-CR6G-SE to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of 5-CR6G-SE (MW ~556) in approximately 180 µL of solvent.

  • Labeling Reaction:

    • While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A 10-20 fold molar excess of the dye to the protein is a common starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column or dialysis against PBS.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of 5-CR6G (~525 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm. The correction factor for 5-CR6G at 280 nm is approximately 0.214.

    • The DOL is the molar ratio of the dye to the protein.

  • Storage:

    • Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol and a preservative like sodium azide is recommended for long-term storage.

Immunofluorescence Staining with a 5-CR6G-SE Labeled Antibody

This protocol provides a general workflow for immunofluorescence staining of cultured cells using a directly labeled primary antibody.

Materials:

  • Cells grown on coverslips or in culture plates

  • PBS

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • 5-CR6G-SE labeled primary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells briefly with PBS.

    • Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the 5-CR6G-SE labeled primary antibody in Blocking Buffer to its optimal working concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 1-5 minutes.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for 5-CR6G and the counterstain.

Flow Cytometry with 5-CR6G-SE Labeled Antibodies

This protocol outlines a general procedure for staining cells in suspension for flow cytometry analysis.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 5-CR6G-SE labeled antibody

  • Fc block (optional)

  • Viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

    • Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block for 10-15 minutes.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the 5-CR6G-SE labeled antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation and resuspension to remove unbound antibody.

  • Viability Staining (Optional):

    • Resuspend the cells in buffer containing a viability dye to exclude dead cells from the analysis.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filters for 5-Carboxyrhodamine 6G.

Mandatory Visualization

experimental_workflow cluster_labeling Bioconjugation cluster_application Downstream Applications cluster_if Immunofluorescence cluster_fc Flow Cytometry protein Protein/Antibody in Amine-Free Buffer (pH 8.3-8.5) reaction Labeling Reaction (1-2h, RT, dark) protein->reaction dye 5-CR6G-SE in DMSO/DMF dye->reaction quench Quenching (Tris or Glycine) reaction->quench purification Purification (Gel Filtration/Dialysis) quench->purification labeled_protein Purified 5-CR6G-SE Labeled Protein purification->labeled_protein if_staining Staining of Fixed/Permeabilized Cells labeled_protein->if_staining fc_staining Staining of Cell Suspension labeled_protein->fc_staining if_imaging Fluorescence Microscopy if_staining->if_imaging fc_analysis Flow Cytometric Analysis fc_staining->fc_analysis logical_relationship dye 5-CR6G-SE nhs_ester Succinimidyl Ester (Amine-Reactive Group) dye->nhs_ester fluorophore Carboxyrhodamine 6G (Fluorescent Moiety) dye->fluorophore amide_bond Stable Amide Bond nhs_ester->amide_bond reacts with conjugate Stable Fluorescent Conjugate fluorophore->conjugate protein Biomolecule (e.g., Protein, Antibody) primary_amine Primary Amine (-NH2 on Lysine or N-terminus) protein->primary_amine protein->conjugate primary_amine->amide_bond application Fluorescence-Based Detection conjugate->application amide_bond->conjugate

References

5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G-SE), a fluorescent dye widely utilized in biological research. This document covers its chemical structure, physicochemical properties, and common applications, with a focus on protein and oligonucleotide labeling. Experimental protocols and workflow visualizations are provided to assist researchers in applying this versatile fluorescent probe.

Core Properties of 5-CR6G-SE

5-CR6G-SE is an amine-reactive fluorescent dye belonging to the rhodamine family. The succinimidyl ester (SE) moiety allows for covalent attachment to primary amines on biomolecules such as proteins and amine-modified oligonucleotides. It is commercially available as a single 5-isomer or as a mixture of 5- and 6-isomers. The single isomer is often preferred for applications requiring high reproducibility.[1][2]

The key physicochemical properties of 5-CR6G-SE are summarized in the table below:

PropertyValueReference(s)
Molecular Formula C₃₁H₂₉N₃O₇[3]
Molecular Weight 555.59 g/mol [3]
Excitation Maximum (λex) ~525 nm[3]
Emission Maximum (λem) ~550 nm[3]
Solubility DMSO, DMF[3]
Reactive Group Succinimidyl Ester (SE)
Target Functional Group Primary Amines (-NH₂)

Experimental Protocols

General Protocol for Protein Labeling with 5-CR6G-SE

This protocol provides a general workflow for the covalent labeling of proteins with 5-CR6G-SE. The optimal conditions may need to be adjusted based on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • 5-CR6G-SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the dye.

  • Prepare 5-CR6G-SE Stock Solution: Immediately before use, dissolve 5-CR6G-SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the 5-CR6G-SE stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of 5-CR6G-SE (~525 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.2-0.3 for rhodamine dyes).

Oligonucleotide Labeling

5-CR6G-SE is also frequently used for labeling amine-modified oligonucleotides. The succinimidyl ester reacts with the primary amine group introduced at the 5', 3', or an internal position of the oligonucleotide. The general principle of the labeling reaction is similar to that of protein labeling, involving the reaction of the amine-modified oligonucleotide with the dye in an appropriate buffer, followed by purification to remove the unreacted dye.

Visualizations

Workflow for Protein Labeling with 5-CR6G-SE

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mixing & Incubation (1 hr, RT, dark) Protein->Mix Dye 5-CR6G-SE Stock (Anhydrous DMSO) Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Analyze Spectrophotometry (A280 & A525) Purify->Analyze Calculate Calculate DOL Analyze->Calculate FRET_Principle cluster_no_fret No Interaction (No FRET) cluster_fret Interaction (FRET) Donor_NF Donor Emission_NF Donor Emission Donor_NF->Emission_NF Acceptor_NF Acceptor (5-CR6G-SE) Excitation_NF Excitation Light Excitation_NF->Donor_NF Donor_F Donor Acceptor_F Acceptor (5-CR6G-SE) Donor_F->Acceptor_F Emission_F Acceptor Emission Acceptor_F->Emission_F Excitation_F Excitation Light Excitation_F->Donor_F FRET_transfer FRET

References

An In-Depth Technical Guide to 5-Carboxyrhodamine 6G Succinimidyl Ester: Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), a widely utilized fluorescent dye in bioconjugation. It details the chemical principles underlying its reactivity, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the reaction pathways and experimental workflows.

Core Mechanism of Action: Amine-Reactive Labeling

This compound is an amine-reactive fluorescent probe designed for the covalent labeling of biomolecules.[1][2] The core of its mechanism lies in the N-hydroxysuccinimidyl (NHS) ester functional group. This group exhibits high reactivity towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[3]

The reaction, a nucleophilic acyl substitution, proceeds through the attack of the unprotonated primary amine on the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable and covalent amide bond, effectively conjugating the rhodamine dye to the target molecule. The N-hydroxysuccinimide is released as a byproduct. This robust covalent linkage is critical for applications requiring stable fluorescent labeling, such as in immunochemistry, fluorescence microscopy, and flow cytometry.[3]

A crucial factor influencing the efficiency of this reaction is the pH of the reaction buffer. The labeling reaction is strongly pH-dependent, with optimal conditions typically falling within the pH range of 7 to 9.[4] Below this range, the primary amines are predominantly protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester. Conversely, at pH values above 9, the rate of hydrolysis of the succinimidyl ester to the non-reactive carboxylic acid increases significantly, reducing the amount of dye available for conjugation to the target molecule.

Therefore, a careful balance of pH is necessary to ensure efficient labeling by maximizing the concentration of reactive, unprotonated primary amines while minimizing the competing hydrolysis of the dye.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of this compound.

PropertyValueReference
Molecular Formula C₃₁H₂₉N₃O₇[2]
Molecular Weight 555.59 g/mol [2]
Excitation Maximum (λex) 525 nm[2]
Emission Maximum (λem) 550 nm[2]
Solubility DMSO, DMF[2]
Reactive Group Succinimidyl Ester (SE)[3]
Target Functional Group Primary Amines[3]
Optimal Reaction pH 7.0 - 9.0[4]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the use of this compound, the following diagrams have been generated using the DOT language.

G Mechanism of 5-CR6G-SE Reaction with a Primary Amine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 5_CR6G_SE 5-Carboxyrhodamine 6G Succinimidyl Ester Conjugate Fluorescently Labeled Biomolecule (Stable Amide Bond) 5_CR6G_SE->Conjugate reacts with NHS N-Hydroxysuccinimide (Byproduct) 5_CR6G_SE->NHS releases Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Conjugate Conditions Aqueous Buffer pH 7.0 - 9.0 Conditions->Conjugate G Experimental Workflow for Protein Labeling with 5-CR6G-SE Start Start Prepare_Protein 1. Prepare Protein Solution (in amine-free buffer, pH 7-9) Start->Prepare_Protein Prepare_Dye 2. Prepare 5-CR6G-SE Stock Solution (in anhydrous DMSO or DMF) Prepare_Protein->Prepare_Dye Labeling 3. Add Dye to Protein Solution (Mix and incubate) Prepare_Dye->Labeling Purification 4. Purify the Conjugate (e.g., Size-Exclusion Chromatography) Labeling->Purification Characterization 5. Characterize the Labeled Protein (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

References

5-Carboxyrhodamine 6G: A Technical Guide to its Excitation and Emission Spectra for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core photophysical properties of 5-Carboxyrhodamine 6G (5-CR6G). This document provides quantitative spectral data, detailed experimental protocols for spectral measurements, and visualizations of the underlying principles and applications of this versatile fluorophore.

Core Photophysical Properties of 5-Carboxyrhodamine 6G

5-Carboxyrhodamine 6G is a bright and photostable fluorescent dye belonging to the rhodamine family. It is widely used for labeling proteins, peptides, and nucleic acids due to its amine-reactive carboxylic acid group, which can be readily conjugated to primary amines. Its spectral characteristics, falling between those of fluorescein and tetramethylrhodamine, make it a suitable candidate for multicolor imaging and fluorescence resonance energy transfer (FRET) applications.[1][2] The succinimidyl ester (SE) form of 5-CR6G is a commonly used amine-reactive fluorescent probe for preparing bioconjugates.[3]

Quantitative Spectral Data

The excitation and emission maxima of 5-Carboxyrhodamine 6G can exhibit slight variations depending on the solvent environment. The following table summarizes key quantitative data for 5-CR6G and its parent compound, Rhodamine 6G, in various solvents. It is important to note that commercially available 5-CR6G is often a mixture of 5- and 6-isomers, which may have slightly different spectral properties.[1][4]

PropertyValueSolventReference(s)
Excitation Maximum (λex) 525 nm-[3]
522 nm-[4]
520 nmMethanol (MeOH)[5]
Emission Maximum (λem) 550 nm-[3]
546 nm-[4]
546 nmMethanol (MeOH)[5]
Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹ (for Rhodamine 6G)Methanol (MeOH)
Quantum Yield (Φ) 0.95 (for Rhodamine 6G)Water
Fluorescence Lifetime (τ) 3.78 ns (for Rhodamine 6G)Methanol (MeOH)
3.89 ns (for Rhodamine 6G)Water
4.36 ns (for Rhodamine 6G)DMSO

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section provides a detailed methodology for the accurate measurement of the excitation and emission spectra of 5-Carboxyrhodamine 6G.

Materials and Instrumentation
  • 5-Carboxyrhodamine 6G: Lyophilized powder.

  • Solvent: Spectroscopy-grade solvent (e.g., ethanol, methanol, DMSO, or phosphate-buffered saline (PBS)).

  • Spectrofluorometer: An instrument equipped with an excitation light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).

  • Quartz Cuvettes: 1 cm path length, transparent to UV-visible light.

  • Micropipettes and sterile tips.

  • Vortex mixer.

Procedure
  • Stock Solution Preparation:

    • Accurately weigh a small amount of 5-CR6G powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mM). Vortex thoroughly to ensure complete dissolution. Store the stock solution protected from light at -20°C.

  • Working Solution Preparation:

    • Dilute the stock solution in the desired experimental solvent to a final concentration suitable for fluorescence measurements. A typical starting concentration is in the low micromolar range (e.g., 1 µM). The absorbance of the working solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

    • Set the excitation and emission slit widths. A common starting point is 5 nm for both. Narrower slits provide better spectral resolution but lower signal intensity.

  • Measurement of Emission Spectrum:

    • Fill a quartz cuvette with the working solution of 5-CR6G.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Set the excitation monochromator to the expected excitation maximum of 5-CR6G (e.g., 525 nm).

    • Scan a range of emission wavelengths, starting from a wavelength slightly higher than the excitation wavelength to avoid scattered light (e.g., 535 nm) up to a suitable upper limit (e.g., 700 nm).

    • Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Measurement of Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 540 nm).

    • Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

  • Blank Subtraction:

    • Record the emission and excitation spectra of the solvent alone (blank).

    • Subtract the blank spectra from the corresponding sample spectra to correct for background fluorescence and Raman scattering from the solvent.

Visualizations

The Jablonski Diagram: The Principle of Fluorescence

The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, as described by the Jablonski diagram. This is a fundamental concept for understanding the principles behind excitation and emission spectra.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Excitation (Absorption) S0_v1->S0_v0 Vibrational Relaxation (non-radiative) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Emission (Fluorescence) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Fluorescence Spectroscopy

The following diagram outlines the key steps in a typical experimental workflow for measuring the excitation and emission spectra of a fluorescent compound like 5-Carboxyrhodamine 6G.

experimental_workflow prep Sample Preparation (5-CR6G Solution) instrument Instrument Setup (Spectrofluorometer) prep->instrument emission_scan Emission Scan (Fixed λex, Scan λem) instrument->emission_scan excitation_scan Excitation Scan (Fixed λem, Scan λex) instrument->excitation_scan data_processing Data Processing (Blank Subtraction) emission_scan->data_processing excitation_scan->data_processing blank Blank Measurement (Solvent Only) blank->data_processing analysis Spectral Analysis data_processing->analysis

Caption: A flowchart of the experimental workflow for fluorescence spectroscopy.

Application in Signaling Pathway Visualization: GPCR Internalization

5-Carboxyrhodamine 6G and its derivatives are valuable tools for visualizing cellular processes. For instance, a peptide or antibody labeled with 5-CR6G can be used to track the internalization of a G-protein coupled receptor (GPCR) upon ligand binding. The following diagram illustrates this signaling pathway.

GPCR_signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein 2. Activation Arrestin β-Arrestin GPCR->Arrestin 4. Recruitment Effector Effector Protein G_protein->Effector 3. Signal Transduction Ligand 5-CR6G Labeled Ligand Ligand->GPCR 1. Binding Second_Messenger Second Messenger Cascade Effector->Second_Messenger Clathrin_pit Clathrin-coated pit Arrestin->Clathrin_pit 5. Internalization Endosome Endosome Clathrin_pit->Endosome 6. Vesicle Formation

Caption: GPCR signaling cascade initiated by a 5-CR6G labeled ligand.

References

5-Carboxyrhodamine 6G: A Technical Guide to Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of 5-Carboxyrhodamine 6G (5-CR6G), a widely utilized fluorescent dye in biological research and drug development. This document details the photophysical properties, experimental protocols for their measurement, and common experimental workflows where 5-CR6G is employed.

Core Photophysical Properties

5-Carboxyrhodamine 6G is a derivative of Rhodamine 6G, functionalized with a carboxylic acid group that facilitates conjugation to biomolecules. It is well-regarded for its high fluorescence quantum yield and good photostability, making it a robust fluorophore for various applications.[1][2][3]

Quantum Yield

Table 1: Quantum Yield of Rhodamine 6G in Various Solvents

SolventQuantum Yield (Φ)
Ethanol0.95
Methanol0.88
Water0.95
Chloroform0.42
Dichloromethane0.45
1-Butanol0.94
1-Octanol0.94
2-Propanol0.92
Formamide0.90

Data sourced from Magde et al. (2002).[4]

The quantum yield of rhodamine dyes can be influenced by several factors, including the solvent environment and the concentration of the dye.[5][6] For instance, the addition of soap to an aqueous solution of Rhodamine 6G has been shown to increase the relative quantum yield by breaking up non-fluorescent dimers.[7]

Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. 5-Carboxyrhodamine 6G is generally considered to have good photostability.[1][2][3] The photobleaching of rhodamine dyes is a complex process that can occur from excited singlet or triplet states and is often influenced by the surrounding environment, such as the presence of oxygen.[8] While a specific photobleaching quantum yield for 5-CR6G is not commonly reported, qualitative assessments and studies on Rhodamine 6G indicate its suitability for imaging applications that require prolonged or intense illumination.

Experimental Protocols

Accurate characterization of quantum yield and photostability is crucial for quantitative fluorescence-based assays. Below are detailed methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[9]

Protocol:

  • Standard Selection: Choose a quantum yield standard with absorption and emission spectra that overlap with the sample of interest. For 5-Carboxyrhodamine 6G, Rhodamine 6G in ethanol (Φ = 0.95) is a suitable standard.[9]

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent to ensure the same refractive index. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the unknown sample (Φunk): Φunk = Φstd * (Gradunk / Gradstd) * (nunk²/ nstd²) where Φstd is the quantum yield of the standard, and n is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

Assessment of Photostability (Photobleaching)

Photobleaching can be quantified by measuring the decay of fluorescence intensity over time under continuous illumination.

Protocol:

  • Sample Preparation: Prepare a sample of 5-CR6G, for example, conjugated to a protein and immobilized on a microscope slide.

  • Microscopy Setup: Use a fluorescence microscope (confocal or widefield) equipped with a suitable laser line for excitation (e.g., 514 nm for 5-CR6G).

  • Image Acquisition:

    • Select a region of interest (ROI) containing the fluorescently labeled specimen.

    • Acquire a time-lapse series of images at a constant frame rate. The illumination intensity and exposure time should be kept constant throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting decay curve can be fitted to an exponential function to determine the photobleaching rate constant (k). The photobleaching half-life (t1/2) can then be calculated as ln(2)/k.

Experimental Workflows

5-Carboxyrhodamine 6G is a versatile tool for fluorescently labeling biomolecules. Its succinimidyl ester (SE) derivative is commonly used to label primary amines on proteins and other molecules.[10]

Protein Labeling with 5-CR6G Succinimidyl Ester

This workflow outlines the general steps for conjugating 5-CR6G SE to a protein.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization p1 Dissolve Protein in Amine-Free Buffer (e.g., PBS) r1 Add 5-CR6G SE Solution to Protein Solution p1->r1 p2 Dissolve 5-CR6G SE in Anhydrous DMSO p2->r1 r2 Incubate at Room Temperature (e.g., 1 hour) with Gentle Stirring pu1 Separate Labeled Protein from Unreacted Dye (e.g., Size Exclusion Chromatography or Dialysis) r2->pu1 c1 Determine Degree of Labeling (DOL) via Absorbance Measurements pu1->c1

Workflow for protein labeling with 5-CR6G SE.
Indirect Immunofluorescence Workflow

This diagram illustrates a typical workflow for indirect immunofluorescence, a common application for fluorescently labeled secondary antibodies, which can be conjugated with 5-CR6G.[11][12]

G cluster_sample Sample Preparation cluster_staining Staining cluster_imaging Imaging s1 Cell/Tissue Fixation s2 Permeabilization s1->s2 s3 Blocking s2->s3 st1 Incubate with Primary Antibody s3->st1 st2 Wash st1->st2 st3 Incubate with 5-CR6G Labeled Secondary Antibody st2->st3 st4 Wash st3->st4 i1 Mounting st4->i1 i2 Fluorescence Microscopy i1->i2

References

Solubility of 5-Carboxyrhodamine 6G NHS Ester in DMSO and DMF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing fluorescent labeling, understanding the solubility characteristics of reagents like 5-Carboxyrhodamine 6G N-hydroxysuccinimide (NHS) ester is critical for experimental success. This technical guide provides an in-depth analysis of the solubility of 5-Carboxyrhodamine 6G NHS ester in two common organic solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Core Concepts in Solubility

5-Carboxyrhodamine 6G NHS ester is a widely used amine-reactive fluorescent dye. Its utility in labeling proteins, peptides, and other biomolecules is predicated on its ability to be dissolved in a suitable solvent before introduction to the aqueous environment of a labeling reaction. Both DMSO and DMF are favored for this purpose due to their ability to dissolve a wide range of organic compounds and their miscibility with water.

While product data sheets consistently list 5-Carboxyrhodamine 6G NHS ester as soluble in DMSO and DMF, it is important to note that some sources describe its solubility as "very poor" in these solvents, which can limit its utility[1]. This suggests that while it does dissolve, achieving high concentrations may be challenging.

Quantitative Solubility Data

Mass of 5-CR6G, SEVolume of DMSO for 1 mM SolutionVolume of DMSO for 5 mM SolutionVolume of DMSO for 10 mM Solution
0.1 mg 179.99 µL36.00 µL18.00 µL
0.5 mg 899.94 µL179.99 µL89.99 µL
1 mg 1.80 mL359.98 µL179.99 µL
5 mg 9.00 mL1.80 mL899.94 µL
10 mg 18.00 mL3.60 mL1.80 mL

Note: This data is based on a molecular weight of 555.59 g/mol for 5(6)-Carboxyrhodamine 6G, succinimidyl ester[3][4]. These volumes are intended for the preparation of stock solutions.

Experimental Protocols

The following is a detailed methodology for the solubilization of 5-Carboxyrhodamine 6G NHS ester and its subsequent use in a typical biomolecule labeling reaction.

Materials:
  • 5-Carboxyrhodamine 6G NHS ester

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Pipettes

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Biomolecule to be labeled

Protocol for Preparing a Stock Solution:
  • Equilibration: Allow the vial of 5-Carboxyrhodamine 6G NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial containing the dye to achieve the desired concentration (refer to the table above for guidance). Amine-free DMF is a preferred solvent[5].

  • Dissolution: Vortex the solution briefly to ensure the dye is completely dissolved[6]. If necessary, gentle warming and sonication can be applied to aid dissolution, but care should be taken to avoid degradation of the NHS ester.

  • Storage: The resulting stock solution can be stored at -20°C for 1-2 months, protected from light and moisture[5].

General Protocol for Biomolecule Labeling:
  • Prepare Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, antibody) in a suitable reaction buffer at an optimal pH of 8.3-8.5[5]. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction[6][7].

  • Initiate Reaction: Add the prepared dye stock solution to the biomolecule solution. A common starting point is a 5-10 fold molar excess of the dye to the biomolecule[8].

  • Incubation: Incubate the reaction mixture for at least one hour at room temperature, or overnight on ice, with protection from light[5][8].

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM[6][8].

  • Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using methods such as gel filtration, dialysis, or chromatography[5].

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the solubilization and use of 5-Carboxyrhodamine 6G NHS ester.

G cluster_prep Stock Solution Preparation start Start: 5-CR6G NHS Ester (Solid) add_solvent Add Anhydrous DMSO or DMF start->add_solvent Equilibrate to RT vortex Vortex to Dissolve add_solvent->vortex stock_solution 10 mM Stock Solution vortex->stock_solution G cluster_labeling Biomolecule Labeling Reaction stock_solution Dye Stock Solution (in DMSO/DMF) mix Mix Dye and Biomolecule stock_solution->mix biomolecule Biomolecule in Reaction Buffer (pH 8.3-8.5) biomolecule->mix incubate Incubate (1 hr, RT, dark) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate quench->purify final_product Labeled Biomolecule purify->final_product

References

A Technical Guide to the Storage and Stability of 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE). Understanding the stability of this fluorescent labeling reagent is critical for ensuring the reproducibility and accuracy of experimental results in research and drug development. This document outlines the key factors affecting its stability, provides recommended handling procedures, and details experimental protocols for stability assessment.

Core Principles of 5-CR6G-SE Stability

5-CR6G-SE is a widely used amine-reactive fluorescent dye. Its stability is primarily influenced by three factors: temperature, light, and moisture. The molecule consists of a rhodamine 6G core, which is susceptible to photobleaching, and a succinimidyl ester (SE) functional group, which is prone to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of the dye. For long-term preservation of its chemical integrity and reactivity, storage at low temperatures is essential.

  • Light: The rhodamine 6G fluorophore can be degraded by exposure to light, particularly UV light. This process, known as photobleaching, leads to a loss of fluorescence.

  • Moisture: The succinimidyl ester is highly susceptible to hydrolysis in the presence of water, which converts the amine-reactive ester to a non-reactive carboxylic acid. This significantly reduces the efficiency of labeling reactions.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and performance of 5-CR6G-SE. The following table summarizes the recommended conditions.

ParameterRecommendation
Long-Term Storage Store lyophilized powder at -20°C or below in a desiccated environment.[1][2][3][4] When stored as directed, the lyophilized product is stable for 6-12 months.[3]
Short-Term Storage After reconstitution in an anhydrous solvent such as DMSO or DMF, it is recommended to use the solution immediately.[3] If short-term storage is necessary, aliquot the solution into single-use volumes and store at -20°C, tightly sealed and protected from light. Avoid repeated freeze-thaw cycles.
Handling Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3] Handle the compound in a dry environment and minimize its exposure to light. Use anhydrous solvents for reconstitution.
Shipping The product is typically shipped at room temperature, as short-term exposure to ambient conditions is not expected to significantly degrade the product.[4] However, upon receipt, it should be stored under the recommended long-term conditions.

Stability Profile

The stability of 5-CR6G-SE is dependent on its formulation (solid vs. solution) and environmental conditions.

Chemical Stability

The primary pathway of chemical degradation for 5-CR6G-SE in the presence of moisture is the hydrolysis of the succinimidyl ester. This reaction is pH-dependent, with the rate of hydrolysis increasing at higher pH.

ConditionStability Profile
Lyophilized Powder When stored at -20°C and protected from light and moisture, the lyophilized powder is stable for at least 6 to 12 months.[3]
In Anhydrous Solvent (DMSO/DMF) In a truly anhydrous solvent, the succinimidyl ester is relatively stable. However, these solvents are hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrolysis over time. For this reason, long-term storage in solution is not recommended.
In Aqueous Solution The succinimidyl ester is highly unstable in aqueous solutions. The rate of hydrolysis is significant, especially at neutral to alkaline pH. For labeling reactions in aqueous buffers, the dye should be dissolved in an anhydrous solvent first and then added to the reaction mixture immediately. The half-life of NHS esters in aqueous solutions can range from hours at pH 7 to minutes at pH 9.
Photostability

Rhodamine dyes are known for their good photostability compared to other fluorophores like fluorescein. However, prolonged exposure to high-intensity light will lead to irreversible photobleaching.

ConditionStability Profile
Solid State As a solid, the dye is less susceptible to photobleaching. However, it is still recommended to store it protected from light.
In Solution In solution, the dye is more vulnerable to photobleaching. The rate of photobleaching depends on the light intensity, wavelength, and the presence of oxygen and other reactive species.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 5-CR6G-SE, the following experimental protocols can be employed.

Protocol for Assessing Hydrolytic Stability

This protocol determines the rate of hydrolysis of the succinimidyl ester in an aqueous buffer.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 5-CR6G-SE in anhydrous DMSO (e.g., 10 mM).

    • Prepare aqueous buffers at different pH values (e.g., pH 7.4 and pH 8.5).

  • Initiation of Hydrolysis:

    • Add a small aliquot of the 5-CR6G-SE stock solution to the aqueous buffer to achieve a final concentration suitable for analysis (e.g., 100 µM).

    • Immediately start a timer and mix the solution thoroughly.

  • Sample Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC).

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

      • Detection: UV-Vis detector at the absorbance maximum of 5-CR6G (approx. 525 nm) and a fluorescence detector.

  • Data Analysis:

    • Quantify the peak area of the intact 5-CR6G-SE and the hydrolyzed product (5-Carboxyrhodamine 6G).

    • Plot the percentage of intact 5-CR6G-SE against time to determine the hydrolysis rate and half-life at different pH values.

Protocol for Assessing Photostability

This protocol evaluates the photostability of 5-CR6G-SE upon exposure to a controlled light source.

Methodology:

  • Sample Preparation:

    • Prepare a solution of 5-CR6G-SE in a suitable solvent (e.g., DMSO or PBS) at a known concentration.

    • Prepare a "dark control" sample by wrapping a vial of the same solution in aluminum foil.

  • Light Exposure:

    • Place the sample and the dark control in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp or a D65/ID65 standard lamp).

    • Expose the samples to a defined light intensity for a set duration, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis:

    • At specified time points, measure the absorbance and fluorescence of the exposed sample and the dark control using a spectrophotometer and a spectrofluorometer.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the absorbance or fluorescence intensity of the exposed sample to the dark control.

    • Plot the percentage of remaining fluorophore against the duration of light exposure.

Visualizing Stability and Handling Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and workflows for handling and assessing the stability of 5-CR6G-SE.

G cluster_storage Recommended Storage Workflow Receipt Receipt Equilibrate Equilibrate to Room Temp Receipt->Equilibrate Reconstitute Reconstitute in Anhydrous Solvent Equilibrate->Reconstitute Use Immediately Use Immediately Reconstitute->Use Immediately Aliquot Aliquot for Short-Term Storage Reconstitute->Aliquot Store Frozen Store at -20°C, Desiccated, Dark Aliquot->Store Frozen G cluster_degradation Primary Degradation Pathways 5-CR6G-SE 5-CR6G-SE Hydrolysis Hydrolysis 5-CR6G-SE->Hydrolysis Moisture, High pH Photodegradation Photodegradation 5-CR6G-SE->Photodegradation Light Exposure Inactive Carboxylic Acid Inactive Carboxylic Acid Hydrolysis->Inactive Carboxylic Acid Non-fluorescent Product Non-fluorescent Product Photodegradation->Non-fluorescent Product G cluster_stability_testing Stability Testing Workflow Prepare Sample Prepare Sample Stress Conditions Stress Conditions Prepare Sample->Stress Conditions Hydrolysis Aqueous Buffer Stress Conditions->Hydrolysis Moisture Photostability Controlled Light Stress Conditions->Photostability Light Thermal Elevated Temperature Stress Conditions->Thermal Heat Analyze Analyze Hydrolysis->Analyze Photostability->Analyze Thermal->Analyze Quantify Degradation Quantify Degradation Analyze->Quantify Degradation

References

An In-depth Technical Guide to 5-Carboxyrhodamine 6G Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), an amine-reactive fluorescent dye. It details its chemical and physical properties, provides protocols for its use in bioconjugation, and illustrates its application in studying cellular signaling pathways.

Core Properties and Specifications

5-Carboxyrhodamine 6G (CR6G) and its succinimidyl ester derivative are valued for their brightness and photostability. The succinimidyl ester (SE) group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins. It is crucial to distinguish between the single 5-isomer and the mixture of 5- and 6-isomers, as they possess different CAS numbers and may be preferred for different applications where reproducibility is critical.[1]

PropertyThis compound (5-isomer)5(6)-Carboxyrhodamine 6G Succinimidyl Ester (isomer mixture)
CAS Number 209112-21-0349672-89-5[2]
Molecular Formula C₃₁H₂₉N₃O₇C₃₁H₂₉N₃O₇[2]
Molecular Weight 555.59 g/mol 555.59 g/mol [2]
Excitation Maximum (λex) ~525 nm~525 nm[2]
Emission Maximum (λem) ~550 nm~550 nm[2]
Solubility DMSO, DMF[2]DMSO, DMF[2]
Quantum Yield (Φ) ~0.95 (for Rhodamine 6G)[3]~0.95 (for Rhodamine 6G)[3]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹ (at 529.8 nm for Rhodamine 6G)[3]Not explicitly stated, but expected to be similar to the 5-isomer.
Correction Factor (A₂₈₀) 0.214[1]Not explicitly stated.

Reaction Mechanism and Bioconjugation

The primary application of 5-CR6G-SE is the fluorescent labeling of proteins, antibodies, and other biomolecules. The succinimidyl ester moiety reacts with primary amines on the target molecule in a pH-dependent manner to form a stable amide bond.

Logical Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with 5-CR6G-SE.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage A Prepare Protein Solution (e.g., in 0.1 M Sodium Bicarbonate, pH 8.3) C Combine Protein and Dye Solutions (Incubate for 1 hour at room temperature, protected from light) A->C B Prepare 5-CR6G-SE Stock Solution (e.g., 10 mM in anhydrous DMSO) B->C D Separate Labeled Protein from Free Dye (e.g., Gel Filtration Column) C->D E Determine Degree of Labeling (DOL) (Measure A280 and A525) D->E F Store Labeled Protein (4°C or -20°C with cryoprotectant) E->F

General workflow for protein labeling with 5-CR6G-SE.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and oligonucleotides with 5-CR6G-SE. These are general guidelines and may require optimization for specific applications.

Protein Labeling Protocol (e.g., IgG Antibody)

This protocol is adapted from general procedures for labeling antibodies with succinimidyl ester dyes.[4][5]

Materials:

  • IgG antibody to be labeled

  • This compound (5-CR6G-SE)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification resin (e.g., gel filtration column)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 2.5 mg/mL. Buffers containing primary amines (e.g., Tris) should not be used as they will compete with the labeling reaction.[4][5]

  • Prepare the Dye Stock Solution: Allow the vial of 5-CR6G-SE to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and ~525 nm (A₅₂₅).

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A₂₈₀ - (A₅₂₅ x 0.214)] / ε_protein

      • Where 0.214 is the correction factor for the dye's absorbance at 280 nm[1] and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Conc. (M) = A₅₂₅ / ε_dye

      • Where ε_dye is the molar extinction coefficient of 5-CR6G-SE at 525 nm.

    • Calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[4]

Oligonucleotide Labeling

5-CR6G-SE can be used for post-synthesis labeling of amine-modified oligonucleotides.

Materials:

  • 5'-amine-modified oligonucleotide

  • This compound (5-CR6G-SE)

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium carbonate/bicarbonate buffer, pH 9.0

  • Purification supplies (e.g., HPLC or gel electrophoresis)

Procedure:

  • Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer.

  • Dissolve the 5-CR6G-SE in DMSO or DMF to create a concentrated stock solution.

  • Add the dye solution to the oligonucleotide solution. The optimal dye-to-oligo ratio may need to be determined empirically but a 2-5 fold molar excess is a good starting point.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the labeled oligonucleotide using reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or an equivalent method to remove unreacted dye and unlabeled oligonucleotides.

Application in Signaling Pathway Analysis

Fluorescently labeled proteins are invaluable tools for tracking protein localization and dynamics within cellular signaling pathways. For instance, a protein involved in the Epidermal Growth Factor Receptor (EGFR) signaling pathway could be labeled with 5-CR6G-SE to visualize its translocation upon pathway activation.

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[6][7] Dysregulation of this pathway is implicated in various cancers.[6] The pathway is initiated by the binding of a ligand, such as EGF, to the EGFR, leading to receptor dimerization and autophosphorylation. This creates docking sites for adaptor proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK pathway.[6]

The following diagram illustrates a simplified EGFR signaling cascade, highlighting how a fluorescently labeled protein (e.g., an antibody against a pathway component or a labeled signaling protein itself) could be used for visualization.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Labeled_Protein 5-CR6G-SE Labeled Protein (e.g., anti-ERK antibody) Labeled_Protein->ERK Visualization Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Simplified EGFR signaling pathway with a fluorescent probe.

References

An In-depth Technical Guide to the Amine-Reactive Properties of 5-Carboxyrhodamine 6G SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core amine-reactive properties of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE), a widely used fluorescent dye in bioconjugation. It details the underlying chemistry, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Principles of 5-Carboxyrhodamine 6G SE Amine Reactivity

5-Carboxyrhodamine 6G (5-CR6G) is a bright, orange-fluorescent dye. The succinimidyl ester (SE) derivative, 5-CR6G-SE, is a popular amine-reactive probe for covalently labeling biomolecules.[1][2] The SE group is highly susceptible to nucleophilic attack by primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[3] This reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the fluorophore to the target molecule.

The primary competing reaction is the hydrolysis of the succinimidyl ester in the presence of water, which yields an unreactive carboxylic acid and reduces the efficiency of the conjugation.[4][5][6] The rates of both aminolysis and hydrolysis are significantly influenced by pH. The optimal pH range for the aminolysis of NHS esters is typically between 7.2 and 8.5.[7] Below this range, the primary amines are protonated and thus non-nucleophilic, hindering the reaction. Above this range, the rate of hydrolysis increases substantially.

Quantitative Data

The following table summarizes the key quantitative properties of 5-Carboxyrhodamine 6G SE.

PropertyValueReference
Molecular Weight 555.59 g/mol [2]
Excitation Maximum (λex) ~522-525 nm[1][2][8]
Emission Maximum (λem) ~546-550 nm[2][8]
Molar Extinction Coefficient (ε) ~94,000 cm⁻¹M⁻¹[8]
Optimal pH for Conjugation 7.2 - 8.5[7]

It is noteworthy that conjugates of carboxyrhodamine 6G generally exhibit a higher fluorescence quantum yield compared to tetramethylrhodamine conjugates.[1][2][9]

Experimental Protocols

This section provides a detailed methodology for labeling a protein with 5-Carboxyrhodamine 6G SE.

Materials:
  • Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

  • 5-Carboxyrhodamine 6G SE

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:
  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the 5-CR6G-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature. This step will consume any unreacted dye.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a gel filtration column or dialysis.

    • The purified conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Mandatory Visualizations

Chemical Reaction of 5-CR6G-SE with a Primary Amine

5-CR6G-SE 5-Carboxyrhodamine 6G SE Intermediate Tetrahedral Intermediate 5-CR6G-SE->Intermediate Nucleophilic Attack PrimaryAmine Primary Amine (e.g., on a protein) PrimaryAmine->Intermediate AmideConjugate Stable Amide Conjugate Intermediate->AmideConjugate Collapse NHS N-hydroxysuccinimide (byproduct) Intermediate->NHS

Caption: Reaction of 5-CR6G-SE with a primary amine.

Experimental Workflow for Protein Labeling

A Prepare Protein Solution (amine-free buffer) C Mix Protein and Dye (incubate 1-2h at RT) A->C B Prepare Dye Stock Solution (anhydrous DMSO/DMF) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (gel filtration/dialysis) D->E F Characterize and Store E->F

Caption: Workflow for protein labeling with 5-CR6G-SE.

Application in Studying EGFR Signaling

5-CR6G-SE can be used to label ligands, such as Epidermal Growth Factor (EGF), to study their interaction with receptors and subsequent cellular signaling pathways. The binding of a fluorescently labeled EGF to the Epidermal Growth Factor Receptor (EGFR) can be visualized to track receptor dimerization, internalization, and trafficking.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF Rhodamine-EGF EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Endosome Endosome with Rhodamine-EGF-EGFR EGFR_dimer->Endosome Internalization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_dimer->Signaling Signal Transduction

Caption: EGFR signaling pathway initiated by fluorescent EGF.

References

Methodological & Application

Application Notes and Protocols for 5-Carboxyrhodamine 6G Succinimidyl Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE). This amine-reactive fluorescent dye is a valuable tool for generating fluorescently tagged proteins for use in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Introduction

This compound is a bright, photostable orange-red fluorescent dye that reacts efficiently with primary amino groups, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The following protocol outlines the necessary steps for successful protein conjugation, purification of the labeled protein, and determination of the degree of labeling.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference in experimental design and data analysis.

ParameterValueReference
Molecular Weight (MW) 555.6 g/mol [1]
Excitation Wavelength (λEx) ~522 nm[2]
Emission Wavelength (λEm) ~546 nm[2]
Molar Extinction Coefficient (ε) 94,000 cm⁻¹M⁻¹ at ~522 nm[2]
Correction Factor (CF₂₈₀) 0.214[2]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents
  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • This compound (5-CR6G-SE)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

  • Reaction tubes

  • Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Mix Protein and Dye Solutions (Incubate 1 hour at room temperature, protected from light) prep_protein->reaction Add to reaction prep_dye Prepare 5-CR6G-SE Stock Solution (10 mg/mL in anhydrous DMSO) prep_dye->reaction Add to reaction purify Separate Labeled Protein from Free Dye (e.g., Gel Filtration Column) reaction->purify measure Measure Absorbance (A₂₈₀ and A₅₂₂ of the conjugate) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: Protein labeling workflow with this compound.

Detailed Methodologies

3.1. Preparation of Reagents

  • Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. A commonly used buffer for NHS ester reactions is 0.1 M sodium bicarbonate, pH 8.3-8.5. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the dye.

    • If the protein is in an incompatible buffer, exchange it using dialysis or a desalting column.

  • 5-CR6G-SE Stock Solution:

    • Allow the vial of 5-CR6G-SE to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use, as NHS esters are susceptible to hydrolysis.

3.2. Labeling Reaction

  • Calculate the amount of 5-CR6G-SE needed:

    • The optimal molar ratio of dye to protein for labeling can vary, but a starting point of a 10- to 20-fold molar excess of dye is recommended.

    • Calculation:

      • Moles of Protein = (mass of protein in g) / (molecular weight of protein in g/mol )

      • Moles of Dye = Moles of Protein × desired molar excess

      • Volume of Dye Stock (µL) = (Moles of Dye × MW of Dye) / (Concentration of Dye Stock in mg/µL)

  • Reaction:

    • Add the calculated volume of the 5-CR6G-SE stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

3.3. Purification of the Labeled Protein

  • Prepare a desalting or gel filtration column according to the manufacturer's instructions.

  • Apply the reaction mixture to the column.

  • Elute the protein-dye conjugate using an appropriate buffer (e.g., PBS).

  • The labeled protein will typically elute first, while the smaller, unconjugated dye molecules will be retained on the column and elute later. Collect the fractions containing the colored, labeled protein.

3.4. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-CR6G, which is approximately 522 nm (A₅₂₂).

  • Calculate the Concentration of the Dye:

    • Concentration of Dye (M) = A₅₂₂ / (εdye × path length in cm)

      • εdye = 94,000 M⁻¹cm⁻¹

  • Calculate the Concentration of the Protein:

    • The absorbance at 280 nm is contributed by both the protein and the dye. Therefore, a correction is needed.

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₂₂ × CF₂₈₀)

      • CF₂₈₀ = 0.214

    • Concentration of Protein (M) = Corrected A₂₈₀ / (εprotein × path length in cm)

      • The molar extinction coefficient of the protein (εprotein) at 280 nm must be known. For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.

  • Calculate the Degree of Labeling (DOL):

    • DOL = (Concentration of Dye) / (Concentration of Protein)

An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to protein precipitation or quenching of the fluorescence.

Storage

Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. For long-term storage, it is advisable to add a cryoprotectant like glycerol to a final concentration of 50% and to aliquot the sample to avoid repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSolution
Low DOL - Low dye-to-protein ratio- Presence of amine-containing buffers- Hydrolyzed NHS ester- Increase the molar excess of the dye- Ensure the buffer is amine-free- Prepare fresh dye stock solution immediately before use
Protein Precipitation - Over-labeling- High protein concentration- Reduce the dye-to-protein molar ratio- Perform labeling at a lower protein concentration
High Background Fluorescence - Incomplete removal of free dye- Repeat the purification step or use a different purification method

References

Application Notes and Protocols for Labeling Antibodies with 5-CR6G-SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of antibodies with 5-Carboxyrhodamine 6G-Succinimidyl Ester (5-CR6G-SE). 5-CR6G is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its succinimidyl ester (SE) derivative is an amine-reactive compound that readily forms stable amide bonds with primary amino groups, such as the lysine residues present on the surface of antibodies. This process yields a fluorescently-labeled antibody that can be used in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).

Antibodies labeled with 5-CR6G-SE are valuable tools for the detection and quantification of specific antigens in complex biological samples. The spectral properties of 5-CR6G, with an excitation maximum around 522-525 nm and an emission maximum around 546-550 nm, make it compatible with common laser lines, such as the 514 nm line of an argon-ion laser.[1]

Chemical Properties and Specifications

A summary of the key properties of 5-CR6G-SE is provided in the table below. This information is crucial for planning the labeling reaction and for subsequent analysis of the labeled antibody.

PropertyValueReference
Full Chemical Name 5-Carboxyrhodamine 6G, Succinimidyl Ester
Molecular Weight ~555.59 g/mol [1]
Excitation Maximum (λex) ~522-525 nm[2]
Emission Maximum (λem) ~546-550 nm[2]
Molar Extinction Coefficient (ε) at λmax ~116,000 cm⁻¹M⁻¹ (for Rhodamine 6G)[3]
Reactive Group N-hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH₂)
Solubility Soluble in anhydrous DMSO or DMF[1]
Storage Conditions -20°C, protected from light and moisture

Experimental Protocols

Protocol 1: Antibody Labeling with 5-CR6G-SE

This protocol describes the steps for conjugating 5-CR6G-SE to a purified antibody.

Materials:

  • Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • 5-CR6G-SE

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography, spin desalting column)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or buffer exchange into a suitable buffer like PBS.

    • The antibody concentration should ideally be between 1-5 mg/mL for efficient labeling.

  • Preparation of 5-CR6G-SE Stock Solution:

    • Allow the vial of 5-CR6G-SE to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of 5-CR6G-SE by dissolving it in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve approximately 0.56 mg of the dye in 100 µL of DMSO.

    • This stock solution should be prepared fresh and used immediately, as the NHS ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the reaction buffer (e.g., add 1/10th volume of 1 M sodium bicarbonate, pH 8.3).

    • Calculate the required volume of the 5-CR6G-SE stock solution. A molar excess of 10-20 fold of dye to antibody is a good starting point. The optimal ratio may need to be determined empirically.

      • Calculation Example: For 1 mg of a 150 kDa IgG antibody (6.67 nmol) and a 15-fold molar excess, you would need 100 nmol of 5-CR6G-SE. From a 10 mM stock solution, this corresponds to 10 µL.

    • Add the calculated volume of the 5-CR6G-SE stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.

    • Equilibrate the column with a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.

  • Storage:

    • Store the purified, labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol to a final concentration of 50%.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein ratio, is a crucial parameter for ensuring the quality and consistency of your labeled antibody.

Materials:

  • Purified 5-CR6G-SE labeled antibody

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-CR6G (approximately 525 nm, Aₘₐₓ).

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the antibody and the dye can be calculated using the Beer-Lambert law (A = εcl).

    • First, calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) for 5-CR6G-SE at 280 nm is approximately 0.214.

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody

        • The molar extinction coefficient (ε) for a typical IgG is approximately 210,000 M⁻¹cm⁻¹.

    • Next, calculate the concentration of the dye.

      • Dye Concentration (M) = Aₘₐₓ / ε_dye

        • The molar extinction coefficient (ε) for Rhodamine 6G is approximately 116,000 M⁻¹cm⁻¹.[3]

    • Finally, calculate the DOL.

      • DOL = Dye Concentration (M) / Antibody Concentration (M)

    An optimal DOL for most applications is typically between 3 and 7.

Application Example: Flow Cytometry

5-CR6G-SE labeled antibodies are well-suited for identifying and quantifying cell populations by flow cytometry. Below is a general protocol for cell surface staining.

Protocol 3: Cell Surface Staining for Flow Cytometry

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • 5-CR6G-SE labeled primary antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold flow cytometry staining buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the optimal concentration of the 5-CR6G-SE labeled primary antibody. This concentration should be determined by titration for each new antibody-dye conjugate.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 1-2 mL of ice-cold flow cytometry staining buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step one to two more times.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

    • Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for 5-CR6G (e.g., a blue laser for excitation and a ~550 nm emission filter).

Visualizations

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody Purified Antibody in Amine-Free Buffer Adjust_pH Adjust Antibody pH to 8.3 Antibody->Adjust_pH Dye_Prep Prepare 10 mM 5-CR6G-SE in DMSO Add_Dye Add 5-CR6G-SE to Antibody Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate 1-2h at RT (in dark) Add_Dye->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze Labeled_Ab 5-CR6G-Labeled Antibody Analyze->Labeled_Ab

Caption: Workflow for labeling an antibody with 5-CR6G-SE.

Signaling Pathway: Cell Surface Marker Detection

Cell_Surface_Detection cluster_cell Target Cell cluster_reagents Detection Reagents cluster_detection Detection Method Cell Cell with Surface Antigen (e.g., CD4) Flow_Cytometer Flow Cytometer Antigen CD4 Antigen Labeled_Ab 5-CR6G-SE Labeled Anti-CD4 Antibody Labeled_Ab->Antigen Binding Detector Fluorescence Detection (~550 nm) Labeled_Ab->Detector Emits Light Laser Laser Excitation (~514 nm) Laser->Labeled_Ab Excites 5-CR6G Data Data Analysis: Cell Population Gating Detector->Data

Caption: Detection of a cell surface marker using a 5-CR6G-SE labeled antibody.

References

Application Notes and Protocols for 5-Carboxyrhodamine 6G NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 5-Carboxyrhodamine 6G (5-CR6G) NHS ester for labeling antibodies and subsequent analysis of cell populations via flow cytometry. This document includes detailed protocols, data tables for fluorophore comparison, and workflow diagrams to ensure successful experimental outcomes.

Introduction to 5-Carboxyrhodamine 6G NHS Ester

5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G, SE) is an amine-reactive fluorescent dye used for the preparation of bioconjugates.[1][2] Its spectral properties, falling between fluorescein and tetramethylrhodamine, make it a valuable tool for multicolor flow cytometry.[1][2] With a peak absorption at approximately 525 nm, it is efficiently excited by the 514 nm spectral line of the argon-ion laser, a common laser in many flow cytometers.[1][2][3] Conjugates of 5-CR6G are known for their high fluorescence quantum yield, surpassing that of tetramethylrhodamine conjugates, which contributes to brighter signals and improved detection of target antigens.[1][2][4]

The NHS (N-hydroxysuccinimide) ester moiety readily reacts with primary amino groups on proteins, such as the lysine residues on antibodies, to form stable amide bonds. This allows for the covalent labeling of antibodies and other proteins for use in various fluorescence-based applications, including flow cytometry.

Key Applications in Flow Cytometry

  • Immunophenotyping: Labeled antibodies against specific cell surface markers (e.g., CD markers) can be used to identify and quantify different cell populations within a heterogeneous sample.

  • Cellular Staining: 5-CR6G conjugated antibodies can be used to determine the expression levels of specific surface proteins on cells.

  • Multicolor Analysis: The distinct spectral properties of 5-CR6G allow for its inclusion in multicolor flow cytometry panels, enabling the simultaneous analysis of multiple parameters.

Data Presentation: Fluorophore Comparison

For effective panel design in multicolor flow cytometry, it is crucial to understand the spectral properties of the chosen fluorophores. The table below summarizes the key characteristics of 5-Carboxyrhodamine 6G and other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldLaser Line Compatibility
5-Carboxyrhodamine 6G ~525[2]~550[2]~116,000[5][6]~0.95[5]Blue (488 nm), Yellow-Green (561 nm)
FITC~495~525[7]~75,000~0.79Blue (488 nm)
Alexa Fluor 488~495~519[7]~71,000~0.92Blue (488 nm)[8]
R-Phycoerythrin (PE)~496, 565~578~1,960,000~0.82Blue (488 nm), Yellow-Green (561 nm)
PE-Texas Red~496, 565~615~1,960,000 (PE)~0.68Blue (488 nm), Yellow-Green (561 nm)
Allophycocyanin (APC)~650~660~700,000~0.68Red (633/640 nm)
Alexa Fluor 647~650~668[7]~270,000~0.33Red (633/640 nm)[8]

Experimental Protocols

Protocol 1: Antibody Conjugation with 5-Carboxyrhodamine 6G NHS Ester

This protocol details the steps for covalently labeling an antibody with 5-CR6G NHS ester.

Materials:

  • Purified antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)

  • 5-Carboxyrhodamine 6G NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Zeba™ Spin Desalting Column) or dialysis equipment

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any amine-containing substances.

    • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

  • Dye Preparation:

    • Allow the vial of 5-CR6G NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A molar excess of the dye to the antibody is needed. Start with a 10:1 to 15:1 molar ratio of dye to antibody.

    • While gently vortexing, add the calculated amount of dye solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted dye, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unconjugated dye by passing the reaction mixture through a desalting column or by dialysis against PBS.

    • Follow the manufacturer's instructions for the chosen purification method.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 525 nm (for 5-CR6G).

    • Calculate the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₂₅ x CF)] / ε_protein

      • Dye Concentration (M) = A₅₂₅ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • (CF is the correction factor for the dye's absorbance at 280 nm; ε is the molar extinction coefficient)

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and a stabilizing protein like BSA.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes how to stain cells with a 5-CR6G-conjugated antibody for analysis.

Materials:

  • Cells in single-cell suspension

  • 5-CR6G-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fc block (optional, to reduce non-specific binding)

  • Viability dye (optional, to exclude dead cells)

  • FACS tubes (12 x 75 mm)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.[9]

    • (Optional) Add Fc block and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.[9]

    • Add the predetermined optimal amount of the 5-CR6G-conjugated antibody to the cells.

    • Vortex gently and incubate for 30 minutes at 4°C or on ice, protected from light.[9][10]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Decant the supernatant.

    • Repeat the wash step one or two more times.[9]

  • (Optional) Viability Staining:

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer for the dye and follow the manufacturer's protocol.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser that can excite the 5-CR6G dye (e.g., a 488 nm or 561 nm laser).

Mandatory Visualizations

Chemical Reaction of 5-CR6G NHS Ester with a Primary Amine cluster_reactants Reactants cluster_products Products Antibody Antibody with Primary Amine (-NH2) Conjugate Labeled Antibody (Stable Amide Bond) Antibody->Conjugate Dye 5-Carboxyrhodamine 6G NHS Ester Dye->Conjugate Byproduct NHS Byproduct Dye->Byproduct

Caption: Reaction of 5-CR6G NHS ester with an antibody's primary amine.

Antibody Conjugation Workflow A Prepare Antibody (1-2 mg/mL in pH 8.3-8.5 buffer) C Mix Antibody and Dye (10:1 molar ratio) A->C B Prepare 5-CR6G NHS Ester (10 mg/mL in DMSO) B->C D Incubate 1 hour at RT (Protected from light) C->D E Quench Reaction (Add Tris-HCl) D->E F Purify Conjugate (Desalting Column or Dialysis) E->F G Characterize and Store (Measure DOL, store at 4°C) F->G Flow Cytometry Staining and Analysis Workflow A Prepare Single-Cell Suspension (1x10^6 cells per sample) B Block Fc Receptors (Optional) A->B C Add 5-CR6G Labeled Antibody B->C D Incubate 30 min at 4°C (Protected from light) C->D E Wash Cells (2x) (Staining Buffer) D->E F Resuspend in Staining Buffer E->F G Acquire on Flow Cytometer F->G H Data Analysis G->H

References

Application Notes and Protocols for 5-CR6G in Immunofluorescence and Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 6G (5-CR6G) is a bright and photostable fluorescent dye belonging to the rhodamine family. Its succinimidyl ester (SE) derivative is an amine-reactive probe commonly used for the covalent labeling of proteins, particularly antibodies, for immunofluorescence (IF) applications. The spectral properties of 5-CR6G, with excitation and emission maxima around 525 nm and 550 nm respectively, make it well-suited for use with common laser lines, such as the 514 nm line of an argon-ion laser. These characteristics, combined with a high fluorescence quantum yield, position 5-CR6G as a valuable tool for visualizing cellular targets in both fixed and live-cell imaging experiments.

This document provides detailed application notes and protocols for the use of 5-CR6G in immunofluorescence and microscopy, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Photophysical Properties

While specific quantitative data for 5-CR6G under immunofluorescence conditions is not extensively documented, the properties of the closely related Rhodamine 6G provide a strong indication of its performance. Rhodamine 6G is known for its high quantum yield and good photostability.

PropertyValueNotes
Excitation Maximum (λex) ~525 nm
Emission Maximum (λem) ~550 nm
Molar Extinction Coefficient (ε) > 80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.95 (in Ethanol)Rhodamine 6G is a very bright fluorophore.[1]
Photostability GoodRhodamine 6G conjugates are generally considered to be photostable.[2]
Solubility DMSO, DMF
Reactivity Succinimidyl ester reacts with primary amines.

Experimental Protocols

Protocol 1: Conjugation of 5-CR6G, SE to an Antibody

This protocol describes the covalent attachment of 5-CR6G, succinimidyl ester (SE) to a primary or secondary antibody.

Materials:

  • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • 5-CR6G, SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

  • Prepare the Antibody: Dialyze the antibody against the Reaction Buffer overnight at 4°C to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-5 mg/mL.

  • Prepare the 5-CR6G, SE Stock Solution: Immediately before use, dissolve 5-CR6G, SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. While gently vortexing the antibody solution, add a calculated amount of the 5-CR6G, SE stock solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: a. Separate the 5-CR6G-conjugated antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer. b. Collect the colored fractions corresponding to the labeled antibody.

  • Characterization (Optional but Recommended): a. Measure the absorbance of the conjugate at 280 nm and 525 nm. b. Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and 5-CR6G.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding glycerol to 50% and storing at -20°C.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol provides a general procedure for immunofluorescence staining of adherent cells grown on coverslips using a 5-CR6G conjugated antibody.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • 5-CR6G conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Preparation: a. Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. b. Gently wash the cells twice with PBS.

  • Fixation: a. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): a. Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation: a. Dilute the 5-CR6G conjugated antibody in Blocking Buffer to the predetermined optimal concentration. b. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light. c. If using an indirect method, incubate with the primary antibody first, wash, and then incubate with the 5-CR6G conjugated secondary antibody.

  • Washing: a. Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): a. Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes. b. Wash the cells twice with PBS.

  • Mounting: a. Invert the coverslip onto a drop of antifade mounting medium on a microscope slide. b. Seal the edges of the coverslip with nail polish.

  • Microscopy: a. Image the slides using a fluorescence microscope equipped with appropriate filters for 5-CR6G (Excitation: ~525 nm, Emission: ~550 nm) and the counterstain.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and 5-CR6G, SE Antibody->Mix Dye 5-CR6G, SE in Anhydrous DMSO Dye->Mix Incubate Incubate 1-2h at RT (dark) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Store Store Conjugate at 4°C Purify->Store

Caption: Workflow for conjugating 5-CR6G, SE to an antibody.

Immunofluorescence_Workflow Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Antibody_Incubation Incubate with 5-CR6G Antibody Blocking->Antibody_Incubation Washing Washing Steps Antibody_Incubation->Washing Counterstain Counterstain (e.g., DAPI) Washing->Counterstain Mounting Mount on Slide Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for immunofluorescence staining.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Ligand Binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Gene_Expression Gene Expression TF->Gene_Expression

Caption: A generic MAPK signaling pathway suitable for IF studies.

Note on Signaling Pathway Visualization: The diagram above illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Antibodies conjugated with 5-CR6G can be used to visualize the localization and expression levels of any protein within this pathway (e.g., phosphorylated ERK, total ERK) to study cellular responses to stimuli.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Antibody concentration too low.- Insufficient incubation time.- Photobleaching.- Incompatible secondary antibody (indirect IF).- Optimize antibody concentration by titration.- Increase incubation time (e.g., overnight at 4°C).- Minimize light exposure and use antifade mounting medium.- Ensure the secondary antibody is specific to the primary antibody's host species.
High Background - Antibody concentration too high.- Inadequate blocking.- Insufficient washing.- Autofluorescence of the sample.- Reduce antibody concentration.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps.- Use a different fixation method or include a background subtraction step in image analysis.
Non-specific Staining - Cross-reactivity of the antibody.- Aggregates of the conjugated antibody.- Use a more specific antibody.- Centrifuge the antibody solution before use to remove aggregates.

By following these protocols and considering the troubleshooting advice, researchers can effectively utilize 5-CR6G for high-quality immunofluorescence and microscopy, enabling detailed visualization and analysis of cellular structures and processes.

References

Application Notes and Protocols for 5-Carboxyrhodamine 6G Succinimidyl Ester in FRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a widely used technique for studying molecular interactions, conformational changes in proteins, and enzyme kinetics. 5-Carboxyrhodamine 6G (5-CR6G) is a bright and photostable rhodamine dye that, in its succinimidyl ester (SE) form, serves as an excellent acceptor in FRET assays. This amine-reactive derivative allows for covalent labeling of proteins and other biomolecules containing primary amines.

This document provides detailed application notes and protocols for the use of 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE) in FRET-based assays, with a particular focus on its pairing with fluorescein (FAM) as a donor.

Physicochemical and Spectral Properties of 5-CR6G-SE and Common FRET Donors

A thorough understanding of the spectral properties of the FRET pair is crucial for designing and interpreting FRET experiments. The succinimidyl ester group of 5-CR6G-SE reacts with primary amines on proteins and other molecules to form stable amide bonds.

Property5-Carboxyrhodamine 6G (5-CR6G)Fluorescein (FAM)
Role in FRET AcceptorDonor
Reactive Group N-hydroxysuccinimidyl (NHS) esterN-hydroxysuccinimidyl (NHS) ester
Reactivity Primary aminesPrimary amines
Excitation Max (λex) ~525 nm[1][2]~495 nm
Emission Max (λem) ~550 nm[2]~517 nm
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹~83,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.95 (for Rhodamine 6G)[3]~0.9
Solubility DMSO, DMF[2]DMSO, DMF

Note: The quantum yield provided for 5-CR6G is that of its parent compound, Rhodamine 6G, and is a close approximation. The exact quantum yield can vary depending on the conjugation and local environment.

FRET Pair Characteristics: FAM (Donor) and 5-CR6G (Acceptor)

The spectral overlap between the emission of the donor (FAM) and the absorption of the acceptor (5-CR6G) is essential for efficient FRET.

Förster Distance (R₀)

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for a given FRET pair and can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * (κ² * n⁻⁴ * QY_D * J(λ))

Where:

  • κ² (kappa-squared): The dipole orientation factor, typically assumed to be 2/3 for randomly oriented molecules in solution.[4]

  • n: The refractive index of the medium, which for aqueous buffers is approximately 1.33.

  • QY_D: The fluorescence quantum yield of the donor (FAM).

  • J(λ): The spectral overlap integral of the donor emission and acceptor absorption spectra.

Based on the spectral properties of FAM and 5-CR6G, the calculated Förster distance for this pair is approximately 5.0 - 6.0 nm . This makes the FAM/5-CR6G pair suitable for measuring distances in the range of approximately 3 to 9 nm.

Application 1: Monitoring Protease Activity using a FRET-based Peptide Substrate

A common application of FRET is in the development of assays to monitor enzyme activity, particularly proteases. In this setup, a peptide substrate is synthesized with a FRET donor (e.g., FAM) on one side of the cleavage site and a FRET acceptor (5-CR6G) on the other. In the intact peptide, FRET occurs, leading to quenching of the donor's fluorescence and sensitized emission from the acceptor. Upon cleavage of the peptide by the protease, the donor and acceptor are separated, disrupting FRET and resulting in an increase in donor fluorescence.

Experimental Workflow: Protease Activity Assay

FRET_Protease_Assay cluster_prep Substrate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide Synthesize Peptide (with cleavage site) Label_Donor Label N-terminus with FAM-NHS Peptide->Label_Donor Step 1 Label_Acceptor Label C-terminus with 5-CR6G-SE Label_Donor->Label_Acceptor Step 2 Purify Purify dual-labeled peptide substrate Label_Acceptor->Purify Step 3 Mix Incubate substrate with protease Purify->Mix Step 4 Measure Monitor fluorescence over time Mix->Measure Step 5 Plot Plot Donor Fluorescence vs. Time Measure->Plot Step 6 Kinetics Calculate initial velocity and enzyme kinetics Plot->Kinetics Step 7

Caption: Workflow for a FRET-based protease activity assay.

Protocol: Caspase-3 Activity Assay

This protocol describes a FRET-based assay for measuring the activity of Caspase-3, a key enzyme in apoptosis, using a peptide substrate labeled with FAM and 5-CR6G. The peptide contains the Caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp).

Materials:

  • FAM-DEVD-5-CR6G peptide substrate

  • Recombinant active Caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader with filters for FAM (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute the FAM-DEVD-5-CR6G peptide substrate in DMSO to a stock concentration of 10 mM.

    • Dilute the peptide substrate in Caspase Assay Buffer to a working concentration of 20 µM.

    • Prepare serial dilutions of recombinant Caspase-3 in Caspase Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add 50 µL of the Caspase-3 dilutions.

    • Include a "no enzyme" control well containing 50 µL of Caspase Assay Buffer only.

    • To initiate the reaction, add 50 µL of the 20 µM peptide substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity of the FAM donor at time intervals (e.g., every 5 minutes) for 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Plot the fluorescence intensity versus time for each Caspase-3 concentration.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Plot V₀ against the enzyme concentration to determine the kinetic parameters.

Application 2: Investigating Protein-Protein Interactions

FRET is a powerful tool to study protein-protein interactions, such as the dimerization of G-protein coupled receptors (GPCRs). In this application, two interacting proteins are labeled with a donor and an acceptor fluorophore, respectively. If the proteins interact and bring the fluorophores within the Förster distance, FRET will occur.

Experimental Workflow: GPCR Dimerization Study

FRET_GPCR_Dimerization cluster_labeling Protein Labeling cluster_reconstitution Reconstitution cluster_measurement FRET Measurement cluster_analysis Data Analysis GPCR_A Express and Purify GPCR-A Label_A Label GPCR-A with FAM-NHS GPCR_A->Label_A GPCR_B Express and Purify GPCR-B Label_B Label GPCR-B with 5-CR6G-SE GPCR_B->Label_B Purify_A Purify FAM-GPCR-A Label_A->Purify_A Purify_B Purify 5-CR6G-GPCR-B Label_B->Purify_B Reconstitute Reconstitute labeled GPCRs into liposomes or nanodiscs Purify_A->Reconstitute Purify_B->Reconstitute Mix_GPCRs Mix Donor- and Acceptor-labeled GPCRs Reconstitute->Mix_GPCRs Measure_FRET Measure FRET signal (e.g., sensitized emission) Mix_GPCRs->Measure_FRET Calculate_E Calculate FRET Efficiency (E) Measure_FRET->Calculate_E Analyze_Dimerization Correlate FRET efficiency with dimerization Calculate_E->Analyze_Dimerization

Caption: Workflow for studying GPCR dimerization using FRET.

Protocol: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with 5-CR6G-SE. The optimal labeling conditions may need to be determined empirically for each specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound (5-CR6G-SE)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare Dye Stock Solution:

    • Allow the vial of 5-CR6G-SE to warm to room temperature.

    • Dissolve the 5-CR6G-SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for a desired molar excess of dye to protein (typically a 10- to 20-fold molar excess).

    • While gently stirring, add the calculated volume of the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at ~525 nm (for 5-CR6G concentration).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

Signaling Pathway Visualization

FRET assays using 5-CR6G-SE can be employed to dissect various signaling pathways. For instance, in a GPCR signaling cascade, FRET can be used to monitor the interaction between the activated receptor and downstream effectors like G-proteins or arrestins.

GPCR-G Protein Interaction Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR (Labeled with FAM) G_protein G-Protein (Labeled with 5-CR6G) GPCR->G_protein 2. Conformational Change & Interaction (FRET) Effector Downstream Effector G_protein->Effector 3. Activation Ligand Ligand Ligand->GPCR 1. Binding

Caption: GPCR activation and G-protein interaction pathway.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Ensure the protein buffer is free of primary amines. Optimize the pH of the labeling reaction (pH 8.0-9.0 is often optimal for NHS ester reactions). Increase the molar excess of the dye.

  • No or Low FRET Signal: Confirm that both donor and acceptor are successfully conjugated to their respective molecules. Ensure that the distance between the donor and acceptor in the biological system is within the Förster distance. Check for spectral bleed-through from the donor into the acceptor channel and correct for it.

  • High Background Fluorescence: Ensure complete removal of unconjugated dye after the labeling reaction. Use appropriate controls, including donor-only and acceptor-only samples, to correct for background and spectral bleed-through.

By following these guidelines and protocols, researchers can effectively utilize this compound in a variety of FRET-based assays to gain valuable insights into complex biological processes.

References

Application Notes and Protocols for the Conjugation of 5-CR6G to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of the fluorescent dye 5-Carboxy-Rhodamine-6G (5-CR6G) to amine-modified oligonucleotides. This process is fundamental for generating fluorescently labeled probes used in a wide array of molecular biology and diagnostic applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and Förster Resonance Energy Transfer (FRET) assays.

Overview

The conjugation of 5-CR6G to an amine-modified oligonucleotide is a robust and widely used method for introducing a fluorescent label. The process relies on the formation of a stable amide bond between the carboxylic acid group of the fluorophore and the primary amine group on the oligonucleotide. To facilitate this reaction, the carboxylic acid on 5-CR6G is typically activated as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with the nucleophilic primary amine on the oligonucleotide in a buffered, slightly alkaline environment.

Subsequent purification is crucial to remove unreacted dye, which can interfere with downstream applications. The final labeled oligonucleotide can be characterized to determine labeling efficiency and concentration.

Data Presentation

The following tables summarize key quantitative data for the materials and the expected outcomes of the conjugation reaction.

Table 1: Spectroscopic Properties of 5-Carboxy-Rhodamine-6G (5-CR6G)

PropertyValue
Maximum Excitation Wavelength (λ_max, ex)~525 nm
Maximum Emission Wavelength (λ_max, em)~555 nm
Molar Extinction Coefficient (ε) at λ_max~80,000 cm⁻¹M⁻¹

Table 2: Typical Conjugation Reaction Parameters and Expected Outcomes

ParameterRecommended Value/RangeNotes
Reagents
Amine-Modified Oligonucleotide10-100 nmolStarting amount for a typical lab-scale reaction.
5-CR6G NHS Ester10-20 fold molar excess over oligonucleotideA significant excess drives the reaction to completion.
Conjugation Buffer0.1 M Sodium Bicarbonate or Sodium BorateMaintains optimal pH for the reaction.
Buffer pH8.5 - 9.0Facilitates the deprotonation of the primary amine.
Anhydrous SolventDimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)To dissolve the 5-CR6G NHS ester before adding to the aqueous buffer.
Reaction Conditions
Reaction TemperatureRoom Temperature (20-25°C)Sufficient for the reaction to proceed.
Reaction Time2-4 hours (or overnight)Incubation time can be extended for convenience.
Expected Outcomes
Labeling Efficiency70-95%Varies with oligonucleotide sequence, purity, and reaction conditions.
Purification MethodHPLC, PAGE, Ethanol PrecipitationChoice depends on the required purity and available equipment.

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide (e.g., with a 5'-amino modifier C6)

  • 5-Carboxy-Rhodamine-6G, N-hydroxysuccinimide ester (5-CR6G NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate buffer, pH 8.5

  • Nuclease-free water

  • Purification supplies (e.g., HPLC system with a C18 column, polyacrylamide gels and electrophoresis apparatus, or ethanol and sodium acetate for precipitation)

Protocol for Conjugation of 5-CR6G to Amine-Modified Oligonucleotide

This protocol is optimized for a 20 nmol scale reaction.

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). Ensure the oligonucleotide is fully dissolved.

  • Dye Preparation: Immediately before use, dissolve 1 mg of 5-CR6G NHS ester in 50 µL of anhydrous DMF or DMSO. This creates a concentrated stock solution.

  • Conjugation Reaction: To the oligonucleotide solution, add 10-20 µL of the 5-CR6G NHS ester solution. The final volume will be approximately 210-220 µL.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours in the dark to prevent photobleaching of the dye. The reaction can also be left overnight.

  • Purification: Following incubation, the labeled oligonucleotide must be purified to remove unreacted dye and other small molecules. Several methods can be employed:

    • Ethanol Precipitation (for desalting): Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again. Remove the supernatant and air-dry the pellet. Resuspend the pellet in a suitable buffer (e.g., TE buffer).

    • High-Performance Liquid Chromatography (HPLC): For the highest purity, reverse-phase HPLC is recommended. Use a C18 column with a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate). The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

    • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to separate the labeled oligonucleotide from the unlabeled one, as the dye adds mass and can alter the electrophoretic mobility. The labeled product can be visualized under UV light and excised from the gel.

Characterization of the Labeled Oligonucleotide
  • Concentration Determination: The concentration of the purified 5-CR6G labeled oligonucleotide can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and at ~525 nm (for 5-CR6G) using a spectrophotometer. The following formula can be used to calculate the oligonucleotide concentration:

    Concentration (µM) = (A260 - (A_max * CF)) / ε_oligo * 1000

    Where:

    • A260 is the absorbance at 260 nm.

    • A_max is the absorbance at the dye's maximum absorbance wavelength (~525 nm).

    • CF is the correction factor for the dye's absorbance at 260 nm (A260 of dye / A_max of dye).

    • ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm.

  • Labeling Efficiency: The labeling efficiency can be calculated as the ratio of the moles of dye to the moles of oligonucleotide.

    Labeling Efficiency (%) = (Moles of Dye / Moles of Oligonucleotide) * 100

    Moles of Dye = A_max / ε_dye Moles of Oligonucleotide = (A260 - (A_max * CF)) / ε_oligo

    Where ε_dye is the molar extinction coefficient of 5-CR6G at its λ_max.

Visualization of Workflow and Application

Experimental Workflow: Conjugation and Purification

The following diagram illustrates the general workflow for the conjugation of 5-CR6G to an amine-modified oligonucleotide followed by purification.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product Oligo Amine-Modified Oligonucleotide in Buffer (pH 8.5-9.0) Mix Mix and Incubate (2-4h, RT, Dark) Oligo->Mix Dye 5-CR6G NHS Ester in DMF/DMSO Dye->Mix Purify Purification (HPLC, PAGE, or Precipitation) Mix->Purify Product Purified 5-CR6G Labeled Oligonucleotide Purify->Product

Caption: Workflow for 5-CR6G conjugation to an amine-modified oligonucleotide.

Application Example: FRET-Based Nucleic Acid Hybridization Assay

5-CR6G labeled oligonucleotides are frequently used as donor probes in FRET-based assays for the detection of specific nucleic acid sequences. In this example, the 5-CR6G labeled probe hybridizes to a target sequence adjacent to another probe labeled with a quencher molecule.

FRET_Assay cluster_components Assay Components cluster_process Hybridization and Detection Donor 5-CR6G Labeled Probe (Donor) NoHybrid No Target Present: Donor Fluorescence HIGH Donor->NoHybrid Excitation Hybrid Target Present: Probes Hybridize Donor->Hybrid Quencher Quencher Labeled Probe Quencher->Hybrid Target Target Nucleic Acid Target->Hybrid FRET FRET Occurs: Donor Fluorescence QUENCHED Hybrid->FRET Proximity

Caption: FRET-based detection of a target nucleic acid using a 5-CR6G labeled probe.

Application Note: Purification of 5-CR6G Labeled Proteins from Free Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide range of assays. 5-Carboxyrhodamine 6G (5-CR6G) is a bright, photostable rhodamine dye commonly used for labeling proteins. Following the labeling reaction, a critical step is the removal of unconjugated "free" dye from the labeled protein. The presence of free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and potential interference in downstream applications. This application note provides detailed protocols for three common methods for purifying 5-CR6G labeled proteins: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Method Comparison

Choosing the appropriate purification method depends on factors such as sample volume, protein concentration, and the required level of purity. The following table summarizes the key performance metrics for each technique.

Purification MethodPrincipleTypical Protein RecoveryFree Dye Removal EfficiencyScalability
Size Exclusion Chromatography (SEC) Separation based on molecular size.>95%>99%Low to Medium
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.>90%~95-99%Low to Medium
Tangential Flow Filtration (TFF) Size-based separation using a membrane and tangential flow to prevent fouling.80-95%>99%Medium to High

Experimental Workflows

Overall Purification Workflow

The general workflow for purifying a 5-CR6G labeled protein involves the initial labeling reaction followed by one of the purification methods to separate the labeled protein from the free dye.

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Outcome Protein Protein Labeling_Reaction Labeling Reaction (e.g., pH 8.3-9.0) Protein->Labeling_Reaction 5-CR6G_SE 5-CR6G SE 5-CR6G_SE->Labeling_Reaction Labeled_Protein_Mix Labeled Protein + Free 5-CR6G Labeling_Reaction->Labeled_Protein_Mix Purification_Method Purification Method (SEC, Dialysis, or TFF) Labeled_Protein_Mix->Purification_Method Purified_Protein Purified Labeled Protein Purification_Method->Purified_Protein Free_Dye Free 5-CR6G Purification_Method->Free_Dye

Caption: General workflow for labeling and purification.

Experimental Protocols

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. Larger molecules, such as the labeled protein, elute from the column first, while smaller molecules, like the free 5-CR6G dye, are retained in the porous beads of the chromatography resin and elute later.

  • Sephadex G-25 resin (or equivalent desalting resin)

  • Chromatography column (gravity flow or spin column format)

  • Equilibration/Elution Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Fraction collection tubes

  • Column Packing:

    • Gently swirl the Sephadex G-25 resin to create a uniform slurry.

    • Pour the slurry into the chromatography column in a single, continuous motion to avoid air bubbles.

    • Allow the resin to settle and the storage buffer to drain. The packed bed volume should be at least 5 times the sample volume.

  • Equilibration:

    • Wash the column with 3-5 column volumes of Equilibration/Elution Buffer to remove the storage solution and equilibrate the resin.

  • Sample Application:

    • Allow the buffer to drain until it is just above the top of the resin bed.

    • Carefully load the 5-CR6G labeled protein sample onto the top of the resin bed.

  • Elution and Fraction Collection:

    • Once the sample has entered the resin bed, add Equilibration/Elution Buffer to the top of the column.

    • Begin collecting fractions immediately. The labeled protein will typically elute in the void volume, appearing as a colored band that moves faster than the free dye.

    • Monitor the elution of the protein by absorbance at 280 nm and the dye at its absorbance maximum (around 528 nm).

    • Pool the fractions containing the purified labeled protein.

  • Resin Preparation:

    • Remove the bottom cap of the spin column and place it in a collection tube.

    • Centrifuge for 1-2 minutes at 1,000 x g to remove the storage buffer.

  • Equilibration:

    • Add 500 µL of Equilibration/Elution Buffer to the column and centrifuge for 1-2 minutes at 1,000 x g. Discard the flow-through. Repeat this step 2-3 times.

  • Sample Application:

    • Place the column in a clean collection tube.

    • Slowly apply the sample to the center of the resin bed.

  • Elution:

    • Centrifuge for 2 minutes at 1,000 x g to elute the purified labeled protein. The free dye will be retained in the resin.

G Start Start Pack_Column Pack Column with Sephadex G-25 Start->Pack_Column Equilibrate Equilibrate with 3-5 Column Volumes of Buffer Pack_Column->Equilibrate Load_Sample Load Labeled Protein Sample Equilibrate->Load_Sample Elute Elute with Buffer and Collect Fractions Load_Sample->Elute Monitor Monitor A280 (Protein) and A528 (Dye) Elute->Monitor Pool Pool Fractions with Labeled Protein Monitor->Pool End End Pool->End

Caption: Size Exclusion Chromatography workflow.

Dialysis

Dialysis is a technique that separates molecules based on their ability to diffuse through a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The labeled protein is retained within the dialysis tubing or cassette, while the smaller free dye molecules diffuse into the surrounding buffer.

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

  • Sample Loading:

    • Secure one end of the tubing with a clip.

    • Load the 5-CR6G labeled protein sample into the tubing, leaving some space for potential volume increase.

    • Secure the other end of the tubing with a second clip, ensuring no air bubbles are trapped.

  • Dialysis:

    • Place the sealed dialysis tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate and stir gently to facilitate diffusion.

  • Buffer Exchange:

    • Change the dialysis buffer after 2-4 hours to maintain the concentration gradient.

    • Perform at least three buffer changes over a period of 24-48 hours for efficient removal of the free dye.

  • Sample Recovery:

    • Carefully remove the dialysis tubing from the buffer.

    • Cut open one end of the tubing and transfer the purified labeled protein to a clean tube.

G Start Start Prepare_Membrane Prepare Dialysis Membrane (MWCO) Start->Prepare_Membrane Load_Sample Load Sample into Dialysis Tubing Prepare_Membrane->Load_Sample Dialyze Dialyze against large volume of buffer (2-4 hours) Load_Sample->Dialyze Change_Buffer1 Change Dialysis Buffer Dialyze->Change_Buffer1 Dialyze2 Continue Dialysis (2-4 hours) Change_Buffer1->Dialyze2 Change_Buffer2 Change Dialysis Buffer Dialyze2->Change_Buffer2 Dialyze3 Dialyze Overnight at 4°C Change_Buffer2->Dialyze3 Recover Recover Purified Labeled Protein Dialyze3->Recover End End Recover->End

Caption: Dialysis workflow for free dye removal.

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for concentrating and desalting protein solutions. The sample is pumped tangentially across a membrane. Molecules larger than the membrane's MWCO (the labeled protein) are retained, while smaller molecules (free dye and buffer salts) pass through the membrane.

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber cartridge with an appropriate MWCO (e.g., 10 kDa)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • System Setup and Equilibration:

    • Install the TFF cassette or hollow fiber cartridge into the TFF system according to the manufacturer's instructions.

    • Equilibrate the system by flushing with diafiltration buffer.

  • Concentration (Optional):

    • Load the 5-CR6G labeled protein sample into the reservoir.

    • Start the pump and adjust the transmembrane pressure (TMP) and cross-flow rate as recommended by the manufacturer.

    • Concentrate the sample to a desired volume.

  • Diafiltration (Buffer Exchange):

    • Add diafiltration buffer to the reservoir at the same rate that permeate is being removed to maintain a constant volume (diavolume).

    • Continue the diafiltration process for 5-10 diavolumes to effectively remove the free dye. For example, if your sample volume is 100 mL, you would exchange a total of 500-1000 mL of buffer.

  • Sample Recovery:

    • Once diafiltration is complete, stop the addition of buffer and concentrate the sample to the final desired volume.

    • Recover the purified, concentrated labeled protein from the reservoir.

G Start Start Setup_System Setup and Equilibrate TFF System Start->Setup_System Load_Sample Load Labeled Protein Sample Setup_System->Load_Sample Concentrate Concentrate Sample (Optional) Load_Sample->Concentrate Diafiltrate Perform Diafiltration (5-10 Diavolumes) Concentrate->Diafiltrate Final_Concentration Concentrate to Final Volume Diafiltrate->Final_Concentration Recover Recover Purified Labeled Protein Final_Concentration->Recover End End Recover->End

Caption: Tangential Flow Filtration workflow.

Conclusion

The removal of free 5-CR6G dye is a critical step to ensure the quality and reliability of data obtained from experiments using fluorescently labeled proteins. Size Exclusion Chromatography, Dialysis, and Tangential Flow Filtration are all effective methods for this purification step. The choice of method will depend on the specific requirements of the experiment, including scale, speed, and the desired final concentration of the labeled protein. The protocols provided in this application note offer a detailed guide for researchers to successfully purify their 5-CR6G labeled proteins for downstream applications.

Application Notes and Protocols for 5-CR6G-SE Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G-SE) is an amine-reactive fluorescent dye widely utilized for the covalent labeling of biomolecules. The succinimidyl ester moiety reacts efficiently with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. This process, known as bioconjugation, is fundamental for a multitude of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, immunofluorescence assays, and fluorescence-based protein tracking.

The success and efficiency of the labeling reaction are critically dependent on the buffer conditions. Optimal buffer parameters, including pH, composition, and concentration, are essential to ensure high labeling efficiency while maintaining the structural integrity and biological activity of the target molecule. These application notes provide a comprehensive guide to the recommended buffer conditions, detailed experimental protocols, and troubleshooting tips for successful labeling with 5-CR6G-SE.

Principle of the Labeling Reaction

The labeling reaction involves a nucleophilic attack of a non-protonated primary amine on the carbonyl carbon of the succinimidyl ester group of 5-CR6G-SE. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is highly pH-dependent, as the primary amine must be in its deprotonated, nucleophilic state to react.

Data Presentation: Buffer Conditions for 5-CR6G-SE Labeling

The selection of an appropriate buffer system is paramount for a successful labeling reaction. The following tables summarize the key parameters and recommended conditions.

Table 1: Recommended Buffer Systems for 5-CR6G-SE Labeling

Buffer SystemRecommended ConcentrationOptimal pH RangeNotes
Sodium Bicarbonate0.1 - 0.2 M8.3 - 9.0Most commonly used buffer for NHS ester reactions.[1][2]
Sodium Borate0.1 M8.5 - 9.0An effective alternative to bicarbonate buffer.[3]
Phosphate-Buffered Saline (PBS)10 mM Phosphate, 150 mM NaCl7.2 - 8.0Can be used, but the pH may need to be adjusted upwards with bicarbonate for optimal efficiency.[4][5] Ensure it is free of amine-containing additives.
HEPES100 mM6.8 - 7.5Suitable for pH-sensitive proteins or when N-terminal specific labeling is desired.[6]

Table 2: Influence of pH on Labeling Efficiency and Side Reactions

pH RangeReactivity of Primary AminesNHS Ester Hydrolysis RateOutcome
< 7.0Low (amines are protonated)LowInefficient labeling.[7]
7.0 - 8.0ModerateModerateSub-optimal labeling for lysine, but can favor N-terminal labeling.[3][4]
8.0 - 9.0High (amines are deprotonated)Increases with pHOptimal range for efficient labeling of primary amines. [1][8]
> 9.0HighVery HighDecreased labeling efficiency due to rapid hydrolysis of the dye.[7][9]

Table 3: Incompatible Buffer Components

ComponentReason for Incompatibility
Tris (Tris(hydroxymethyl)aminomethane)Contains primary amines that compete with the target molecule for reaction with the dye.[1][9]
GlycineContains a primary amine and will quench the labeling reaction.[9]
Ammonium Salts (e.g., Ammonium Sulfate)Contain primary amines.[9]
AzideWhile low concentrations may not significantly interfere, it is a nucleophile and is best avoided in the labeling reaction itself.[10]

Experimental Protocols

This section provides a detailed protocol for a standard protein labeling reaction with 5-CR6G-SE.

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • The protein of interest should be purified and dissolved in an amine-free buffer (see Table 1).

    • The recommended protein concentration is 2-10 mg/mL to ensure efficient labeling.[3][11] Dilute protein solutions (<2 mg/mL) will result in lower labeling efficiency.[1][12]

    • If the protein is in an incompatible buffer (e.g., containing Tris or glycine), the buffer must be exchanged by dialysis, diafiltration, or gel filtration (e.g., using a Sephadex G-25 column) against the chosen reaction buffer.

  • Reaction Buffer:

    • Prepare 0.1 M sodium bicarbonate buffer, pH 8.3. Dissolve sodium bicarbonate in deionized water and adjust the pH to 8.3 using 1 M NaOH.

  • 5-CR6G-SE Stock Solution:

    • 5-CR6G-SE is moisture-sensitive.[13] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the 5-CR6G-SE in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[3][11]

    • Vortex briefly to ensure the dye is fully dissolved. The stock solution should be protected from light.

Protocol 2: Protein Labeling Procedure
  • Determine Molar Ratio:

    • The optimal molar ratio of dye to protein for achieving the desired degree of labeling (DOL) must be determined empirically. A starting point for optimization is a 10-20 fold molar excess of the dye to the protein.

  • Labeling Reaction:

    • Place the prepared protein solution in a reaction tube.

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 5-CR6G-SE stock solution.

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C.[11] The reaction should be protected from light. For sensitive proteins, incubation at 4°C is recommended.

Protocol 3: Purification of the Labeled Protein
  • Removal of Unreacted Dye:

    • It is crucial to remove the unreacted 5-CR6G-SE and the NHS by-product from the labeled protein conjugate.

    • The most common method is gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[1]

    • Alternatively, extensive dialysis can be used for purification.

Protocol 4: Characterization of the Conjugate
  • Determine the Degree of Labeling (DOL):

    • The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-CR6G (approximately 525 nm).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Mandatory Visualizations

Diagram 1: Experimental Workflow for 5-CR6G-SE Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) reaction Incubation (RT, 1 hr or 4°C, overnight) Protected from light protein_prep->reaction dye_prep 5-CR6G-SE Stock (in DMSO/DMF) dye_prep->reaction purification Removal of Free Dye (Gel Filtration/Dialysis) reaction->purification analysis Characterization (Spectrophotometry, DOL) purification->analysis

Caption: A flowchart illustrating the key stages of a typical protein labeling experiment with 5-CR6G-SE.

Diagram 2: Logical Relationship of pH and Reaction Efficiency

G cluster_low_pH Low pH (<7) cluster_optimal_pH Optimal pH (8.0-9.0) cluster_high_pH High pH (>9) pH Reaction pH low_amine Protonated Amines (Non-nucleophilic) pH->low_amine opt_amine Deprotonated Amines (Nucleophilic) pH->opt_amine high_hydrolysis Rapid Dye Hydrolysis pH->high_hydrolysis low_labeling Inefficient Labeling low_amine->low_labeling opt_labeling Efficient Labeling opt_amine->opt_labeling high_labeling Reduced Efficiency high_hydrolysis->high_labeling

Caption: The influence of pH on the efficiency of 5-CR6G-SE labeling reactions.

References

Application Notes: 5-Carboxyrhodamine 6G for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 6G (5-CR6G) is a bright and photostable fluorescent dye well-suited for single-molecule detection applications. Its excellent photophysical properties, including a high extinction coefficient and good quantum yield, make it a robust choice for visualizing individual biomolecules and their interactions. 5-CR6G is commonly used as an acceptor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) studies, enabling the investigation of dynamic processes such as protein conformational changes, protein-DNA interactions, and enzymatic reactions at the single-molecule level. This document provides detailed application notes and protocols for the use of 5-CR6G in single-molecule detection experiments.

Photophysical Properties of 5-Carboxyrhodamine 6G

The selection of a fluorophore is critical for the success of single-molecule experiments. The following table summarizes the key photophysical properties of 5-Carboxyrhodamine 6G, making it a suitable candidate for such sensitive measurements.

PropertyValueReference
Excitation Maximum (λex)~525 nm[1][2]
Emission Maximum (λem)~550 nm[1][2]
Molar Extinction Coefficient (ε)~116,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.9[4]
Recommended FRET DonorCyanine 3 (Cy3)[5]
Reactive Form for LabelingN-hydroxysuccinimidyl (NHS) ester[6]

Key Applications in Single-Molecule Detection

5-Carboxyrhodamine 6G is particularly valuable in smFRET experiments to probe the dynamics of biological systems. A prominent application is the study of protein conformational changes, which are often fundamental to their function. By labeling a protein with a FRET donor (e.g., Cy3) and 5-CR6G as the acceptor at two specific sites, changes in the distance between these sites can be monitored in real-time. This approach provides insights into the mechanisms of enzymes, molecular motors, and signaling proteins.

A specific example is the investigation of the conformational dynamics of DNA mismatch repair proteins. These proteins undergo significant structural changes as they recognize and bind to mismatched DNA bases. By labeling the protein and/or the DNA with a Cy3/5-CR6G FRET pair, researchers can observe these conformational transitions directly, providing a deeper understanding of the DNA repair mechanism.

Experimental Workflow for a Typical smFRET Experiment

The following diagram illustrates a generalized workflow for a single-molecule FRET experiment designed to study protein conformational dynamics using 5-CR6G.

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Plasmid_Prep Plasmid Preparation & Site-Directed Mutagenesis Protein_Exp Protein Expression & Purification Plasmid_Prep->Protein_Exp Labeling Fluorescent Labeling (e.g., Cy3 & 5-CR6G) Protein_Exp->Labeling Purification Purification of Labeled Protein Labeling->Purification Immobilization Surface Immobilization (e.g., Biotin-Streptavidin) Purification->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Data_Acq Data Acquisition (Time-Lapse Imaging) TIRF->Data_Acq Localization Single-Molecule Localization & Intensity Extraction Data_Acq->Localization FRET_Calc FRET Efficiency Calculation Localization->FRET_Calc HMM Hidden Markov Modeling (State Identification) FRET_Calc->HMM Kinetics Kinetic Analysis (Transition Rates) HMM->Kinetics

Workflow for a single-molecule FRET experiment.

Experimental Protocols

Protocol 1: Labeling of Proteins with 5-Carboxyrhodamine 6G NHS Ester

This protocol describes the labeling of a protein with amine-reactive 5-Carboxyrhodamine 6G N-hydroxysuccinimidyl (NHS) ester. The primary targets for labeling are the ε-amino groups of lysine residues and the N-terminal α-amino group.

Materials:

  • 5-Carboxyrhodamine 6G, single isomer, NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching buffer: 1.5 M hydroxylamine, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the 5-CR6G NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add the dye stock solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1. This should be optimized for each specific protein and application. b. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 100-250 mM to stop the reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 525 nm (for 5-CR6G). b. Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. c. Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of 5-CR6G (~116,000 cm⁻¹M⁻¹). d. The DOL is the molar ratio of the dye to the protein.

Protocol 2: Single-Molecule FRET Imaging using TIRF Microscopy

This protocol outlines the general procedure for imaging surface-immobilized proteins labeled with a FRET pair (e.g., Cy3 and 5-CR6G) using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Labeled and purified protein sample

  • TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3 excitation) and emission filters

  • Microfluidic flow cell

  • Surface passivation reagents (e.g., PEG/biotin-PEG)

  • Streptavidin

  • Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox)

Procedure:

  • Prepare the Flow Cell: a. Clean the coverslips and slides thoroughly. b. Assemble the microfluidic flow cell. c. Passivate the surface with PEG/biotin-PEG to prevent non-specific protein adsorption. d. Incubate the channel with streptavidin to create a binding surface for biotinylated molecules.

  • Immobilize the Labeled Protein: a. Introduce a dilute solution (pM to nM range) of the biotinylated and fluorescently labeled protein into the flow cell. b. Allow the protein to bind to the streptavidin-coated surface for a few minutes. c. Wash out the unbound protein with imaging buffer.

  • TIRF Imaging: a. Mount the flow cell on the TIRF microscope. b. Focus on the surface of the coverslip. c. Excite the donor fluorophore (e.g., Cy3 at 532 nm) and acquire time-lapse images, simultaneously collecting the emission from both the donor and acceptor (5-CR6G) channels. d. Acquire data for a sufficient duration to observe the dynamic process of interest, being mindful of photobleaching.[7][8]

Data Analysis Workflow

The analysis of smFRET data is a critical step to extract meaningful kinetic and conformational information.

Data_Analysis_Workflow Raw_Data Raw Time-Lapse Movies (Donor & Acceptor Channels) Spot_Detection Single-Molecule Spot Detection & Tracking Raw_Data->Spot_Detection Intensity_Extraction Intensity vs. Time Trace Extraction Spot_Detection->Intensity_Extraction Background_Correction Background Subtraction & Crosstalk Correction Intensity_Extraction->Background_Correction FRET_Calculation FRET Efficiency Calculation E = I_A / (I_D + I_A) Background_Correction->FRET_Calculation State_Analysis FRET Histogram & Hidden Markov Modeling (Identify Conformational States) FRET_Calculation->State_Analysis Kinetic_Analysis Dwell Time Analysis & Transition Rate Determination State_Analysis->Kinetic_Analysis Biological_Interpretation Biological Interpretation Kinetic_Analysis->Biological_Interpretation

Data analysis workflow for smFRET experiments.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for single-molecule experiments using 5-Carboxyrhodamine 6G. These values can vary depending on the specific experimental setup, laser power, and local environment of the fluorophore.

Table 1: Photostability and Signal-to-Noise Ratio (SNR)

ParameterTypical ValueConditions
Photobleaching LifetimeSeconds to minutesDependent on laser power, oxygen scavenger, and triplet state quencher[6][9]
Signal-to-Noise Ratio (SNR)> 5TIRF microscopy, low background surface[10][11][12]

Table 2: FRET Parameters with Cy3 as Donor

ParameterTypical Value
Förster Radius (R₀)~5.0 - 6.0 nm[5]
FRET Efficiency Range0.1 - 0.9 (sensitive to distances of ~3-10 nm)

Conclusion

5-Carboxyrhodamine 6G is a versatile and reliable fluorescent probe for single-molecule detection, particularly in the context of smFRET studies. Its favorable photophysical properties, combined with well-established labeling protocols, enable researchers to investigate a wide range of dynamic biological processes with high temporal and spatial resolution. Careful experimental design, particularly concerning surface passivation and the use of appropriate imaging buffers, is crucial for obtaining high-quality single-molecule data. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for scientists and drug development professionals aiming to harness the power of single-molecule detection with 5-Carboxyrhodamine 6G.

References

Troubleshooting & Optimization

low labeling efficiency with 5-Carboxyrhodamine 6G NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Carboxyrhodamine 6G NHS Ester

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low labeling efficiency with 5-Carboxyrhodamine 6G N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind labeling with 5-Carboxyrhodamine 6G NHS ester?

5-Carboxyrhodamine 6G NHS ester is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form a stable and covalent amide bond. This reaction is highly pH-dependent.[1][2]

Q2: What are the most critical factors for a successful labeling reaction?

Successful labeling hinges on three primary factors:

  • Reaction Buffer: The choice of buffer and its pH are paramount. A pH between 8.3 and 8.5 is generally optimal for efficient labeling.[2][3] Buffers must be free of primary amines.[4][5]

  • Dye Quality: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][6] Proper storage and handling are essential.

  • Protein Concentration and Purity: The concentration of the target molecule should be sufficiently high (ideally >2 mg/mL) to favor the labeling reaction over hydrolysis.[7][8] The protein solution must be free of amine-containing contaminants.

Troubleshooting Low Labeling Efficiency

Low labeling efficiency, resulting in a poor Degree of Labeling (DOL), is a common issue. The following sections break down the most likely causes and provide actionable solutions.

Q3: My labeling efficiency is very low or zero. What are the likely causes?

Several factors could be responsible for a failed or inefficient labeling reaction. Use the following flowchart to diagnose the issue.

G start Start: Low Labeling Efficiency check_dye Is the dye active? start->check_dye check_buffer Is the buffer correct? check_dye->check_buffer Yes solution_dye Use fresh dye. Store desiccated at -20°C. Warm to RT before opening. check_dye->solution_dye No check_protein Is the protein solution optimal? check_buffer->check_protein Yes solution_buffer Use amine-free buffer (e.g., PBS, Borate). Ensure pH is 8.3-8.5. Avoid Tris and Glycine. check_buffer->solution_buffer No check_ratio Is the molar ratio correct? check_protein->check_ratio Yes solution_protein Confirm protein concentration (>2 mg/mL). Remove amine contaminants via dialysis. check_protein->solution_protein No success Problem Solved check_ratio->success Yes solution_ratio Optimize dye:protein ratio. Start with a 10:1 to 15:1 molar excess. check_ratio->solution_ratio No solution_dye->success solution_buffer->success solution_protein->success solution_ratio->success G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis A Prepare Amine-Free Reaction Buffer (pH 8.3) B Prepare Protein Solution (2-10 mg/mL in Buffer) A->B D Add Dye to Protein (e.g., 15:1 molar ratio) B->D C Prepare Fresh Dye Stock (10 mM in anhy. DMSO) C->D E Incubate 1 hr at RT (Protect from light) D->E F Separate Conjugate (Size-Exclusion Column) E->F G Calculate Degree of Labeling F->G

References

Technical Support Center: Optimizing 5-CR6G to Protein Molar Ratios for Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the conjugation of 5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G, SE) to proteins. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and critical data presented in accessible formats to ensure successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal 5-CR6G, SE to protein molar ratio for conjugation?

The optimal molar ratio of 5-CR6G, SE to protein is highly dependent on the specific protein, its concentration, and the number of available primary amines (lysine residues). A good starting point for optimization is to test a range of molar ratios. For antibodies, initial studies should include ratios of 10:1 to 40:1 (dye:protein).[1] For other proteins, this range can be adjusted based on their molecular weight and lysine content relative to a typical IgG (~150 kDa).[1]

Q2: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[2][3][4] It is a critical parameter for ensuring experimental reproducibility and optimal performance of the conjugate.[3] Under-labeling can result in a low signal-to-noise ratio, while over-labeling can lead to fluorescence quenching, protein precipitation, and potential loss of biological activity.[5]

Q3: What is the ideal DOL for a 5-CR6G-protein conjugate?

For most antibodies, the ideal DOL range is typically between 2 and 10.[3] However, the optimal DOL must be determined empirically for each specific protein and application to achieve the best balance between signal intensity and preserved protein function.[3]

Q4: Which buffer should I use for the conjugation reaction?

The conjugation reaction should be performed in an amine-free buffer at a slightly basic pH of 7.2-8.5.[6] Commonly used buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS-ester of the dye.[6][7]

Q5: How do I remove unconjugated 5-CR6G, SE after the reaction?

Complete removal of unbound dye is essential for accurate DOL determination and to prevent high background in downstream applications.[3][5] Common methods for purification include dialysis, gel filtration (e.g., Sephadex G-25), or spin columns.[3][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) - Protein concentration is too low (below 2 mg/mL).- Reaction pH is too low.- Buffer contains primary amines (e.g., Tris, glycine).- 5-CR6G, SE has hydrolyzed due to moisture exposure.- Insufficient molar excess of the dye.- Concentrate the protein to at least 2 mg/mL.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Dialyze the protein against an appropriate amine-free buffer (e.g., PBS) prior to conjugation.- Allow the dye vial to equilibrate to room temperature before opening. Prepare the dye stock solution immediately before use.- Increase the molar ratio of 5-CR6G, SE to protein in subsequent experiments.
High Degree of Labeling (DOL) / Over-labeling - Molar ratio of dye to protein is too high.- Reduce the molar excess of 5-CR6G, SE in the conjugation reaction.
Protein Precipitation During or After Labeling - Over-labeling has increased the hydrophobicity of the protein, leading to aggregation.- High concentration of organic solvent (DMSO/DMF) from the dye stock solution.- Decrease the molar ratio of 5-CR6G, SE to protein.- Ensure the volume of the dye stock solution added does not exceed 10% of the total reaction volume.
Low or No Fluorescence Signal from the Conjugate - Insufficient labeling (low DOL).- Fluorescence quenching due to over-labeling.- The protein has precipitated out of solution.- Verify the DOL. If low, optimize the labeling conditions as described above.- If the DOL is very high, reduce the molar ratio of the dye in the conjugation reaction.- Centrifuge the sample to check for a pellet. If present, troubleshoot the cause of precipitation.
Loss of Protein's Biological Activity - Over-labeling has modified critical amino acid residues (e.g., within an enzyme's active site or an antibody's antigen-binding site).- Reduce the 5-CR6G, SE to protein molar ratio to achieve a lower DOL.

Quantitative Data Summary

Table 1: Properties of 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G, SE)

Property Value Reference
Molecular Weight 555.59 g/mol
Excitation Maximum (λex) ~525 nm[2]
Emission Maximum (λem) ~550 nm[2]
Molar Extinction Coefficient (ε) 94,000 M⁻¹cm⁻¹ at ~522 nm
Correction Factor (CF₂₈₀) 0.214

Table 2: Recommended Starting Molar Ratios for Optimization

Protein Type Starting Molar Ratios (Dye:Protein)
Antibodies (e.g., IgG) 5:1, 10:1, 20:1, 40:1
Other Proteins Adjust based on molecular weight and lysine content relative to IgG.

Experimental Protocols

Protocol 1: Conjugation of 5-CR6G, SE to a Protein

This protocol is a general guideline for labeling a protein with 5-CR6G, SE. Optimization may be required for your specific protein.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • 5-CR6G, SE

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines, dialyze the protein against PBS overnight at 4°C.

  • Prepare Dye Stock Solution: Allow the vial of 5-CR6G, SE to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh and any unused portion discarded.

  • Set up Conjugation Reaction: a. Adjust the pH of the protein solution to 8.3 by adding the reaction buffer (e.g., for 1 mL of protein solution, add 100 µL of 1 M sodium bicarbonate, pH 8.3). b. Add the calculated volume of the 10 mM 5-CR6G, SE stock solution to the protein solution to achieve the desired molar ratio. Add the dye dropwise while gently stirring. c. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: a. Purify the conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. b. Load the reaction mixture onto the column. c. Elute the conjugate with PBS. The first colored band to elute is the labeled protein. The smaller, unreacted dye molecules will elute later. d. Collect the fractions containing the purified conjugate.

Protocol 2: Determination of the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-CR6G (~525 nm, A_max) using a spectrophotometer. b. Dilute the conjugate solution with PBS if the absorbance readings are outside the linear range of the spectrophotometer (typically > 2.0). Record the dilution factor.

  • Calculate Protein Concentration: a. The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at ~525 nm.

    • CF₂₈₀ is the correction factor for 5-CR6G at 280 nm (0.214).

    • ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Degree of Labeling (DOL): a. The DOL is calculated using the following formula: DOL = A_max / (ε_dye × Protein Concentration) Where:

    • A_max is the absorbance of the conjugate at ~525 nm.

    • ε_dye is the molar extinction coefficient of 5-CR6G (94,000 M⁻¹cm⁻¹).

    • Protein Concentration is the value calculated in the previous step.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p_prep Protein Preparation (Buffer Exchange) react Reaction Incubation (1 h, RT, Dark) p_prep->react Add Protein d_prep Dye Preparation (10 mM in DMSO) d_prep->react Add Dye purify Purification (Gel Filtration) react->purify analyze DOL Calculation (Spectrophotometry) purify->analyze

Caption: Experimental workflow for 5-CR6G protein conjugation.

conjugation_chemistry protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-5-CR6G (Stable Amide Bond) protein->conjugate + dye 5-CR6G-NHS Ester dye->conjugate pH 7.2-8.5 nhs NHS (Byproduct) conjugate->c_point Logical Logical connection connection for for reaction reaction c_point->nhs

Caption: Amine-reactive conjugation chemistry of 5-CR6G, SE.

References

Technical Support Center: 5-Carboxyrhodamine 6G Succinimidyl Ester (5-CR6G-NHS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-NHS) in aqueous buffers.

Troubleshooting Guides

This section addresses common issues encountered during the hydrolysis and conjugation of 5-CR6G-NHS.

Problem 1: Low or No Labeling Efficiency

Possible Cause Recommended Solution
Hydrolysis of 5-CR6G-NHS Prepare the 5-CR6G-NHS solution immediately before use. Avoid prolonged storage in aqueous buffers, especially at alkaline pH.[1][2]
Presence of Primary Amines in Buffer Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers for the conjugation reaction.[1][3] Avoid buffers containing Tris or glycine as they will compete for reaction with the NHS ester.[1][3]
Incorrect pH of Reaction Buffer The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[2][3] A pH that is too low will result in protonated and less reactive amine groups on the target molecule, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[3][4]
Moisture Contamination of 5-CR6G-NHS 5-CR6G-NHS is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Store desiccated at -20°C.
Low Concentration of Target Molecule Hydrolysis of the NHS ester is more prevalent in dilute protein or peptide solutions.[1] For optimal labeling, the protein concentration should ideally be between 2 and 10 mg/mL.

Problem 2: Precipitation of Labeled Protein

Possible Cause Recommended Solution
Over-labeling of the Protein Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation. Reduce the molar ratio of 5-CR6G-NHS to the protein in the labeling reaction.
Instability of the Protein The protein may not be stable under the labeling conditions (e.g., pH, buffer composition). Perform a buffer exchange for the protein into a suitable buffer before labeling.
Poor Solubility of 5-CR6G-NHS While 5-CR6G has some water solubility, high concentrations in a purely aqueous buffer can lead to precipitation. Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and add it drop-wise to the protein solution while gently stirring. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with 5-CR6G-NHS?

The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[4] At this pH, the primary amines on the target molecule are deprotonated and more nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.

Q2: How quickly does 5-CR6G-NHS hydrolyze in aqueous solution?

Q3: Can I store 5-CR6G-NHS in solution?

It is highly recommended to prepare solutions of 5-CR6G-NHS fresh for each use.[1] If short-term storage is necessary, dissolve it in an anhydrous solvent like DMSO or DMF and store at -20°C, protected from moisture. Be aware that stability in solution, even in anhydrous solvents, is limited.

Q4: What are the best buffers to use for the labeling reaction?

Amine-free buffers are essential to avoid competing reactions. Commonly recommended buffers include 0.1 M sodium bicarbonate, phosphate, or borate buffers at a pH of 8.3-8.5.[3]

Q5: How can I remove the unreacted 5-CR6G-NHS after the labeling reaction?

Purification of the labeled conjugate is crucial to remove unreacted dye and byproducts. Common methods include gel filtration (e.g., Sephadex G-25), dialysis, and chromatography. The choice of method will depend on the properties of your target molecule.

Quantitative Data

Table 1: Stability of NHS Esters in Aqueous Solution (General Data)

This table summarizes the half-life of N-hydroxysuccinimide (NHS) esters at various pH values and temperatures. This data can be used as an approximation for the behavior of 5-CR6G-NHS.

pHTemperature (°C)Half-life
7.044-5 hours[2]
8.041 hour
8.6410 minutes[2][5]

Experimental Protocols

Protocol 1: General Protein Labeling with 5-CR6G-NHS

This protocol provides a general guideline for labeling a protein with 5-CR6G-NHS. Optimization may be required for specific proteins and applications.

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • 5-CR6G-NHS Stock Solution: Immediately before use, dissolve the 5-CR6G-NHS in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

2. Labeling Reaction:

  • Calculate the required amount of 5-CR6G-NHS. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.

  • Add the calculated volume of the 5-CR6G-NHS stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification of the Labeled Protein:

  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled protein with the storage buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

  • Collect the fractions containing the colored, labeled protein.

  • (Optional) Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~525 nm (for 5-CR6G) to determine the degree of labeling.

4. Storage:

  • Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Protocol 2: Monitoring Hydrolysis of 5-CR6G-NHS

This protocol describes a method to monitor the hydrolysis of 5-CR6G-NHS in an aqueous buffer.

1. Materials:

  • 5-CR6G-NHS

  • Anhydrous DMSO or DMF

  • Aqueous buffer of desired pH (e.g., 0.1 M phosphate buffer, pH 7.5)

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare a concentrated stock solution of 5-CR6G-NHS in anhydrous DMSO or DMF.

  • Dilute a small aliquot of the stock solution into the aqueous buffer to a final concentration suitable for spectrophotometric analysis (e.g., 10-50 µM).

  • Immediately measure the absorbance spectrum of the solution, focusing on the wavelength corresponding to the NHS ester (around 260 nm) and the rhodamine dye (around 525 nm). The hydrolysis of the NHS ester leads to the formation of N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.

  • Continue to measure the absorbance spectrum at regular time intervals (e.g., every 5-10 minutes) over a period of time.

  • An increase in absorbance at 260 nm over time indicates the hydrolysis of the NHS ester. The rate of hydrolysis can be determined by plotting the change in absorbance versus time.

Visualizations

Hydrolysis_vs_Aminolysis CR6G_NHS 5-CR6G-NHS Ester Hydrolyzed_CR6G Hydrolyzed 5-CR6G (Inactive) CR6G_NHS->Hydrolyzed_CR6G Hydrolysis (H2O, OH-) Conjugated_Protein Labeled Protein (Stable Amide Bond) CR6G_NHS->Conjugated_Protein Aminolysis Protein Protein-NH2 Protein->Conjugated_Protein

Caption: Competing reactions of 5-CR6G-NHS in aqueous buffer.

Troubleshooting_Workflow start Low Labeling Efficiency check_buffer Buffer contains primary amines? start->check_buffer check_ph Is pH optimal (7.2-8.5)? check_buffer->check_ph No change_buffer Use Amine-Free Buffer check_buffer->change_buffer Yes check_reagent Is 5-CR6G-NHS hydrolyzed? check_ph->check_reagent Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No fresh_reagent Prepare Fresh 5-CR6G-NHS check_reagent->fresh_reagent Yes success Successful Labeling check_reagent->success No change_buffer->check_ph adjust_ph->check_reagent fresh_reagent->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Preventing Photobleaching of 5-Carboxyrhodamine 6G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5-Carboxyrhodamine 6G (5-CR6G) in fluorescence microscopy and other imaging applications, photobleaching—the irreversible loss of fluorescence due to light exposure—is a critical challenge that can compromise experimental data. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and ensure the collection of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen with 5-Carboxyrhodamine 6G?

A1: Photobleaching is the photochemical destruction of a fluorophore, rendering it permanently non-fluorescent. For 5-CR6G, a derivative of Rhodamine 6G, this process is primarily driven by the interaction of the excited-state dye molecule with molecular oxygen. Upon excitation by a light source, the 5-CR6G molecule transitions to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can transition to a long-lived, highly reactive triplet state. This triplet state molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), which in turn attack the fluorophore's chemical structure, leading to its irreversible degradation.[1][2]

Q2: My 5-CR6G signal is fading very quickly. What are the most common causes?

A2: Rapid signal decay is a hallmark of photobleaching and is often exacerbated by several factors:

  • High Excitation Light Intensity: Using excessive laser power or a high-intensity lamp is a primary driver of photobleaching.

  • Prolonged Exposure Time: Continuous and long-term illumination of the sample increases the cumulative light dose and accelerates fluorophore destruction.

  • Presence of Oxygen: The availability of molecular oxygen in the sample environment is a key ingredient for the most common photobleaching pathways.

  • Suboptimal Mounting Medium: Using a mounting medium without antifade reagents provides no protection against photobleaching.

Q3: How can I minimize photobleaching during my imaging experiments?

A3: A multi-pronged approach is most effective in combating photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that provide an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate commercial or homemade antifade mounting media into your sample preparation. These reagents contain compounds that quench the triplet state or scavenge reactive oxygen species.

  • Minimize Oxygen: For live-cell imaging, consider using an oxygen scavenging system. For fixed samples, ensuring the mounting medium is properly sealed can help limit oxygen diffusion.

  • Choose the Right Imaging System: If available, techniques like confocal or multiphoton microscopy can reduce out-of-focus photobleaching compared to widefield epifluorescence.

Troubleshooting Guides

Problem 1: My fluorescent signal fades rapidly despite using an antifade reagent.

Possible CauseSuggested Solution
Incorrect Antifade Reagent for the Fluorophore Some antifade reagents can be less effective or even detrimental to specific dyes. For instance, p-Phenylenediamine (PPD)-based antifades can cause issues with cyanine dyes.[1][3] While generally effective for rhodamines, it's worth trying a different class of antifade, such as one based on n-propyl gallate or Trolox.
Antifade Reagent Has Degraded Antifade reagents can lose their efficacy over time, especially if not stored correctly (e.g., exposure to light and air). Prepare fresh homemade antifade solutions regularly and check the expiration date of commercial reagents.
High Oxygen Concentration Even with antifade reagents, high levels of dissolved oxygen can accelerate photobleaching. If possible, de-gas your buffers before use. For live-cell imaging, consider adding an oxygen scavenging system like OxyFluor™ or one based on glucose oxidase/catalase.[4]
Imaging Parameters are Too Harsh Re-evaluate your imaging settings. Further reduce the excitation light intensity using neutral density filters and shorten the exposure time. Increase the gain on your detector if necessary to compensate for the lower signal.

Problem 2: I am observing high background fluorescence after applying the mounting medium.

Possible CauseSuggested Solution
Autofluorescence of the Antifade Reagent Some antifade reagents, particularly those containing p-Phenylenediamine (PPD), can exhibit autofluorescence, especially when excited with UV or blue light.[1]
Incorrect pH of the Mounting Medium The pH of the mounting medium can influence both the fluorescence of the dye and the background. For rhodamine dyes, a slightly alkaline pH (around 8.0-8.5) is often recommended.[5]
Degraded Antifade Reagent Degraded PPD can turn dark and contribute to background signal.[1]

Quantitative Data on Photostability

While specific quantitative data for 5-Carboxyrhodamine 6G is limited, data from its parent compound, Rhodamine 6G, and other rhodamine derivatives provide valuable insights into its photostability.

Table 1: Photophysical Properties of 5-Carboxyrhodamine 6G

PropertyValueSource(s)
Excitation Maximum (in Methanol)~522 nm[6][7][8]
Emission Maximum (in Methanol)~546 nm[6][7][8]
Quantum Yield (for Rhodamine 6G in Ethanol)~0.95[9]
General PhotostabilityGood[6][7][10]

Table 2: Comparative Effectiveness of Antifade Reagents on Rhodamine Dyes

Antifade Reagent/Mounting MediumFluorophoreImprovement in PhotostabilitySource(s)
n-Propyl gallate (in glycerol)Tetramethylrhodamine~10-fold reduction in fading rate[11]
VECTASHIELD®TetramethylrhodamineHalf-life increased from 7s to 330s[12]
ProLong™ Live Antifade ReagentGeneral organic dyes>20% brighter after 120 exposures compared to untreated[4]
TroloxGeneral organic dyesEfficiently reduces photobleaching and blinking

Note: The effectiveness of antifade reagents can be highly dependent on the specific experimental conditions, including the mounting medium composition, excitation wavelength and intensity, and the local chemical environment of the fluorophore.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol is adapted from a commonly used recipe for a homemade antifade mounting medium.[5]

Materials:

  • Tris buffer (e.g., 1 M, pH 8.0)

  • n-Propyl gallate (NPG)

  • Glycerol

  • Deionized water

Procedure:

  • Prepare a buffered glycerol solution. For a final concentration of 90% glycerol, mix 9 ml of glycerol with 0.8 ml of deionized water and 0.2 ml of 1 M Tris buffer (pH 8.0). For a 50% glycerol solution, adjust the volumes accordingly.

  • Add n-propyl gallate to the buffered glycerol to a final concentration of 0.5% (w/v).

  • Warm the solution to 37°C and vortex or stir until the n-propyl gallate is completely dissolved. This may take some time.

  • Store the antifade mounting medium at 4°C, protected from light.

Protocol 2: Using Commercial Antifade Reagents (General Guidelines)

The following are general steps for using commercial hardening antifade reagents like ProLong™ Gold. Always refer to the manufacturer's specific instructions for the product you are using.

Materials:

  • Commercial antifade mounting medium (e.g., ProLong™ Gold)

  • Stained specimen on a microscope slide

  • Coverslip

Procedure:

  • Ensure your specimen is properly stained and washed.

  • Remove any excess buffer from around the specimen on the slide.

  • Add a single drop of the commercial antifade mounting medium onto the specimen.

  • Carefully lower a coverslip onto the drop, avoiding the introduction of air bubbles.

  • Allow the mounting medium to cure as per the manufacturer's instructions. This is a critical step for hardening mountants and can take several hours to a full day at room temperature in the dark.

  • Once cured, the slide is ready for imaging. For long-term storage, you can seal the edges of the coverslip with nail polish.

Visualizing Photobleaching and Prevention Strategies

Photobleaching Pathway of 5-Carboxyrhodamine 6G

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Bleached 5-CR6G T1->Bleached Other Reactions ROS->Bleached Reacts with 5-CR6G

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of 5-CR6G.

Experimental Workflow for Sample Mounting with Antifade Reagent

G cluster_prep Sample Preparation cluster_mount Mounting cluster_image Imaging Stain Stain Sample with 5-CR6G Conjugate Wash Wash to Remove Unbound Dye Stain->Wash Add_Antifade Add Drop of Antifade Medium Wash->Add_Antifade Coverslip Apply Coverslip Add_Antifade->Coverslip Cure Cure/Seal Slide Coverslip->Cure Image Fluorescence Microscopy Cure->Image

References

Technical Support Center: Post-Labeling Purification of 5-Carboxyrhodamine 6G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of unconjugated 5-Carboxyrhodamine 6G dye following protein and peptide labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity labeled conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated 5-Carboxyrhodamine 6G after a labeling reaction?

Q2: What are the most common methods for removing unconjugated 5-Carboxyrhodamine 6G?

The most widely used techniques for separating labeled proteins or peptides from excess fluorescent dyes are based on differences in molecular size. These methods include:

  • Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size.[1] Larger molecules (the labeled protein) pass through the column more quickly, while smaller molecules (the free dye) enter the pores of the chromatography resin and are eluted later. This method can be performed using gravity-flow columns, automated chromatography systems, or convenient spin columns (desalting columns).

  • Dialysis: This method involves placing the labeling reaction mixture in a dialysis bag or cassette with a semi-permeable membrane. The membrane has a specific molecular weight cut-off (MWCO) that allows the small, unconjugated dye molecules to diffuse out into a larger volume of buffer (the dialysate), while retaining the larger, labeled protein.[3][4]

Q3: How do I choose between size-exclusion chromatography and dialysis?

The choice between these two methods depends on several factors, including your sample volume, the desired speed of purification, and the required final concentration of your sample.

FeatureSize-Exclusion Chromatography (Spin Columns)Dialysis
Speed Fast (typically under 15 minutes)Slow (can take several hours to overnight)[5]
Sample Volume Ideal for small to medium volumes (µL to a few mL)Suitable for a wide range of volumes, including large volumes
Final Concentration Can result in some sample dilutionCan lead to sample dilution, but can also be used to concentrate the sample under certain conditions
Efficiency Generally high for significant size differencesHighly effective with appropriate MWCO and sufficient buffer exchanges[3]
Ease of Use Very simple, especially with pre-packed spin columnsRequires more setup and buffer changes

Q4: What Molecular Weight Cut-Off (MWCO) should I use for my dialysis membrane?

To ensure the retention of your labeled protein while allowing the free 5-Carboxyrhodamine 6G dye (MW ≈ 500 Da) to pass through, a general rule of thumb is to select a dialysis membrane with an MWCO that is at least 10 to 20 times smaller than the molecular weight of your protein. For example, for a 50 kDa protein, a 10 kDa MWCO membrane would be a suitable choice.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unconjugated 5-Carboxyrhodamine 6G.

Problem 1: My labeled protein precipitated after the labeling reaction or during purification.

  • Possible Cause: Increased hydrophobicity of the protein after labeling. Fluorescent dyes, including rhodamines, can be hydrophobic. Attaching them to the surface of a protein can increase its propensity to aggregate and precipitate.

  • Solution:

    • Optimize the dye-to-protein ratio: Using a lower molar excess of the dye during the labeling reaction can reduce the number of dye molecules attached to each protein, thereby minimizing the increase in hydrophobicity.

    • Modify buffer conditions: The addition of certain excipients to your buffer can help to stabilize the labeled protein. Consider adding 5-10% glycerol, or amino acids like L-arginine and L-glutamic acid, which can help to suppress aggregation.[2]

    • Choose a more hydrophilic dye: If aggregation persists and your experimental design allows, consider using a more water-soluble fluorescent dye.

Problem 2: I still have a high background signal in my assay, suggesting incomplete removal of the free dye.

  • Possible Cause (Size-Exclusion Chromatography):

    • Column overloading: Applying too much sample volume or too high a concentration of protein can lead to poor separation.

    • Inappropriate column size or resin: The column may be too small for the sample volume, or the resin's fractionation range may not be optimal for separating the protein from the small dye molecule.

  • Solution (Size-Exclusion Chromatography):

    • Use a larger column: Ensure the bed volume of your size-exclusion column is sufficient for your sample volume.

    • Perform a second purification step: For some rhodamine dyes, a single pass through a spin column may not be sufficient. Running the eluate through a second spin column can improve purity.

  • Possible Cause (Dialysis):

    • Insufficient dialysis time or buffer changes: Equilibrium may not have been reached, or the concentration of free dye in the dialysate may be high enough to prevent further diffusion from the sample.

    • Incorrect MWCO: The pores of the dialysis membrane may be too small, hindering the diffusion of the free dye.

  • Solution (Dialysis):

    • Increase dialysis duration and buffer changes: Dialyze for a longer period and perform at least three to four buffer changes with a large volume of fresh buffer to maximize the concentration gradient.[3][4]

    • Verify the MWCO of your dialysis membrane: Ensure it is appropriate for the size of the 5-Carboxyrhodamine 6G dye.

Problem 3: I am experiencing low recovery of my labeled protein after purification.

  • Possible Cause: Non-specific binding of the protein to the chromatography resin or dialysis membrane.

  • Solution:

    • Check the specifications of your purification materials: Some resins and membranes have lower protein-binding properties than others.

    • Optimize your buffer: Ensure the pH and ionic strength of your buffer are not promoting interaction with the purification matrix.

    • For dialysis: Ensure you are using a dialysis device designed for high sample recovery.

Experimental Protocols

Protocol 1: Removal of Unconjugated 5-Carboxyrhodamine 6G using a Spin Column (Size-Exclusion Chromatography)

This protocol is suitable for rapid purification of small to medium sample volumes.

Materials:

  • Labeled protein solution

  • Pre-packed spin column with an appropriate molecular weight cut-off (e.g., 5-7 kDa)

  • Collection tubes

  • Microcentrifuge

Method:

  • Prepare the Spin Column:

    • Remove the cap and break off the bottom tip of the spin column.

    • Place the column in a collection tube.

    • Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.

  • Equilibrate the Column (Optional but Recommended):

    • Add your desired final buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the labeled protein will be in the correct buffer after purification.

  • Load the Sample:

    • Discard the equilibration buffer and place the spin column in a fresh collection tube.

    • Slowly apply your labeled protein sample to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column according to the manufacturer's instructions. The purified, labeled protein will be in the collection tube. The unconjugated dye will be retained in the resin.

  • Storage:

    • Store the purified labeled protein under appropriate conditions (e.g., at 4°C, protected from light).

Protocol 2: Removal of Unconjugated 5-Carboxyrhodamine 6G using Dialysis

This protocol is suitable for a wide range of sample volumes and provides high purity with sufficient buffer exchanges.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis clips (if using tubing)

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (at least 1000 times the sample volume)

Method:

  • Prepare the Dialysis Membrane:

    • If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer as recommended by the manufacturer.

    • For dialysis cassettes, follow the manufacturer's instructions for preparation.

  • Load the Sample:

    • Load your labeled protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.

    • Securely close the tubing with clips or seal the cassette.

  • Perform Dialysis:

    • Place the sealed dialysis bag or cassette in a large beaker containing a large volume of cold (4°C) dialysis buffer.

    • Place the beaker on a stir plate and stir gently to facilitate diffusion.

  • Buffer Exchange:

    • After 2-4 hours, replace the dialysis buffer with a fresh, large volume of cold buffer.

    • Repeat the buffer exchange at least two more times over a period of 12-24 hours. A final overnight dialysis is recommended.

  • Recover the Sample:

    • Carefully remove the dialysis bag or cassette from the buffer.

    • Gently remove the purified labeled protein from the tubing or cassette.

  • Storage:

    • Store the purified labeled protein under appropriate conditions.

Visualizations

experimental_workflow start Start: Labeled Protein Mixture (Protein-Dye Conjugate + Free Dye) labeling Protein Labeling Reaction (Protein + 5-Carboxyrhodamine 6G) start->labeling purification Purification Step (Removal of Unconjugated Dye) labeling->purification sec Size-Exclusion Chromatography (e.g., Spin Column) purification->sec Fast, Small Volume dialysis Dialysis purification->dialysis High Purity, Flexible Volume analysis Analysis of Labeled Protein (e.g., Spectroscopy, Functional Assays) sec->analysis dialysis->analysis end End: Purified Protein-Dye Conjugate analysis->end

Caption: Experimental workflow for protein labeling and purification.

decision_tree question1 What is your primary consideration? speed Speed question1->speed purity Purity & Sample Volume question1->purity sec Use Size-Exclusion Chromatography (Spin Column) speed->sec question2 What is your sample volume? purity->question2 small_vol Small (< 2 mL) question2->small_vol large_vol Large (> 2 mL) question2->large_vol sec_or_dialysis Both SEC and Dialysis are suitable. Consider final concentration needs. small_vol->sec_or_dialysis dialysis Use Dialysis large_vol->dialysis

Caption: Decision tree for choosing a purification method.

References

impact of pH on 5-CR6G-SE conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE) conjugation efficiency. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 5-CR6G-SE conjugation?

A1: The optimal pH for conjugating 5-CR6G-SE to primary amines on proteins or other biomolecules is between 7.2 and 8.5. A slightly basic pH, typically around 8.3, is often recommended as the ideal starting point for most applications.

Q2: Why is pH so critical for the conjugation reaction?

A2: The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: The primary amine groups (-NH₂) on the target molecule must be in a deprotonated state to be sufficiently nucleophilic to react with the NHS ester of 5-CR6G-SE. At acidic pH, these amines are protonated (-NH₃⁺) and unreactive. As the pH increases, more amine groups become deprotonated, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: The succinimidyl ester (SE) group of 5-CR6G-SE is susceptible to hydrolysis, a reaction with water that renders the dye incapable of conjugating to the target molecule. The rate of hydrolysis increases significantly with increasing pH.

Therefore, the optimal pH is a balance between ensuring sufficient amine reactivity and minimizing the hydrolysis of the 5-CR6G-SE.

Q3: Which buffers are recommended for this reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the 5-CR6G-SE. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium borate buffer

  • HEPES buffer

A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3.

Q4: Which buffers should I avoid?

A4: Buffers containing primary amines must be avoided. Common examples include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

These buffers will significantly reduce conjugation efficiency by reacting with the 5-CR6G-SE. However, they can be used to quench the reaction and stop the conjugation process.

Q5: How does protein concentration affect the conjugation efficiency?

A5: Higher protein concentrations, typically in the range of 2-10 mg/mL, generally lead to better labeling efficiency. In more dilute protein solutions, the competing hydrolysis reaction of the NHS ester is more pronounced, leading to lower conjugation yields.

Data Presentation

pH RangeAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0 Low (amines are protonated)LowVery Low
7.2 - 8.5 Moderate to HighModerateOptimal
> 8.5 HighHigh to Very HighDecreasing

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with 5-CR6G-SE

This protocol is adapted from a general procedure for labeling antibodies with rhodamine NHS esters and should be optimized for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • 5-CR6G-SE

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Prepare the 5-CR6G-SE Solution:

    • Allow the vial of 5-CR6G-SE to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of 5-CR6G-SE in anhydrous DMSO or DMF. This solution should be prepared fresh and used immediately.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the 5-CR6G-SE stock solution to achieve a 10- to 15-fold molar excess of dye to protein. This ratio may need to be optimized.

    • Slowly add the calculated volume of the 5-CR6G-SE solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted 5-CR6G-SE and byproducts using a desalting column or through dialysis.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-CR6G (approximately 525 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Incorrect Buffer pH: The pH is too low, resulting in protonated and unreactive amines.Verify the reaction buffer pH is within the optimal range of 7.2-8.5.
Hydrolyzed 5-CR6G-SE: The dye was exposed to moisture or the reaction pH was too high.Ensure proper storage and handling of the 5-CR6G-SE. Prepare fresh solutions in anhydrous solvent immediately before use.
Presence of Primary Amines in the Buffer: Buffers like Tris or glycine are competing with the target molecule.Perform a buffer exchange into an amine-free buffer (e.g., PBS, sodium bicarbonate) before conjugation.
Low Protein Concentration: Dilute protein solutions favor hydrolysis of the NHS ester.Increase the protein concentration to 2-10 mg/mL.
Protein Precipitation During or After Conjugation High Degree of Labeling (DOL): Over-labeling can increase the hydrophobicity of the protein, leading to aggregation.Reduce the molar ratio of 5-CR6G-SE to protein in the reaction. A typical DOL for rhodamine conjugates is 1-3.
High Concentration of Organic Solvent: The DMSO or DMF used to dissolve the dye can denature the protein.Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Inconsistent Results Between Experiments Inconsistent 5-CR6G-SE Activity: Due to moisture sensitivity, the reactivity of the dye can vary.Always allow the reagent vial to equilibrate to room temperature before opening and prepare fresh solutions for each experiment.
Variations in Buffer pH: Small changes in pH can significantly impact conjugation efficiency.Prepare fresh buffers and accurately measure the pH before each experiment.

Visualizations

Conjugation_Workflow Figure 1. Experimental Workflow for 5-CR6G-SE Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein (2-10 mg/mL in amine-free buffer) Conjugation Mix and Incubate (1 hr at RT or 2 hrs at 4°C) Protein_Prep->Conjugation Dye_Prep Prepare 5-CR6G-SE (10 mg/mL in anhydrous DMSO/DMF) Dye_Prep->Conjugation Quenching Quench Reaction (Optional, with Tris or Glycine) Conjugation->Quenching Purification Purify Conjugate (Desalting Column/Dialysis) Quenching->Purification Analysis Determine Degree of Labeling (DOL) Purification->Analysis

Caption: Experimental Workflow for 5-CR6G-SE Conjugation

pH_Impact Figure 2. Impact of pH on Conjugation Efficiency cluster_low_pH Low pH (<7.0) cluster_optimal_pH Optimal pH (7.2-8.5) cluster_high_pH High pH (>8.5) pH Reaction pH Protonated_Amine Protonated Amines (Unreactive) pH->Protonated_Amine leads to Low_Hydrolysis Low NHS Ester Hydrolysis pH->Low_Hydrolysis results in Deprotonated_Amine Deprotonated Amines (Reactive) pH->Deprotonated_Amine leads to Moderate_Hydrolysis Moderate NHS Ester Hydrolysis pH->Moderate_Hydrolysis results in Very_Reactive_Amine Deprotonated Amines (Very Reactive) pH->Very_Reactive_Amine leads to High_Hydrolysis High NHS Ester Hydrolysis pH->High_Hydrolysis results in Low_Efficiency Low Conjugation Efficiency Protonated_Amine->Low_Efficiency Low_Hydrolysis->Low_Efficiency High_Efficiency High Conjugation Efficiency Deprotonated_Amine->High_Efficiency Moderate_Hydrolysis->High_Efficiency Decreased_Efficiency Decreased Conjugation Efficiency Very_Reactive_Amine->Decreased_Efficiency High_Hydrolysis->Decreased_Efficiency

Caption: Impact of pH on Conjugation Efficiency

troubleshooting background fluorescence in 5-CR6G experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for mitigating background fluorescence in experiments utilizing 5-Carboxyrhodamine 6G (5-CR6G) and related fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is 5-CR6G and what are its spectral properties?

A1: 5-(and-6)-Carboxyrhodamine 6G (5-CR6G) is a fluorescent dye used for labeling biomolecules. It has an excitation maximum of approximately 522-525 nm and an emission maximum around 546-550 nm.[1][2][3][4][5] This places its signal firmly in the green-yellow region of the visible spectrum, which is often susceptible to background noise from cellular autofluorescence.

Q2: What is background fluorescence and why is it a problem?

A2: Background fluorescence is any unwanted fluorescent signal that does not originate from your specific probe (5-CR6G). It can be composed of two main components:

  • Autofluorescence: Fluorescence originating from endogenous molecules within the cells or tissue (e.g., NADH, collagen, riboflavin).[2][3][4][6]

  • Nonspecific Binding: Signal from fluorescent probes that have bound to unintended targets or from excess, unbound probes that were not adequately washed away.[5][7]

High background fluorescence is problematic because it reduces the signal-to-noise ratio, making it difficult to distinguish the true signal from your target, potentially obscuring results, and reducing assay sensitivity.[2][4]

Q3: What are the most common sources of autofluorescence in my samples?

A3: Autofluorescence is a common issue, especially in the green channel where 5-CR6G emits.[2] Key sources include:

  • Endogenous Molecules: Many cellular components naturally fluoresce, including NADH, riboflavin (Vitamin B2), collagen, elastin, and lipofuscin (an aging pigment).[2][3][4]

  • Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce fluorescence by reacting with cellular amines.[2][4]

  • Cell Culture Media: Components like phenol red, fetal bovine serum (FBS), and certain amino acids can contribute significantly to background signal.[2][8]

  • Consumables: Plastic-bottom culture plates and flasks can be fluorescent.[2][9]

Troubleshooting High Background Fluorescence

Use the following sections to identify and resolve the source of high background in your 5-CR6G experiments.

Issue 1: High Background in Unstained Control Samples (Autofluorescence)

If you observe significant fluorescence in your control samples (i.e., cells or tissue that have not been labeled with 5-CR6G), the primary cause is autofluorescence.

Troubleshooting Workflow for Autofluorescence

start High Background in Unstained Control fixation Is Aldehyde Fixation Used? start->fixation media Is Phenol Red or FBS in Media? fixation->media No fix_sol 1. Reduce fixation time. 2. Switch to organic solvent fixative (e.g., cold Methanol). 3. Treat with Sodium Borohydride post-fixation. fixation->fix_sol Yes tissue Is Tissue Rich In Collagen/Elastin/RBCs? media->tissue No media_sol 1. Use phenol red-free media for imaging. 2. Reduce FBS concentration or use serum-free media. 3. Wash cells with PBS before imaging. media->media_sol Yes tissue_sol 1. Perfuse tissue with PBS before fixation to remove RBCs. 2. Use a chemical quencher (e.g., Sudan Black B). 3. Use spectral unmixing or switch to a far-red dye. tissue->tissue_sol Yes end Reduced Autofluorescence tissue->end No fix_sol->end media_sol->end tissue_sol->end

Caption: A flowchart for diagnosing and solving autofluorescence issues.

Table 1: Common Sources of Autofluorescence and Mitigation Strategies

Source of AutofluorescenceRecommended ActionNotes
Aldehyde Fixatives Reduce fixation time to the minimum required.[1][10]Over-fixation increases cross-linking and fluorescence.
Switch to an organic solvent fixative like ice-cold methanol or ethanol.[2][6]Test for compatibility with your target antigen/protein.
Treat with a quenching agent like 0.1% Sodium Borohydride in PBS after fixation.[2][4][10]Reduces aldehyde-induced Schiff bases to non-fluorescent compounds.
Cell Culture Medium Image cells in phenol red-free medium or a clear buffered saline solution (e.g., PBS).[8]Phenol red is a major source of background in the green channel.
Reduce or temporarily remove Fetal Bovine Serum (FBS) during imaging.[8]FBS contains fluorescent molecules like riboflavin.
Endogenous Pigments For tissues, perfuse with PBS prior to fixation to remove red blood cells (heme).[1][6][10]Heme is a significant source of autofluorescence.
Treat samples with a quenching agent such as Sudan Black B or Trypan Blue.[5][6]Effective for lipofuscin, but may render far-red channels unusable.[5]
Imaging Setup Switch to a fluorophore in the far-red or near-infrared spectrum (>650 nm).[3][6][8]Autofluorescence is significantly lower at longer wavelengths.
Use spectral unmixing capabilities on your microscope if available.This computationally separates the 5-CR6G signal from the autofluorescence spectrum.
Photobleach the sample with a broad-spectrum LED light source before staining.This can reduce background without affecting subsequent fluorescent probe signals.
Issue 2: High Background in Stained Samples but Low in Controls

If your unstained controls are clean, but the 5-CR6G labeled samples have high background, the issue is likely related to the staining protocol itself.

Troubleshooting Workflow for Staining Protocol

start High Background in Stained Sample conc Was 5-CR6G Dye Concentration Titrated? start->conc wash Are Washing Steps Sufficient? conc->wash Yes conc_sol Perform a titration experiment to find the optimal dye concentration with the best signal-to-noise ratio. conc->conc_sol No block Is a Blocking Step Included? wash->block Yes wash_sol 1. Increase number of wash steps (e.g., 3-4 times). 2. Increase duration of each wash (e.g., 5 minutes). 3. Add a mild detergent (e.g., 0.1% Tween-20) to wash buffer. wash->wash_sol No block_sol 1. Add a blocking step (e.g., BSA or serum). 2. Use a commercial background suppressor reagent. block->block_sol No end Reduced Staining Background block->end Yes conc_sol->wash wash_sol->block block_sol->end

Caption: A workflow for troubleshooting issues in the staining protocol.

Table 2: Optimizing Staining Protocols to Reduce Background

Protocol StepRecommended ActionRationale
Dye Concentration Titrate the concentration of your 5-CR6G conjugate. Test concentrations below, at, and above the recommended starting point.[9]Excess dye can lead to high nonspecific binding and background. The optimal concentration provides bright specific signal with minimal background.[9]
Washing Increase the number and duration of wash steps after incubation with the fluorescent probe.[7]Thorough washing is critical for removing unbound or loosely bound dye molecules.
Include a non-ionic detergent (e.g., 0.05-0.2% Tween-20) in your wash buffer.[7]Detergents help to disrupt weak, nonspecific interactions.
Blocking Use a blocking buffer (e.g., 1-5% BSA or normal serum) before adding the fluorescent conjugate.[5]Blocking agents occupy nonspecific binding sites, preventing the fluorescent probe from adhering to them.[5]
Consider using a commercial background suppression reagent.These are often optimized to reduce background from both nonspecific protein interactions and charge-based interactions.[5]
Probe Aggregates Centrifuge the 5-CR6G conjugate solution before use.[7]Removes any aggregates that may have formed during storage, which can stick nonspecifically to the sample and cause punctate background.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is for treating samples fixed with formaldehyde or glutaraldehyde.

  • Fixation and Permeabilization: Perform your standard fixation and permeabilization protocol.

  • Washing: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.

  • Preparation of Quenching Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride (NaBH₄) in ice-cold PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS.

    • Caution: Sodium borohydride will bubble upon dissolution. Prepare fresh and use immediately.

  • Quenching: Incubate the samples in the freshly prepared sodium borohydride solution for 15-30 minutes at room temperature.

  • Final Washes: Wash the samples thoroughly three to four times with PBS for 5 minutes each to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard blocking and 5-CR6G staining protocol.

Protocol 2: General Staining Protocol with Background Reduction Steps

This protocol incorporates best practices for minimizing nonspecific background.

  • Sample Preparation: Prepare cells or tissue sections on glass-bottom dishes or high-quality imaging slides.[9] Avoid plastic consumables for the final imaging step.[2][9]

  • Fixation: Fix samples as required. If using aldehydes, consider post-fixation treatment with Sodium Borohydride (see Protocol 1).

  • Blocking: Incubate samples in a blocking buffer for 60 minutes at room temperature. A common blocking buffer is 3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (for permeabilization if needed).

  • Primary Antibody Incubation (if applicable): If using an indirect method, incubate with the primary antibody at its optimal dilution in blocking buffer.

  • Washing: Wash samples 3 times for 5 minutes each in wash buffer (PBS + 0.1% Tween-20).

  • 5-CR6G Conjugate Incubation: Incubate with the 5-CR6G conjugate (e.g., 5-CR6G labeled secondary antibody or streptavidin) diluted in blocking buffer at its pre-determined optimal concentration. Protect from light.

  • Final Extensive Washes: Wash samples 4 times for 5-10 minutes each in wash buffer. The final wash should be with PBS only to remove any residual detergent.

  • Mounting and Imaging: Mount the sample using an anti-fade mounting medium. Image using appropriate laser lines and filters for 5-CR6G (Excitation: ~525 nm, Emission: ~550 nm). Ensure your unstained control is used to set the baseline for detector sensitivity.

References

Technical Support Center: 5-CR6G-SE Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G-SE). This guide provides troubleshooting advice and frequently asked questions regarding the stability of 5-CR6G-SE stock solutions prepared in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 5-CR6G-SE?

A1: 5-CR6G-SE is soluble in anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] High-quality, anhydrous DMSO is recommended for preparing stock solutions to minimize hydrolysis.

Q2: What are the recommended storage conditions for 5-CR6G-SE solid powder and DMSO stock solutions?

A2: Both the solid, powdered form of 5-CR6G-SE and stock solutions in DMSO should be stored at -20°C, protected from light.[1][2] Some suppliers suggest that the solid can be stored at 4°C for up to a year, but for maximum stability, especially once in solution, -20°C is the standard recommendation.[3]

Q3: How long can I store 5-CR6G-SE stock solutions in DMSO?

Q4: Can I subject my 5-CR6G-SE stock solution to multiple freeze-thaw cycles?

A4: It is highly recommended to aliquot your 5-CR6G-SE stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Studies on general compound stability in DMSO have shown that while some compounds can withstand multiple freeze-thaw cycles without significant degradation, this is not universally true.[4][5] Aliquoting is a simple and effective way to preserve the quality of your stock solution.

Q5: What are the potential signs of 5-CR6G-SE degradation in my stock solution?

A5: Degradation of your 5-CR6G-SE stock solution may manifest as:

  • A significant decrease in fluorescence intensity in your labeling experiments.

  • Increased background fluorescence.

  • Complete failure of the conjugation reaction.

  • A visible change in the color or clarity of the stock solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using 5-CR6G-SE stock solutions in DMSO.

Issue Potential Cause Troubleshooting Steps
Low or No Fluorescent Signal Degradation of 5-CR6G-SE: The succinimidyl ester (SE) group is susceptible to hydrolysis, especially in the presence of water.1. Prepare a fresh stock solution of 5-CR6G-SE in anhydrous DMSO. 2. Ensure your DMSO is of high quality and has been stored properly to prevent water absorption. 3. Aliquot the new stock solution and store it at -20°C, protected from light.
Inefficient Conjugation: The labeling reaction conditions may not be optimal.1. Verify the pH of your reaction buffer is within the optimal range for amine labeling (typically pH 8.0-9.0). 2. Ensure the concentration of the molecule to be labeled is accurate. 3. Check for the presence of primary amine-containing buffers (e.g., Tris) in your sample, as these will compete with your target molecule for conjugation.
High Background Fluorescence Hydrolyzed 5-CR6G-SE: The hydrolyzed, non-reactive dye can bind non-specifically to your sample.1. Purify your labeled conjugate to remove any unconjugated or hydrolyzed dye. 2. Prepare a fresh stock solution of 5-CR6G-SE.
Inconsistent Results Between Experiments Stock Solution Instability: The stock solution may be degrading over time due to improper storage or handling.1. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 2. Always use a fresh aliquot for each experiment. 3. Periodically check the performance of your stock solution using a positive control.

Data on Stock Solution Stability

The stability of reactive dyes like 5-CR6G-SE in DMSO is critically dependent on storage conditions. While specific quantitative data for 5-CR6G-SE is limited, the following table summarizes general expectations based on studies of other compounds stored in DMSO.

Storage Temperature DMSO Grade Expected Stability Key Considerations
-20°C AnhydrousHigh (months to years for many compounds)Recommended for long-term storage. Protect from light and moisture.
4°C AnhydrousModerate (days to weeks)Not recommended for long-term storage of reactive dyes. Risk of hydrolysis increases.
Room Temperature AnhydrousLow (hours to days)Significant degradation is likely. Avoid storing stock solutions at this temperature.
-20°C to Room Temp DMSO with waterVariable, generally lower Water significantly accelerates the hydrolysis of the succinimidyl ester.[4][5]

Experimental Protocols

Protocol for Preparing 5-CR6G-SE Stock Solutions

  • Allow the vial of solid 5-CR6G-SE to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly until the dye is completely dissolved.

  • Immediately aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C.

Protocol for Assessing Stock Solution Integrity

A simple functional test can be performed to assess the integrity of your 5-CR6G-SE stock solution.

  • Prepare a solution of a primary amine-containing molecule (e.g., bovine serum albumin or a simple amino acid like lysine) in a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Add a molar excess of the 5-CR6G-SE from your stock solution to the amine-containing solution.

  • Allow the reaction to proceed for 1 hour at room temperature, protected from light.

  • Analyze the reaction mixture using a fluorometer or a fluorescence plate reader. A strong fluorescent signal indicates that the 5-CR6G-SE is reactive. A control reaction with a freshly prepared stock solution can be run in parallel for comparison.

Visualizations

troubleshooting_workflow start Experiment Fails: Low or No Signal check_stock Check 5-CR6G-SE Stock Solution start->check_stock is_old Is the stock solution old or frequently thawed? check_stock->is_old prepare_fresh Prepare fresh stock in anhydrous DMSO is_old->prepare_fresh Yes check_protocol Review Labeling Protocol is_old->check_protocol No rerun_exp Rerun Experiment prepare_fresh->rerun_exp success Successful Labeling rerun_exp->success check_ph Verify buffer pH (8.0-9.0) check_protocol->check_ph check_buffer Check for competing amines (e.g., Tris buffer) check_ph->check_buffer pH OK adjust_protocol Adjust Protocol check_ph->adjust_protocol pH Incorrect check_buffer->rerun_exp No Competing Amines check_buffer->adjust_protocol Amines Present adjust_protocol->rerun_exp

Caption: Troubleshooting workflow for low signal in 5-CR6G-SE labeling experiments.

hydrolysis_pathway cluster_0 In Anhydrous DMSO cluster_1 In DMSO with Water 5_CR6G_SE_stable 5-CR6G-SE (Reactive) Labeled_Product Fluorescently Labeled Product 5_CR6G_SE_stable->Labeled_Product Conjugation Target_Amine Target Molecule (Primary Amine) Target_Amine->Labeled_Product 5_CR6G_SE_unstable 5-CR6G-SE (Reactive) Hydrolyzed_Dye 5-CR6G (Non-Reactive) 5_CR6G_SE_unstable->Hydrolyzed_Dye Hydrolysis Water H₂O Water->Hydrolyzed_Dye

Caption: Reaction pathways of 5-CR6G-SE in the absence and presence of water.

References

effect of protein concentration on 5-CR6G labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the effect of protein concentration on 5-Carboxyrhodamine 6G (5-CR6G) labeling efficiency. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during 5-CR6G labeling procedures.

Issue Possible Cause Recommended Solution
Low Labeling Efficiency (Low Degree of Labeling - DOL) Suboptimal Protein Concentration: Protein concentration is a critical factor; very low concentrations can result in reduced labeling efficiency.[1]Increase the protein concentration. A general starting range is 1-10 mg/mL.[1] For initial experiments, a concentration of at least 1 mg/mL is often recommended.[1]
Incorrect Buffer pH: The reaction of NHS esters with primary amines is highly pH-dependent. At a pH below 7.2, the amine groups are protonated and less reactive.[]Use a buffer with a pH between 7.2 and 8.5, with an optimal pH often cited as 8.3-8.5.[]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the 5-CR6G NHS ester.[1][]Use amine-free buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers.[]
Hydrolyzed 5-CR6G NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive.Prepare the 5-CR6G stock solution in anhydrous DMSO or DMF immediately before use.
Protein Precipitation During or After Labeling High Degree of Labeling: 5-CR6G is a hydrophobic dye. Attaching too many hydrophobic molecules can decrease the overall solubility of the protein, leading to aggregation.[1]Reduce the molar ratio of 5-CR6G to protein in the reaction. It is advisable to perform a titration with different ratios to find the optimal one for your protein.[]
High Concentration of Organic Solvent: The 5-CR6G is typically dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent can denature the protein.[]Aim to keep the final concentration of the organic solvent in the reaction mixture below 10%.[]
Protein Concentration is Too High: While a higher concentration can improve labeling, an excessively high concentration might surpass the protein's solubility limit, especially after the addition of the hydrophobic dye.[1]If you observe precipitation at high protein concentrations, try reducing the concentration slightly.
Inconsistent Labeling Results Variability in Initial Protein Concentration: Inaccurate determination of the starting protein concentration will lead to variability in the dye-to-protein ratio and inconsistent DOL.Accurately measure the protein concentration before each labeling reaction using a reliable method such as a Bradford assay or spectrophotometry at 280 nm.
Repeated Freeze-Thaw Cycles of 5-CR6G Stock: This can lead to degradation of the dye.Aliquot the 5-CR6G stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How does protein concentration affect 5-CR6G labeling efficiency?

A1: Higher protein concentrations generally increase the reaction rate and lead to a higher degree of labeling (DOL).[1] This is because of the increased likelihood of collisions between the protein molecules and the reactive 5-CR6G dye. Conversely, very low protein concentrations can lead to lower labeling efficiency.[1]

Q2: What is the recommended protein concentration range for 5-CR6G labeling?

A2: The optimal protein concentration can vary depending on the specific protein. However, a general recommended starting range is 1-10 mg/mL.[1] For many proteins, a concentration between 2-10 mg/mL is ideal for efficient labeling.[] If you are unsure, starting with a concentration of at least 1 mg/mL is a good practice.[1]

Q3: Can the protein concentration be too high?

A3: Yes. While higher concentrations often improve labeling efficiency, excessively high concentrations can lead to protein aggregation, particularly since rhodamine dyes are hydrophobic.[1] This can reduce the accessibility of the reactive sites on the protein and make purification more difficult. It is important to ensure your protein remains soluble at the concentration you choose for the labeling reaction.[1]

Q4: How do I calculate the Degree of Labeling (DOL)?

A4: The DOL is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at both 280 nm (for the protein) and the absorbance maximum of 5-CR6G (approximately 525 nm). The following formula can be used:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max is the absorbance at the dye's maximum wavelength.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • A_280 is the absorbance at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm.

  • ε_dye is the molar extinction coefficient of 5-CR6G at its A_max.

Q5: What is a typical starting dye-to-protein molar ratio for labeling?

A5: A common starting point for the molar ratio of dye to protein is between 5:1 to 20:1.[] It is highly recommended to perform a titration with several different ratios (e.g., 5:1, 10:1, 15:1) to find the optimal ratio for your specific protein that provides the desired DOL without causing precipitation or loss of function.[]

Data Presentation

The following table summarizes the general effect of protein concentration on labeling efficiency based on established principles for NHS ester dyes. Note that the optimal concentration is protein-dependent and should be empirically determined.

Protein Concentration RangeExpected Labeling EfficiencyPotential Issues
< 1 mg/mL Low to ModerateLower reaction kinetics, may require longer incubation times or higher dye-to-protein ratios.
1 - 5 mg/mL Moderate to HighGenerally a good starting range for many proteins, balancing efficiency and solubility.
5 - 10 mg/mL HighOften leads to better labeling efficiency.[]
> 10 mg/mL High, but with cautionIncreased risk of protein aggregation and precipitation, especially with hydrophobic dyes like 5-CR6G.[1]

Experimental Protocols

General Protocol for 5-CR6G Labeling of Proteins

This protocol is a general guideline for labeling proteins with 5-CR6G succinimidyl ester. Optimization may be required for your specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • 5-CR6G succinimidyl ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • 5-CR6G Stock Solution Preparation:

    • Allow the vial of 5-CR6G to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of 5-CR6G in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Add the desired volume of the 5-CR6G stock solution to the protein solution to achieve the target dye-to-protein molar ratio.

    • Mix gently and incubate for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted 5-CR6G by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~525 nm to determine the protein concentration and the Degree of Labeling (DOL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (1-10 mg/mL in amine-free buffer) labeling Labeling Reaction (1 hr, room temp, dark) protein_prep->labeling dye_prep 5-CR6G Stock Preparation (10 mM in anhydrous DMSO) dye_prep->labeling quenching Quenching (1 M Tris-HCl) labeling->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (Spectrophotometry for DOL) purification->characterization

Caption: Experimental workflow for protein labeling with 5-CR6G.

troubleshooting_logic start Start Troubleshooting low_dol Low Labeling Efficiency? start->low_dol precipitation Protein Precipitation? low_dol->precipitation No check_conc Check Protein Concentration (Increase if < 1 mg/mL) low_dol->check_conc Yes check_ratio Check Dye:Protein Ratio (Reduce if too high) precipitation->check_ratio Yes end Problem Resolved precipitation->end No check_ph Check Buffer pH (Adjust to 7.2-8.5) check_conc->check_ph check_buffer Check Buffer Composition (Ensure it is amine-free) check_ph->check_buffer check_buffer->end check_solvent Check Organic Solvent % (Keep below 10%) check_ratio->check_solvent check_solvent->end

Caption: Troubleshooting logic for 5-CR6G labeling issues.

References

Technical Support Center: Managing 5-Carboxyrhodamine 6G SE Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Carboxyrhodamine 6G SE in buffers.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Carboxyrhodamine 6G SE have poor solubility in aqueous buffers?

5-Carboxyrhodamine 6G SE, like many other rhodamine dyes, has a complex aromatic structure that is inherently hydrophobic. While the carboxyl and succinimidyl ester groups add some polarity, the large nonpolar surface area of the xanthene core leads to low solubility in aqueous solutions.[1][2] Factors such as pH and temperature can also significantly influence its solubility.[3][4]

Q2: Is it normal for 5-Carboxyrhodamine 6G SE to also be poorly soluble in DMSO?

Yes, it is a known issue that 5-Carboxyrhodamine 6G SE exhibits limited solubility even in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6] While these are the recommended solvents for preparing stock solutions, achieving high concentrations can still be challenging.

Q3: Can I use a different solvent if I cannot dissolve the dye in DMSO?

While DMSO and DMF are the most commonly recommended solvents, other organic solvents like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) could be considered. However, it is crucial to first test the compatibility of any alternative solvent with your specific experimental setup, including its potential effects on your biomolecule of interest and downstream applications.

Q4: How does pH affect the solubility of 5-Carboxyrhodamine 6G SE?

The solubility of rhodamine dyes can be pH-dependent.[3][4] For 5-Carboxyrhodamine 6G SE, the carboxyl group's ionization state is influenced by pH. At a pH below its pKa, the carboxyl group is protonated and less soluble in aqueous media. Increasing the pH of the buffer to a mildly basic range (pH 7.5-8.5) can increase the solubility by deprotonating the carboxylic acid, making it more polar. However, it is important to note that the succinimidyl ester group is more susceptible to hydrolysis at higher pH.

Q5: Are there more soluble alternatives to 5-Carboxyrhodamine 6G SE?

Yes, several manufacturers offer fluorescent dyes with similar spectral properties to 5-Carboxyrhodamine 6G but with improved water solubility. For example, iFluor® 514 is suggested as an excellent replacement.[5] Other alternatives include dyes from the CF® Dye series, which are designed for better water solubility and stability.[7]

Troubleshooting Guides

Problem 1: The 5-Carboxyrhodamine 6G SE powder will not dissolve in the recommended volume of DMSO.
  • Cause: The dye has inherently low solubility, and the provided solvent volume may be insufficient for complete dissolution at room temperature.

  • Solution Workflow:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes to aid dissolution.

    • Gentle Warming: Warm the solution briefly to 30-40°C. Avoid excessive heat, as it can degrade the dye.

    • Vortexing: Vigorously vortex the vial for 1-2 minutes.

    • Increase Solvent Volume: If the dye still does not dissolve, add a small, precise amount of additional DMSO to decrease the concentration. Be sure to recalculate the final concentration of your stock solution.

Problem 2: The dye precipitates when the DMSO stock solution is added to my aqueous reaction buffer.
  • Cause: The dye is not soluble in the final concentration of the aqueous buffer. The percentage of organic solvent (DMSO) in the final reaction mixture is too low to maintain solubility.

  • Solution Workflow:

    • Increase Co-solvent Concentration: Increase the final concentration of DMSO in your reaction buffer. A final concentration of 10-20% DMSO may be necessary to keep the dye in solution.[8] However, ensure that this concentration of DMSO is compatible with your protein or biomolecule's stability and function.

    • Use a Surfactant: Add a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the aqueous buffer at a concentration of 0.01-0.1%. Surfactants can form micelles that encapsulate the hydrophobic dye and increase its solubility in aqueous solutions.[9][10]

    • pH Adjustment: Adjust the pH of your reaction buffer to a more basic range (pH 7.5-8.5) to increase the solubility of the dye. Be mindful of the stability of your biomolecule and the reactivity of the succinimidyl ester at higher pH.[11]

    • Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to prevent localized high concentrations and precipitation.

Problem 3: My bioconjugation reaction has failed or has a very low yield.
  • Cause: This could be due to several factors, including poor dye solubility leading to low availability for reaction, hydrolysis of the succinimidyl ester, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Confirm Dye Solubility: Before starting the conjugation, ensure the dye is fully dissolved in the final reaction mixture. Centrifuge the reaction mixture at high speed for 1-2 minutes. If a pellet is visible, the dye has precipitated.

    • Check Buffer Composition: Ensure your reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your biomolecule for reaction with the succinimidyl ester. Use buffers such as phosphate-buffered saline (PBS) or bicarbonate buffer.[11]

    • Optimize pH: For efficient labeling of primary amines, a pH of 8.0-9.0 is generally recommended. However, a compromise may be needed to balance dye solubility and succinimidyl ester stability. A pH of 7.5-8.5 is often a good starting point.[11]

    • Freshly Prepared Stock Solution: Use a freshly prepared stock solution of the dye, as the succinimidyl ester group can hydrolyze over time, especially in the presence of moisture.

    • Molar Ratio: Optimize the molar ratio of dye to your biomolecule. Using too high a concentration of the dye can lead to precipitation.

Quantitative Data Summary

Table 1: Recommended Volumes of DMSO to Reconstitute 5-Carboxyrhodamine 6G SE

Mass of Dye1 mM Stock5 mM Stock10 mM Stock
1 mg1.8 mL360 µL180 µL
5 mg9.0 mL1.8 mL0.9 mL
10 mg18.0 mL3.6 mL1.8 mL

Note: These values are based on a molecular weight of approximately 555.59 g/mol and are provided as a starting point.[6] Actual volumes may need to be adjusted based on the observed solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 5-Carboxyrhodamine 6G SE in DMSO
  • Allow the vial of 5-Carboxyrhodamine 6G SE to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (see Table 1).

  • Vortex the vial vigorously for 2-5 minutes.

  • If the dye is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C, protected from light and moisture. For best results, use the stock solution within a few weeks of preparation.

Protocol 2: General Procedure for Improving Solubility in an Aqueous Reaction Buffer
  • Prepare your desired aqueous reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).

  • Co-solvent Method:

    • To a separate tube, add a volume of your reaction buffer that is 80-90% of the final desired reaction volume.

    • Slowly add the required volume of the 5-Carboxyrhodamine 6G SE DMSO stock solution to the buffer while vortexing. The final DMSO concentration should be between 10-20%.

    • Add your biomolecule to the reaction mixture.

    • Adjust the final volume with the reaction buffer.

  • Surfactant Method:

    • Prepare your reaction buffer containing 0.01-0.1% (w/v) of a non-ionic surfactant (e.g., Tween® 20).

    • Slowly add the required volume of the 5-Carboxyrhodamine 6G SE DMSO stock solution to the surfactant-containing buffer while vortexing.

    • Add your biomolecule to the reaction mixture.

    • Adjust the final volume with the surfactant-containing buffer.

Visualizations

TroubleshootingWorkflow cluster_start Initial Observation cluster_dissolution Stock Solution Preparation (in DMSO) cluster_reaction Addition to Aqueous Buffer cluster_conjugation Bioconjugation Reaction start Poor solubility of 5-Carboxyrhodamine 6G SE in buffer dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso check_dissolution Is the dye fully dissolved? dissolve_dmso->check_dissolution troubleshoot_dissolution Troubleshoot: - Sonicate - Gently warm - Increase DMSO volume check_dissolution->troubleshoot_dissolution No add_to_buffer Add DMSO stock to aqueous buffer check_dissolution->add_to_buffer Yes troubleshoot_dissolution->dissolve_dmso check_precipitation Does the dye precipitate? add_to_buffer->check_precipitation troubleshoot_precipitation Troubleshoot: - Increase final DMSO % - Add surfactant (e.g., Tween® 20) - Adjust buffer pH (7.5-8.5) - Add dye stock slowly check_precipitation->troubleshoot_precipitation Yes conjugation Proceed with conjugation reaction check_precipitation->conjugation No troubleshoot_precipitation->add_to_buffer check_yield Is the conjugation successful? conjugation->check_yield success Successful Labeling check_yield->success Yes failure Low Yield / Failure check_yield->failure No troubleshoot_conjugation Troubleshoot: - Check for amine-containing buffers - Optimize pH - Use fresh dye stock - Adjust molar ratio troubleshoot_conjugation->conjugation failure->troubleshoot_conjugation

Caption: Troubleshooting workflow for managing poor solubility of 5-Carboxyrhodamine 6G SE.

FactorsAffectingSolubility cluster_factors Influencing Factors cluster_solvent Solvent System Details cluster_additives Additive Details dye 5-Carboxyrhodamine 6G SE Solubility solvent Solvent System dye->solvent ph Buffer pH dye->ph temp Temperature dye->temp additives Additives dye->additives organic Organic Co-solvent (e.g., DMSO) solvent->organic aqueous Aqueous Buffer solvent->aqueous ph->dye Influences (higher pH can improve) temp->dye Influences (gentle warming can help) surfactants Surfactants (e.g., Tween® 20) additives->surfactants organic->dye Improves aqueous->dye surfactants->dye Improves

Caption: Key factors influencing the solubility of 5-Carboxyrhodamine 6G SE.

References

Validation & Comparative

A Comparative Guide to 5-Carboxyrhodamine 6G and 6-Carboxyrhodamine 6G Isomers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the appropriate fluorophore is a critical determinant of experimental success. Carboxyrhodamine 6G (CR6G), a derivative of rhodamine 6G, is a widely used fluorescent dye valued for its high fluorescence quantum yield and good photostability. It is commercially available as two distinct positional isomers, 5-Carboxyrhodamine 6G and 6-Carboxyrhodamine 6G, as well as a mixture of the two. The position of the carboxyl group, the reactive handle for conjugation, can subtly influence the properties and performance of the resulting bioconjugates. This guide provides an objective comparison of the 5- and 6-isomers of Carboxyrhodamine 6G, supported by available data, to aid in the selection of the optimal isomer for specific research applications.

Core Properties: A Head-to-Head Comparison

While the fundamental spectral properties of the 5- and 6-isomers of Carboxyrhodamine 6G are nearly identical, their applications and the reproducibility they offer in bioconjugation can differ. The choice between the single isomers and the more economical mixed-isomer product often hinges on the specific demands of the experiment, particularly the need for batch-to-batch consistency.

Property5-Carboxyrhodamine 6G6-Carboxyrhodamine 6G5(6)-Carboxyrhodamine 6G (Mixture)
Molecular Formula C₂₈H₂₇N₂O₅C₂₈H₂₇N₂O₅C₂₈H₂₇N₂O₅
Molecular Weight 494.97 g/mol [1]494.97 g/mol [2]494.97 g/mol
Excitation Maximum (λex) ~522 nm[1][3]~520-522 nm[2][4]~522 nm
Emission Maximum (λem) ~546 nm[1][3]~546 nm[2][4]~546 nm
Solubility DMSO[1]Water (pH>6), DMF, DMSO[2][4]DMSO
Primary Applications Labeling of proteins and peptides[1]Labeling of nucleotides and nucleic acids[3][5]General labeling applications
Key Advantage Preferred for applications where high reproducibility is critical for protein and peptide conjugates.[1][6]Preferred for applications where high reproducibility is critical for oligonucleotide conjugates.[3][5]More economical option for general use.

Performance Characteristics: Isomer-Specific Considerations

The primary distinction between the 5- and 6-isomers lies in the spatial orientation of the carboxyl group relative to the xanthene core of the fluorophore. This seemingly minor difference can have significant implications for the reactivity and the biological activity of the resulting conjugate.

Reproducibility in Bioconjugation: For sensitive applications such as immunoassays, fluorescence microscopy, and single-molecule studies, batch-to-batch consistency is paramount. The use of single, purified isomers of 5- or 6-Carboxyrhodamine 6G is strongly recommended in these cases.[1][3][5][6] The heterogeneity of the mixed isomers can lead to variability in the degree of labeling and potentially affect the binding affinity or function of the labeled biomolecule.

Application-Specific Performance:

  • 5-Carboxyrhodamine 6G is predominantly recommended for the labeling of proteins and peptides.[1] The position of the carboxyl group on the 5-carbon of the benzoic acid moiety may result in a more favorable orientation of the dye when conjugated to the surface of a protein, minimizing potential interference with its biological activity.

  • 6-Carboxyrhodamine 6G is often the isomer of choice for labeling nucleotides and oligonucleotides.[3][5] The 6-position may provide a more sterically accessible point of attachment for enzymatic incorporation or hybridization studies.

Experimental Protocols

The following are detailed methodologies for the conjugation of the succinimidyl ester (SE) derivatives of 5- and 6-Carboxyrhodamine 6G to proteins and oligonucleotides, respectively. These protocols are based on standard amine-reactive labeling procedures.

Protocol 1: Conjugation of 5-Carboxyrhodamine 6G Succinimidyl Ester (5-CR6G-SE) to a Protein (e.g., an Antibody)

Materials:

  • 5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G-SE)

  • Protein to be labeled (e.g., IgG antibody) at 2-10 mg/mL

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the 5-CR6G-SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the 5-CR6G-SE stock solution at a molar excess of 10-20 fold (dye:protein). The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~522 nm (for the CR6G dye).

Protocol 2: Conjugation of 6-Carboxyrhodamine 6G Succinimidyl Ester (6-CR6G-SE) to an Amine-Modified Oligonucleotide

Materials:

  • 6-Carboxyrhodamine 6G, succinimidyl ester (6-CR6G-SE)

  • Amine-modified oligonucleotide (e.g., with a 5' or 3' amino-linker)

  • Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

  • Anhydrous dimethylformamide (DMF) or DMSO

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the 6-CR6G-SE in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction: Add the 6-CR6G-SE stock solution to the oligonucleotide solution. A 2-5 fold molar excess of the dye is typically sufficient.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: The labeled oligonucleotide can be purified from the unreacted dye by methods such as reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or ethanol precipitation. The choice of method will depend on the scale of the reaction and the required purity.

  • Quantification: The concentration and labeling efficiency can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and ~522 nm (for the CR6G dye).

Visualizing the Workflow and Decision Process

To further clarify the experimental process and the selection criteria, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_dye Dissolve CR6G-SE in DMSO/DMF reaction Mix and Incubate (1-4 hours, RT, dark) prep_dye->reaction prep_bio Prepare Biomolecule in Labeling Buffer prep_bio->reaction purify Purify Conjugate (Chromatography/Electrophoresis) reaction->purify analyze Characterize Conjugate (Absorbance, DOL) purify->analyze

A generalized workflow for the conjugation of Carboxyrhodamine 6G succinimidyl ester to a biomolecule.

decision_tree start Select Carboxyrhodamine 6G Isomer reproducibility Is high batch-to-batch reproducibility critical? start->reproducibility application What is the target biomolecule? reproducibility->application Yes mixed_isomer Use 5(6)-Carboxyrhodamine 6G (Mixture) reproducibility->mixed_isomer No protein Protein or Peptide application->protein nucleotide Nucleotide or Oligonucleotide application->nucleotide isomer5 Use 5-Carboxyrhodamine 6G protein->isomer5 isomer6 Use 6-Carboxyrhodamine 6G nucleotide->isomer6

A decision guide for selecting the appropriate Carboxyrhodamine 6G isomer based on experimental needs.

Conclusion

The choice between 5-Carboxyrhodamine 6G and 6-Carboxyrhodamine 6G is a nuanced one that depends on the specific requirements of the research. While their spectral properties are virtually indistinguishable, the positional difference of the carboxyl group can impact the reproducibility and performance of bioconjugates. For applications demanding the highest level of consistency, such as in the development of diagnostic assays or therapeutic agents, the use of a single, purified isomer is highly recommended. The 5-isomer is generally preferred for protein and peptide labeling, whereas the 6-isomer is more commonly used for modifying nucleic acids. For less sensitive applications or initial exploratory studies, the mixed-isomer product can be a cost-effective alternative. By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the optimal Carboxyrhodamine 6G isomer for their specific experimental needs, thereby enhancing the reliability and quality of their fluorescence-based data.

References

A Head-to-Head Comparison: 5-CR6G-SE vs. FITC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Choosing the optimal fluorescent label for antibody conjugation is a critical decision in the development of sensitive and robust immunoassays. This guide provides a detailed, data-driven comparison of two amine-reactive fluorescent dyes: 5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G-SE), and Fluorescein isothiocyanate (FITC). We will delve into their chemical properties, conjugation chemistries, and performance characteristics, supported by experimental protocols and data, to help you make an informed decision for your specific application.

At a Glance: Key Differences

Feature5-CR6G-SEFITC
Reactive Group N-hydroxysuccinimidyl (NHS) esterIsothiocyanate (-NCS)
Conjugation Chemistry Reacts with primary amines (e.g., lysine residues) to form a stable amide bond.Reacts with primary amines (e.g., lysine residues) to form a thiourea linkage.
Fluorophore Class RhodamineFluorescein
Excitation Max (approx.) 525 nm495 nm
**Emission Max (approx.)555 nm525 nm
Key Advantages - Higher photostability than FITC- pH-insensitive fluorescence- Good fluorescence quantum yield- High absorptivity- Good water solubility- Long history of use and extensive literature
Potential Drawbacks - Lower water solubility may require organic co-solvents.- pH-sensitive fluorescence- Prone to photobleaching

Performance Metrics: A Quantitative Comparison

While direct head-to-head studies providing comprehensive quantitative comparisons for every performance metric are limited, the following tables summarize available data and known characteristics of each fluorophore.

Photophysical Properties
Parameter5-CR6G-SEFITC
Quantum Yield (Φ) Generally considered high for a rhodamine dye.~0.92
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~75,000 cm⁻¹M⁻¹
Photostability Generally more photostable than fluorescein derivatives.[1]Susceptible to photobleaching.[1]
pH Sensitivity Fluorescence is relatively stable over a broad pH range.Fluorescence intensity is known to decrease at lower pH.
Signal-to-Noise Ratio in Flow Cytometry

Experimental Protocols

Antibody Conjugation Workflow

The general workflow for conjugating both 5-CR6G-SE and FITC to an antibody involves several key steps, as illustrated in the diagram below. The primary difference lies in the reactive group of the dye and the resulting chemical linkage.

Antibody_Conjugation_Workflow cluster_prep Antibody Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Ab_Prep Purified Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-7.4) Buffer_Exchange Buffer Exchange to Coupling Buffer (e.g., Carbonate-Bicarbonate, pH 8.5-9.5) Ab_Prep->Buffer_Exchange Mixing Add Dye to Antibody (Molar Ratio Dependent) Buffer_Exchange->Mixing Dye_Prep Prepare Dye Solution (5-CR6G-SE or FITC) in Anhydrous DMSO Dye_Prep->Mixing Incubation Incubate in the Dark (1-2 hours at RT) Mixing->Incubation Purification Remove Unconjugated Dye (e.g., Desalting Column, Dialysis) Incubation->Purification Characterization Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->Characterization Storage Store Conjugate (4°C, protected from light) Characterization->Storage

A generalized workflow for antibody conjugation.

Detailed Protocol: 5-CR6G-SE Antibody Conjugation

This protocol is a general guideline for labeling antibodies with 5-CR6G-SE. Optimal conditions may vary depending on the specific antibody and its concentration.

  • Antibody Preparation:

    • Dialyze the purified antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). The antibody concentration should ideally be 1-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of 5-CR6G, SE to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of 5-CR6G, SE in anhydrous dimethyl sulfoxide (DMSO).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the 5-CR6G, SE stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.2-7.4.

    • Collect the fractions containing the fluorescently labeled antibody.

Detailed Protocol: FITC Antibody Conjugation

This protocol outlines a standard procedure for labeling antibodies with FITC.

  • Antibody Preparation:

    • Dialyze the purified antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5). The antibody concentration should be between 1 to 2 mg/mL.[4]

  • FITC Solution Preparation:

    • Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[4]

  • Conjugation Reaction:

    • While gently stirring the antibody solution, slowly add 50-100 µg of the FITC solution for every 1 mg of antibody.[4]

    • Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted FITC by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.02% sodium azide).[4]

Key Applications and Experimental Workflows

Antibodies conjugated with 5-CR6G-SE and FITC are widely used in various immunoassays, including immunofluorescence microscopy and flow cytometry.

Immunofluorescence (IF) Staining Workflow

The following diagram illustrates a typical indirect immunofluorescence staining workflow, where a primary antibody is detected by a fluorescently labeled secondary antibody.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Cell Seeding & Culture Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Labeled Secondary Antibody (5-CR6G-SE or FITC) Incubation Primary_Ab->Secondary_Ab Washing Washing Steps Secondary_Ab->Washing Mounting Mounting with Antifade Reagent Washing->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

A typical indirect immunofluorescence workflow.

Conclusion: Making the Right Choice

The selection between 5-CR6G-SE and FITC for antibody conjugation is contingent on the specific demands of the experiment.

FITC remains a cost-effective and reliable choice for many standard applications. Its high absorptivity and good water solubility make it easy to work with, and its long history of use provides a wealth of supporting literature. However, its known sensitivity to pH and susceptibility to photobleaching can be limiting factors in experiments requiring long exposure times or acidic environments.

5-CR6G-SE , as a rhodamine derivative, offers superior photostability and pH-insensitive fluorescence, making it a more robust choice for demanding applications such as quantitative fluorescence imaging and long-term cell tracking. While it may be less water-soluble, requiring the use of organic co-solvents for the stock solution, the resulting amide bond with the antibody is highly stable.

For researchers prioritizing signal stability and resistance to environmental factors, 5-CR6G-SE presents a compelling alternative to the traditional FITC. For routine applications where photobleaching and pH sensitivity are not major concerns, FITC continues to be a viable and economical option. It is always recommended to empirically test and compare the performance of both labels for critical applications to determine the optimal choice for your specific experimental setup.

References

Performance Comparison: Spectral Properties and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: 5-Carboxyrhodamine 6G vs. Alexa Fluor Dyes

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental results. This guide provides an objective comparison of 5-Carboxyrhodamine 6G (5-CR6G), a derivative of the bright and well-established Rhodamine 6G, with the popular Alexa Fluor family of dyes from Thermo Fisher Scientific. This comparison focuses on key performance metrics, supported by experimental data and detailed protocols, to aid in making an informed choice for your specific application.

The performance of a fluorescent dye is primarily determined by its spectral characteristics, including its excitation and emission maxima, and its brightness. Brightness is a function of the molar extinction coefficient (a measure of how efficiently the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Spectrally, 5-Carboxyrhodamine 6G is most comparable to Alexa Fluor 532 and Alexa Fluor 546. The following table summarizes the key quantitative data for these dyes.

Property5-Carboxyrhodamine 6GAlexa Fluor 532Alexa Fluor 546
Excitation Maximum (nm) ~522-525[1][2]532[3][4]556[4]
Emission Maximum (nm) ~546-550[1][2]553-554[3][5]573[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 94,000[1]81,000[3][4]104,000[4]
Quantum Yield (Φ) ~0.95 (for Rhodamine 6G in ethanol)[6][7][8]0.61[3]Not specified
Calculated Brightness (Ext. Coeff. x QY) 89,30049,410-

Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter dye. The quantum yield for 5-Carboxyrhodamine 6G is approximated based on the value for Rhodamine 6G in ethanol.

From the data, 5-Carboxyrhodamine 6G exhibits a high molar extinction coefficient and an excellent quantum yield, resulting in exceptional theoretical brightness. While Alexa Fluor 546 has a higher extinction coefficient, the lack of a readily available quantum yield value makes a direct brightness comparison challenging. Alexa Fluor 532, although spectrally very similar, has a lower calculated brightness than 5-CR6G.

Photostability

Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical parameter for imaging experiments, especially those requiring long acquisition times. The Alexa Fluor dyes are renowned for their superior photostability compared to traditional dyes.[9][10] While qualitative statements suggest that Rhodamine 6G conjugates have good photostability[1][11], quantitative comparisons often show Alexa Fluor dyes to be more robust.[9] The photobleaching quantum yield (Φb), a measure of the probability of a dye molecule being destroyed upon absorbing a photon, is a key metric for photostability. A lower Φb indicates higher photostability. For Rhodamine 6G in water, the photobleaching quantum yield has been reported to be in the range of 0.2 x 10⁻⁵ to 2.5 x 10⁻⁵.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are methodologies for key experiments involving fluorescent dye conjugation and photostability assessment.

Antibody Conjugation Protocol using NHS Ester Chemistry

This protocol is suitable for labeling antibodies with amine-reactive dyes such as 5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G, SE) and Alexa Fluor NHS esters.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)

  • 5-CR6G, SE or Alexa Fluor NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.[13] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.[13]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Adjust the pH of the Antibody Solution:

    • Add the reaction buffer to the antibody solution to raise the pH to 8.5 ± 0.5.[13] A common ratio is to add 1/10th volume of the 1 M sodium bicarbonate solution.

  • Perform the Conjugation Reaction:

    • Add the reactive dye solution to the antibody solution. A starting point for optimization is a 10:1 molar ratio of dye to antibody.[13]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[14]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[13][]

    • Collect the fractions containing the fluorescently labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

    • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per antibody.

Photostability Measurement Protocol

This protocol outlines a method for determining the photobleaching quantum yield (Φb) of a fluorescent dye.[16]

Materials:

  • Fluorimeter or a fluorescence microscope with a sensitive detector

  • Stable light source (laser or stabilized lamp)

  • Solution of the fluorescent dye at a known, optically dilute concentration (absorbance < 0.05)

  • Cuvette or microscope slide

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescent dye in the desired solvent. The absorbance at the excitation wavelength should be low to prevent inner filter effects.[16]

  • Initial Fluorescence Measurement:

    • Measure the initial fluorescence intensity (F₀) of the sample.[16]

  • Photobleaching:

    • Continuously illuminate the sample with the light source at a constant intensity.[16]

  • Time-course Measurement:

    • Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.[16]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The photobleaching rate constant (kb) can be determined by fitting the decay curve to a single exponential function: F(t) = F₀ * e^(-kb*t).[16]

    • The photobleaching quantum yield (Φb) can then be calculated using the photobleaching rate constant, the photon flux, and the molar extinction coefficient of the dye. A lower Φb value indicates greater photostability.[16]

Visualization of Experimental Workflow and Signaling Pathway

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental Workflow for Antibody Conjugation

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody, Dye, and Buffer Antibody->Mix Dye Amine-Reactive Dye (e.g., 5-CR6G, SE) Dye->Mix Buffer Reaction Buffer (pH 8.5-9.0) Buffer->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze

Caption: Workflow for fluorescently labeling antibodies.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Fluorescently labeled ligands are instrumental in studying GPCR signaling.[2][17][18] This diagram illustrates a simplified GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Fluorescent Ligand (e.g., labeled with 5-CR6G) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Initiates

Caption: Simplified GPCR signaling cascade.

Conclusion

Both 5-Carboxyrhodamine 6G and the Alexa Fluor dyes are high-performance fluorescent probes. 5-CR6G offers exceptional brightness, making it an excellent choice for applications where signal intensity is paramount. The Alexa Fluor dyes, particularly those in a similar spectral range like Alexa Fluor 532 and 546, provide a compelling alternative with the significant advantage of superior photostability, which is crucial for demanding imaging applications. The choice between these dyes will ultimately depend on the specific requirements of the experiment, balancing the need for brightness against the demand for photostability. The provided protocols and diagrams serve as a valuable resource for implementing these dyes in your research.

References

A Comparative Guide to Fluorescence Labeling: Alternatives to 5-Carboxyrhodamine 6G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence labeling, the selection of the optimal fluorescent dye is paramount for achieving high-quality, reproducible results. 5-Carboxyrhodamine 6G (5-CR6G) has been a widely used fluorophore, but a host of modern alternatives now offer significant advantages in terms of brightness, photostability, and experimental versatility. This guide provides an objective comparison of prominent alternatives to 5-CR6G, supported by quantitative data and detailed experimental protocols to inform your selection process.

The primary alternatives to 5-CR6G in the green-yellow to orange region of the spectrum include Alexa Fluor™ 555, DyLight™ 550, Cy®3, and ATTO™ 550. These dyes are spectrally similar to 5-CR6G, making them compatible with common excitation sources and filter sets.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a trade-off between various performance metrics. The following table summarizes the key quantitative data for 5-CR6G and its alternatives, allowing for a direct comparison of their optical properties. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness
5-Carboxyrhodamine 6G (5-CR6G) 522 - 525[1][2]546 - 550[1][2]~80,000~0.9~72,000
Alexa Fluor™ 555 555[3]565150,0000.115,000
DyLight™ 550 562[4][5]576[4][5]150,000[4]N/A> Alexa Fluor™ 555
Cy®3 554[6]568[6]150,000[6]0.15[6]22,500
ATTO™ 550 554[7]576[7]120,000[7]0.80[7]96,000

Note: Quantum yield and, consequently, brightness can be highly dependent on the local environment (e.g., solvent, conjugation to a biomolecule). The values presented here are for the free dye in solution and serve as a general comparison.

Key Performance Attributes

Brightness: For detecting low-abundance targets, a brighter fluorophore is crucial. ATTO™ 550 demonstrates the highest relative brightness among the compared dyes, primarily due to its high quantum yield.[7] Alexa Fluor™ 555 and DyLight™ 550 also offer significant brightness.[3][5]

Photostability: Photobleaching, the irreversible loss of fluorescence upon excitation, can be a major limitation in fluorescence microscopy. Alexa Fluor™ and DyLight™ dyes are renowned for their superior photostability compared to traditional dyes like Cy3.[8][9] ATTO™ dyes are also designed for high photostability, making them suitable for demanding applications such as single-molecule imaging.[10]

pH Sensitivity: The fluorescence of some dyes can be sensitive to pH, which can be a concern when working with cellular compartments with varying pH levels. Alexa Fluor™ dyes are generally less sensitive to pH changes over a broad range compared to fluorescein derivatives.[11]

Water Solubility: Dyes with poor water solubility can be prone to aggregation, leading to quenching of the fluorescent signal. Modern dyes like the Alexa Fluor™, DyLight™, and ATTO™ series are chemically modified to improve their water solubility.[12]

Experimental Workflow: Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimidyl (NHS) ester.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (amine-free buffer) Incubation Incubate Protein + Dye (e.g., 1 hour, room temp) Protein->Incubation Add Dye Dye Reactive Dye (dissolved in DMSO) Dye->Incubation Purification Remove Unconjugated Dye (e.g., size exclusion chromatography) Incubation->Purification Stop Reaction Analysis Characterize Conjugate (spectroscopy, functionality assay) Purification->Analysis Labeled Protein

Caption: A generalized workflow for conjugating an amine-reactive fluorescent dye to a protein.

Experimental Protocols

General Protocol for Protein Labeling with NHS-Ester Dyes

This protocol provides a general guideline for labeling proteins with amine-reactive dyes like Alexa Fluor™ 555 NHS Ester, DyLight™ 550 NHS Ester, Cy®3 NHS Ester, or ATTO™ 550 NHS Ester. The optimal conditions may need to be determined empirically for each specific protein and dye.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the protein for reaction with the dye.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the reactive dye in DMSO to a concentration of 1-10 mg/mL.

  • Determine the Molar Ratio: The optimal dye-to-protein molar ratio for labeling should be determined experimentally. A starting point is often a 10- to 20-fold molar excess of dye to protein.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of dye stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will typically elute in the void volume.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum. The functionality of the labeled protein should also be assessed using an appropriate activity assay.

Signaling Pathway Illustration: Fluorescence Resonance Energy Transfer (FRET)

Many fluorescence labeling applications, particularly in drug development and cell biology, utilize Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions. The choice of donor and acceptor fluorophores is critical for efficient FRET. A dye like Cy3 or Alexa Fluor 555 can serve as an excellent FRET donor for a longer wavelength acceptor dye.

FRET_Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Excitation Excitation Light Donor_GS Ground State Excitation->Donor_GS Absorption Donor_ES Excited State Donor_GS->Donor_ES Excitation Donor_ES->Donor_GS Donor Emission Acceptor_GS Ground State Donor_ES->Acceptor_GS FRET Acceptor_ES Excited State Acceptor_GS->Acceptor_ES Energy Transfer Acceptor_ES->Acceptor_GS Emission Acceptor_Emission Acceptor Emission Acceptor_ES->Acceptor_Emission

Caption: The principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.

Conclusion

While 5-Carboxyrhodamine 6G remains a viable fluorescent label, modern alternatives such as Alexa Fluor™ 555, DyLight™ 550, Cy®3, and ATTO™ 550 offer significant performance enhancements. For applications demanding the highest brightness and photostability, ATTO™ 550 is an excellent choice. Alexa Fluor™ and DyLight™ dyes provide a robust balance of brightness, photostability, and pH insensitivity, making them versatile workhorses for a wide range of applications. The selection of the most appropriate dye will ultimately depend on the specific experimental requirements, including the nature of the target molecule, the detection instrumentation, and the desired sensitivity and temporal resolution. This guide provides the foundational data and protocols to enable an informed decision for your fluorescence labeling needs.

References

Preserving Protein Function: A Comparative Guide to Validating 5-CR6G Labeled Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of labeled proteins. This guide provides an objective comparison of 5-Carboxyrhodamine 6G (5-CR6G) labeling with other common techniques, supported by illustrative experimental data and detailed protocols to ensure the confident application of labeled proteins in research.

The covalent attachment of any molecule to a protein, including a fluorescent dye like 5-CR6G, carries the potential to alter its structure and, consequently, its biological activity. Therefore, rigorous validation is a critical and indispensable step after labeling. This guide will explore the validation of 5-CR6G labeled proteins, compare them with alternative labeling methods, and provide the necessary protocols and visualizations to empower researchers in making informed decisions for their experimental designs.

Data Presentation: Comparing the Impact of Labeling on Protein Activity

To illustrate the potential effects of different labeling methods on protein function, the following table summarizes hypothetical, yet realistic, quantitative data for two common protein types: a metabolic enzyme and a G-Protein Coupled Receptor (GPCR). The data compares the activity of the unlabeled protein with the same protein labeled with 5-CR6G, Fluorescein isothiocyanate (FITC), and a SNAP-tag®.

Protein & Assay Parameter Unlabeled 5-CR6G Labeled FITC Labeled SNAP-tag® Labeled Percent Activity Retained (vs. Unlabeled)
Metabolic Enzyme (e.g., Kinase) Vmax (µM/min) 1009288755-CR6G: 92%FITC: 88%SNAP-tag®: 75%
Km (µM) 50556075Lower is better
GPCR (e.g., β2-Adrenergic Receptor) EC50 (nM) 10121525Lower is better
Bmax (fmol/mg protein) 15001450140012005-CR6G: 96.7%FITC: 93.3%SNAP-tag®: 80%

This table presents illustrative data to demonstrate potential relative differences between labeling methods. Actual results will vary depending on the specific protein, dye, and labeling conditions.

Experimental Protocols

To ensure the reproducibility and accuracy of activity validation, detailed experimental protocols are essential. Below are methodologies for the key experiments cited in the data table.

Protocol 1: Enzyme Kinetic Assay (e.g., for a Kinase)

This protocol determines the Michaelis constant (Km) and maximum reaction velocity (Vmax) of a kinase, providing insight into its catalytic efficiency and substrate binding affinity.

Materials:

  • Purified unlabeled, 5-CR6G labeled, FITC labeled, and SNAP-tag® labeled kinase

  • Kinase-specific substrate and ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare serial dilutions of the kinase substrate in the reaction buffer. Prepare working solutions of each labeled and unlabeled kinase at the same concentration in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add a fixed amount of each kinase to wells containing varying concentrations of the substrate. Include control wells with no enzyme.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves measuring luminescence.

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each labeled and unlabeled enzyme.

Protocol 2: GPCR Binding Assay (e.g., for β2-Adrenergic Receptor)

This protocol measures the binding affinity (EC50) and the maximum number of binding sites (Bmax) of a ligand to a GPCR expressed on the cell surface.

Materials:

  • Cells expressing the target GPCR (e.g., HEK293 cells)

  • Unlabeled and labeled ligands (in this case, the protein itself might be the ligand for another receptor, or a labeled antibody targeting the GPCR is used)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Radiolabeled ligand with known affinity for the GPCR (for competitive binding assays)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Culture the GPCR-expressing cells to an appropriate density in 96-well plates.

  • Competitive Binding Assay:

    • Incubate the cells with a fixed concentration of a radiolabeled ligand and increasing concentrations of the unlabeled or fluorescently labeled protein.

    • Include wells with only the radiolabeled ligand to determine total binding and wells with an excess of unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • Washing: Wash the cells with ice-cold binding buffer to remove unbound ligands.

  • Detection: Lyse the cells and measure the amount of bound radiolabeled ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor (unlabeled or labeled protein). Fit the data to a sigmoidal dose-response curve to determine the EC50. Bmax can be determined from saturation binding experiments.

Mandatory Visualizations

To further clarify the experimental processes and biological context, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_prep Protein Preparation & Labeling cluster_validation Activity Validation Protein Expression\n& Purification Protein Expression & Purification Protein Solution Protein Solution Protein Expression\n& Purification->Protein Solution Labeling Reaction Labeling Reaction Protein Solution->Labeling Reaction Purification of\nLabeled Protein Purification of Labeled Protein Labeling Reaction->Purification of\nLabeled Protein 5-CR6G NHS Ester 5-CR6G NHS Ester 5-CR6G NHS Ester->Labeling Reaction Alternative Label Alternative Label Alternative Label->Labeling Reaction Functional Assay Functional Assay Purification of\nLabeled Protein->Functional Assay Data Analysis Data Analysis Functional Assay->Data Analysis Comparison of Activity Comparison of Activity Data Analysis->Comparison of Activity Unlabeled Protein Unlabeled Protein Unlabeled Protein->Functional Assay

Experimental workflow for protein labeling and activity validation.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand (Labeled Protein) Ligand (Labeled Protein) GPCR GPCR Ligand (Labeled Protein)->GPCR Binds G-Protein (αβγ) G-Protein (αβγ) GPCR->G-Protein (αβγ) Activates Effector (Adenylyl Cyclase) Effector (Adenylyl Cyclase) G-Protein (αβγ)->Effector (Adenylyl Cyclase) Activates ATP ATP Effector (Adenylyl Cyclase)->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets

A simplified Gs-coupled GPCR signaling pathway.

Conclusion

The selection of a labeling strategy should be guided by the specific requirements of the experiment and the nature of the protein of interest. While smaller fluorescent dyes like 5-CR6G and FITC often have a lower impact on protein function compared to larger tags like SNAP-tag®, this is not a universal rule. The illustrative data presented here underscores the necessity of empirical validation. By employing rigorous functional assays, such as those detailed in this guide, researchers can ensure that the biological activity of their labeled proteins is preserved, leading to more reliable and reproducible scientific findings. The provided protocols and diagrams serve as a foundational resource for designing and implementing a comprehensive validation strategy for 5-CR6G and other fluorescently labeled proteins.

A Comparative Guide to the Spectral Overlap of 5-Carboxyrhodamine 6G with Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a detailed comparison of the spectral properties of 5-Carboxyrhodamine 6G (5-CR6G) and its spectral overlap with other commonly used fluorophores, offering insights for multicolor experimental design.

Understanding Spectral Overlap

In multicolor fluorescence applications, spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another.[1] This can lead to false-positive signals and inaccurate quantification. 5-Carboxyrhodamine 6G, a bright and photostable rhodamine dye, exhibits spectral characteristics that fall between those of fluorescein and tetramethylrhodamine, making it a versatile choice but also prone to overlap with fluorophores in these regions.[1][2][3]

The following diagram illustrates the concept of spectral overlap, where the emission of a donor fluorophore (like 5-CR6G) is detected in the emission channel of an acceptor fluorophore.

Spectral_Overlap cluster_donor 5-CR6G (Donor) cluster_acceptor Overlapping Fluorophore (e.g., Fluorescein) D_Exc Excitation D_Emi Emission D_Exc->D_Emi Fluorescence A_Emi Emission D_Emi->A_Emi Spectral Overlap (Bleed-through) A_Exc Excitation A_Exc->A_Emi Fluorescence

Caption: Conceptual diagram of spectral overlap between two fluorophores.

Quantitative Comparison of Fluorophore Spectral Properties

The degree of spectral overlap is influenced by the excitation and emission maxima, as well as the breadth of the emission spectra of the fluorophores used in combination. The following table summarizes the key spectral properties of 5-CR6G and other commonly used fluorophores with which it may exhibit significant spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
5-Carboxyrhodamine 6G (5-CR6G) 520 - 525[2][4][5]546 - 550[2][4][5]~116,000 (for Rhodamine 6G)[6]> Tetramethylrhodamine, ~0.95 (for Rhodamine 6G)[1][6][7]
Fluorescein (FITC) ~494 - 498[4][8]~517 - 521[4][8]~76,900 (at pH > 8)[9]~0.95 (in 0.1M NaOH)[9]
Tetramethylrhodamine (TMR/TRITC) ~552[10]~571 - 574[11][12]~87,000[11]-
Carboxytetramethylrhodamine (TAMRA) ~543[11]~571[11]~87,000[11]-

Note: Spectral properties, particularly quantum yield and molar extinction coefficient, can vary with environmental factors such as solvent, pH, and conjugation to biomolecules. The values presented are for comparative purposes.

Experimental Protocols for Assessing Spectral Overlap

To mitigate the effects of spectral overlap, it is crucial to experimentally determine the level of bleed-through and apply appropriate corrections. The two primary techniques for this are compensation in flow cytometry and spectral unmixing in fluorescence microscopy.

Protocol 1: Determining Spectral Spillover for Compensation in Flow Cytometry

This protocol outlines the steps to generate single-color controls, which are essential for calculating the compensation matrix to correct for spectral overlap.

Objective: To measure the percentage of fluorescence from a single fluorophore that is detected in other channels (spillover).

Materials:

  • Flow cytometer

  • Cells or beads

  • Unstained control sample

  • Single-stained control samples for each fluorophore in the multicolor panel (e.g., cells stained with only 5-CR6G-conjugated antibody, cells stained with only FITC-conjugated antibody, etc.)

Procedure:

  • Prepare Single-Stain Controls: For each fluorophore in your experimental panel, prepare a separate sample stained with only that fluorophore. It is critical that the fluorophore used for the control is identical to the one in the experiment.

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up according to the manufacturer's instructions.

    • Use the unstained control sample to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize the cell population of interest and to define the negative population for fluorescence channels.

  • Acquire Data for Single-Stain Controls:

    • Run the first single-stain control (e.g., 5-CR6G).

    • Adjust the voltage for the primary detector of this fluorophore (the detector where its emission is maximal) so that the positive population is on scale and sufficiently bright.

    • Without changing any other settings, record the signal from this sample in all other detectors in your panel. The signal detected in the other channels represents the spectral spillover.

    • Repeat this process for every single-stain control in your panel.

  • Calculate Compensation Matrix:

    • Using the flow cytometry software's compensation setup tool, the software will calculate a compensation matrix based on the spillover values measured from the single-stain controls. This matrix is then applied to the multicolor experimental data to mathematically correct for the spectral overlap.

The following diagram illustrates the workflow for generating and applying compensation in flow cytometry.

Compensation_Workflow A Prepare Single-Stain Controls B Acquire Data on Flow Cytometer A->B C Measure Spillover in Secondary Detectors B->C D Calculate Compensation Matrix C->D E Apply Matrix to Multicolor Data D->E

Caption: Workflow for spectral overlap compensation in flow cytometry.

Protocol 2: Acquiring Reference Spectra for Spectral Unmixing in Fluorescence Microscopy

Spectral unmixing is a computational method used to separate the emission spectra of multiple fluorophores from a single image.

Objective: To obtain pure emission spectra for each fluorophore to be used in the spectral unmixing algorithm.

Materials:

  • Spectral confocal microscope

  • Slides with single-fluorophore labeled samples (e.g., a slide with cells labeled only with 5-CR6G, another with only FITC)

  • Unlabeled sample slide (for autofluorescence measurement)

Procedure:

  • Prepare Reference Samples: For each fluorophore in your experiment, prepare a slide with a sample labeled with only that fluorophore.

  • Microscope Setup:

    • Set up the microscope with the same settings (laser power, gain, pinhole, etc.) that will be used for imaging the multicolor sample.

  • Acquire Reference Spectra:

    • Place the first single-labeled slide (e.g., 5-CR6G) on the microscope.

    • Excite the sample with the appropriate laser line.

    • Use the spectral detector to acquire the full emission spectrum of the fluorophore.

    • Save this spectrum as the reference spectrum for that fluorophore.

    • Repeat this process for all other fluorophores in your panel.

  • Acquire Autofluorescence Spectrum:

    • Image an unlabeled sample using the same settings to acquire the autofluorescence spectrum of the sample.

  • Spectral Unmixing:

    • Acquire an image of your multicolor-stained sample using the same settings.

    • Use the microscope's software to perform linear spectral unmixing. The software will use the previously acquired reference spectra (including the autofluorescence spectrum) to computationally separate the contribution of each fluorophore to the final image.

Förster Resonance Energy Transfer (FRET) Considerations

Significant spectral overlap between the emission of a donor fluorophore and the excitation of an acceptor fluorophore is a prerequisite for Förster Resonance Energy Transfer (FRET).[13] FRET is a non-radiative energy transfer mechanism that is highly dependent on the distance between the donor and acceptor molecules (typically 1-10 nm).[13] When considering 5-CR6G as a potential FRET donor, a fluorophore with an excitation spectrum that overlaps well with 5-CR6G's emission spectrum would be a suitable acceptor. For example, a red-shifted fluorophore could potentially serve as a FRET acceptor for 5-CR6G. The efficiency of FRET can be used to measure molecular proximity and interactions.

Conclusion

5-Carboxyrhodamine 6G is a valuable fluorophore for a wide range of applications. However, its spectral proximity to other popular dyes necessitates careful consideration of spectral overlap in multicolor experiments. By understanding the spectral properties of the chosen fluorophores and employing appropriate experimental protocols for compensation or spectral unmixing, researchers can minimize data artifacts and ensure the accuracy and reliability of their fluorescence-based measurements.

References

A Comparative Guide to the Photostability of Rhodamine 6G and Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye is a critical decision in the design of fluorescence-based assays, particularly in applications requiring high sensitivity and prolonged or intense illumination, such as fluorescence microscopy, single-molecule tracking, and high-throughput screening. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a key parameter that directly impacts the quality and reliability of experimental data. This guide provides a comparative overview of the photostability of Rhodamine 6G, a widely used xanthene dye, against other popular fluorescent dyes, including fluorescein, cyanine dyes (Cy3 and Cy5), and the Alexa Fluor series.

Quantitative Comparison of Photophysical Properties

The following table summarizes key photophysical parameters for Rhodamine 6G and a selection of other commonly used fluorescent dyes. The fluorescence quantum yield (Φf) indicates the efficiency of converting absorbed photons into emitted fluorescent photons, with a higher value signifying a brighter dye. The photobleaching quantum yield (Φb) represents the probability of a dye molecule undergoing irreversible photodegradation upon excitation. A lower Φb value is indicative of higher photostability.

DyeFluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Notes
Rhodamine 6G 0.95 (in ethanol)[1][2]0.2 × 10⁻⁵ - 2.5 × 10⁻⁵ (in water)[3]Highly fluorescent with moderate to high photostability. The photobleaching quantum yield can vary significantly depending on the experimental conditions.
Fluorescein 0.925 (in 0.1 N NaOH)[1]~2.5 x 10⁻⁵ - 3.3 x 10⁻⁵A bright fluorophore, but known for its relatively low photostability.[4]
Cy3 ~0.09 (free dye in Tris buffer)[5]Data not available in a directly comparable formatPhotostability can be influenced by its local environment and conjugation to biomolecules.
Cy5 ~0.27[6]Data not available in a directly comparable formatGenerally considered to have lower photostability compared to Alexa Fluor dyes.[7]
Alexa Fluor 488 0.92[8][9][10]Lower than Fluorescein[11]A highly photostable alternative to fluorescein.[7]
Alexa Fluor 555 0.10[8][9]Data not available in a directly comparable formatA photostable alternative to Cy3.[12][13]
Alexa Fluor 647 0.33[8][9][14]5.5 ± 0.8 x 10⁻⁶[15]A highly photostable alternative to Cy5.[7]

Note: The photobleaching quantum yields can be highly dependent on the experimental conditions, including the solvent, oxygen concentration, and the intensity of the illumination source. Direct comparison between different studies should be made with caution.

Experimental Protocols

A standardized and carefully controlled experimental procedure is crucial for the accurate determination and comparison of dye photostability. The most common method involves the measurement of the photobleaching quantum yield (Φb).

Measurement of Photobleaching Quantum Yield (Φb)

This protocol outlines a comparative method for determining the photobleaching quantum yield of a sample dye relative to a standard with a known Φb.

Materials:

  • Fluorimeter or fluorescence microscope equipped with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Spectrophotometer for absorbance measurements.

  • Quartz cuvettes or microscope slides.

  • Solutions of the sample dye and a reference standard of known photobleaching quantum yield at various concentrations in the same solvent.

  • Solvent (e.g., phosphate-buffered saline, PBS).

Procedure:

  • Sample Preparation: Prepare a series of optically dilute solutions of the sample dye and a reference standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.[16]

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of each solution immediately after placing it in the light path of the fluorimeter or microscope.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.

    • The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).

    • The photobleaching quantum yield (Φb) of the sample can be calculated relative to the standard using the following equation:

      Φb (sample) = Φb (standard) × [kb (sample) / kb (standard)] × [ε (standard) / ε (sample)]

      where ε is the molar extinction coefficient of the dyes at the excitation wavelength.

Visualizing Experimental and Photophysical Processes

To aid in the understanding of the experimental workflow and the underlying photophysical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photobleaching Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Dye Solutions (Sample & Standard) measure_abs Measure Absorbance (Spectrophotometer) prep_sample->measure_abs initial_fluor Measure Initial Fluorescence (F₀) measure_abs->initial_fluor illuminate Continuous Illumination (Constant Intensity) initial_fluor->illuminate record_fluor Record Fluorescence Decay (F(t)) illuminate->record_fluor plot_decay Plot Normalized Fluorescence vs. Time record_fluor->plot_decay fit_curve Fit Exponential Decay (Determine kb) plot_decay->fit_curve calc_qb Calculate Photobleaching Quantum Yield (Φb) fit_curve->calc_qb

Caption: Experimental workflow for determining the photobleaching quantum yield.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative) Bleached Photobleached State (Non-fluorescent) T1->Bleached Photochemical Reaction (e.g., with O₂)

Caption: Jablonski diagram illustrating the photobleaching process.

Conclusion

Rhodamine 6G is a bright and relatively photostable fluorophore, making it a suitable choice for many applications. However, for demanding imaging experiments that require prolonged or high-intensity illumination, the Alexa Fluor dyes, particularly Alexa Fluor 488 and Alexa Fluor 647, offer superior photostability. The choice of fluorescent dye should always be guided by the specific requirements of the experiment, including the desired spectral properties, brightness, and, critically, the photostability needed to ensure high-quality, reproducible data. The experimental protocol provided in this guide offers a framework for researchers to quantitatively assess and compare the photostability of different fluorescent dyes in their own laboratory settings.

References

A Head-to-Head Battle of Brightness: 5-CR6G vs. Tetramethylrhodamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the choice of fluorophore is paramount to the success of an experiment. For researchers in drug development and various scientific fields, the fluorescence quantum yield—a measure of a fluorophore's efficiency in converting absorbed light into emitted light—is a critical performance metric. This guide provides a detailed comparison of the fluorescence quantum yield of 5-Carboxyrhodamine 6G (5-CR6G) and tetramethylrhodamine (TMR), offering experimental data and protocols to inform your selection process.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of 5-CR6G and a common reactive derivative of tetramethylrhodamine, 5-TAMRA-NHS ester.

Property5-Carboxyrhodamine 6G (5-CR6G)5-Carboxytetramethylrhodamine (5-TAMRA), NHS Ester
Excitation Maximum (λex) ~522-525 nm[1][2]~541-546 nm[3][4]
Emission Maximum (λem) ~546-550 nm[1][2]~567-580 nm[3][4]
Molar Extinction Coefficient (ε) Not explicitly stated84,000 - 95,000 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (Φ) Qualitatively higher than TMR conjugates[1][2][5]0.1 [3][4][6]
Reactive Form Carboxylic acid, Succinimidyl ester (SE)N-hydroxysuccinimide (NHS) ester

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, where the fluorescence of the sample is compared to a well-characterized standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield (Φ_S) of a sample (e.g., 5-CR6G) relative to a standard (e.g., Rhodamine 6G in ethanol, Φ_Std = 0.95).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (Sample)

  • Fluorescence standard with known quantum yield in the same solvent

  • Solvent (e.g., ethanol, spectroscopic grade)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Measure the UV-Vis absorption spectra of all prepared solutions.

    • Determine the absorbance at the excitation wavelength (λ_ex) that will be used for the fluorescence measurements.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the chosen λ_ex.

    • Record the fluorescence emission spectra for all sample and standard solutions.

    • Ensure that the excitation and emission slits are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slope of these plots (Gradient) is proportional to the fluorescence quantum yield.

  • Calculation:

    • The quantum yield of the sample (Φ_S) can be calculated using the following equation:

    Φ_S = Φ_Std * (Grad_S / Grad_Std) * (n_S² / n_Std²)

    Where:

    • Φ_Std is the quantum yield of the standard.

    • Grad_S and Grad_Std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_S and n_Std are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

Experimental Workflow Diagram

G prep_sample Prepare Sample Solutions (Abs < 0.1) abs_spec Measure Absorption Spectra (UV-Vis) prep_sample->abs_spec prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ_S) plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

References

A Comparative Guide to Confirming Covalent Linkage of 5-CR6G-SE to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent labeling of proteins with fluorescent dyes is a critical step in a multitude of assays, from cellular imaging to quantitative proteomics. 5-Carboxy-Rhodamine6G-Succinimidyl Ester (5-CR6G-SE) is an amine-reactive fluorescent dye favored for its brightness and photostability in the red-orange spectrum. However, merely reacting a protein with a fluorescent dye is insufficient; rigorous confirmation of the covalent linkage is essential for the validity of subsequent experiments.

This guide provides an objective comparison of methodologies to confirm the covalent attachment of 5-CR6G-SE to proteins, supported by experimental data and detailed protocols. We will also compare the performance of 5-CR6G-SE with alternative protein labeling strategies, offering a comprehensive overview to inform your experimental design.

Confirming Covalent Linkage: A Multi-faceted Approach

Confirmation of a stable, covalent bond between 5-CR6G-SE and a target protein is not achieved by a single technique but rather by a combination of methods that interrogate different physical and chemical properties of the conjugate. The primary methods include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), mass spectrometry, and spectrophotometry.

SDS-PAGE: The First Line of Evidence

SDS-PAGE separates proteins based on their molecular weight. A successful covalent labeling event will result in a discernible increase in the molecular weight of the target protein, corresponding to the mass of the attached dye molecule(s).

Key Observations with SDS-PAGE:

  • Mobility Shift: The labeled protein will migrate slower than the unlabeled protein, resulting in a band higher up on the gel.

  • Fluorescence Imaging: The fluorescently labeled protein band can be visualized directly on the gel using an appropriate imager, confirming that the fluorescence co-localizes with the protein of the expected molecular weight.

  • Purity Assessment: SDS-PAGE can also provide a qualitative assessment of the labeling reaction's purity, revealing the presence of any unlabeled protein or aggregates.

Mass Spectrometry: Definitive Confirmation and Site Identification

Mass spectrometry provides the most definitive evidence of covalent modification by precisely measuring the mass of the protein-dye conjugate.

Key Information from Mass Spectrometry:

  • Intact Mass Analysis: The mass of the intact protein-dye conjugate is measured, and the mass difference between the labeled and unlabeled protein should correspond to the mass of the 5-CR6G-SE molecule(s).

  • Peptide Mapping: The protein is digested into smaller peptides, which are then analyzed by mass spectrometry. This allows for the identification of the specific amino acid residues (primarily lysines and the N-terminus) that have been modified by the dye.[1][2]

Spectrophotometry: Quantifying the Degree of Labeling

UV-Visible and fluorescence spectroscopy are used to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Key Spectrophotometric Measurements:

  • Absorbance Spectroscopy: By measuring the absorbance of the protein-dye conjugate at the protein's characteristic wavelength (typically 280 nm) and the dye's maximum absorbance wavelength, the concentrations of the protein and the dye can be determined, allowing for the calculation of the DOL.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum of the conjugate can confirm the presence of the fluorophore and its characteristic spectral properties.

Comparative Performance of 5-CR6G-SE

The choice of a fluorescent label extends beyond just its reactivity. The photophysical properties of the dye-protein conjugate are critical for the performance of downstream applications. Here, we compare 5-CR6G-SE (a rhodamine derivative) with other common amine-reactive dyes.

Property5-CR6G-SE (Rhodamine Derivative)Fluorescein (e.g., 5-FAM-SE)Alexa Fluor 488Cyanine Dyes (e.g., Cy5)
Excitation/Emission (nm) ~528/552~494/520~495/519~650/670
Quantum Yield of Conjugate HighModerate (pH sensitive)[3]Very HighHigh
Photostability HighModerate[4][5]Very High[4][5][6]Moderate to High
pH Sensitivity LowHigh (fluorescence decreases at acidic pH)[6]Low (pH 4-10)[6]Low
Brightness of Conjugate BrightBright (at optimal pH)Very BrightVery Bright

Table 1: Comparative Photophysical Properties of Common Amine-Reactive Dyes.

Alternative Protein Labeling Strategies

While amine-reactive labeling with NHS esters like 5-CR6G-SE is straightforward, other methods offer greater specificity and control over the conjugation site.

Labeling StrategyTarget Residue(s)Linkage FormedKey AdvantagesKey Disadvantages
NHS Ester (e.g., 5-CR6G-SE) Primary amines (Lysine, N-terminus)AmideSimple, robust chemistry; readily available reagents.[7][8]Can lead to heterogeneous products; potential to modify functionally important lysines.[9]
Maleimide Chemistry Thiols (Cysteine)ThioetherHigh specificity for less abundant cysteines, allowing for site-specific labeling.[7][8][9]Requires a free cysteine, which may need to be introduced via mutagenesis; thioether bond can undergo retro-Michael addition.[9]
Click Chemistry Bio-orthogonal handles (e.g., azide, alkyne)TriazoleHighly specific and efficient; bio-orthogonal reaction.[10][11][12]Requires introduction of a non-canonical amino acid or enzymatic modification to install the handle.[10]
Sortase-Mediated Ligation C-terminal LPXTG motif and N-terminal glycineNative peptide bondSite-specific and forms a native peptide bond.[13][14][15]Requires enzymatic reaction and specific recognition sequences to be engineered into the protein.[15]

Table 2: Comparison of Protein Labeling Chemistries.

Experimental Protocols

Protocol 1: Labeling of a Protein with 5-CR6G-SE

Objective: To covalently label a target protein with 5-CR6G-SE.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • 5-CR6G-SE

  • Anhydrous DMSO

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare Protein Solution: Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve 5-CR6G-SE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution at a molar ratio of 5-20 moles of dye per mole of protein. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Confirmation of Covalent Linkage by SDS-PAGE

Objective: To visualize the molecular weight shift and fluorescence of the 5-CR6G-SE labeled protein.

Materials:

  • Unlabeled protein control

  • 5-CR6G-SE labeled protein

  • SDS-PAGE loading buffer

  • Polyacrylamide gel and electrophoresis apparatus

  • Fluorescent gel imager with appropriate filters for 5-CR6G-SE

  • Coomassie blue stain

Procedure:

  • Sample Preparation: Mix equal amounts of the unlabeled and labeled protein with SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Fluorescent Imaging: Place the gel in the fluorescent imager and acquire an image using the appropriate excitation and emission settings for 5-CR6G-SE.

  • Coomassie Staining: After imaging, stain the gel with Coomassie blue to visualize all protein bands.

  • Analysis: Compare the migration of the labeled and unlabeled protein bands. The labeled protein should appear as a higher molecular weight band that is also fluorescent.

Protocol 3: Confirmation of Covalent Linkage by Mass Spectrometry

Objective: To determine the precise mass of the 5-CR6G-SE labeled protein.

Materials:

  • Unlabeled protein control

  • 5-CR6G-SE labeled protein

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Sample Preparation: Prepare the unlabeled and labeled protein samples for mass spectrometry according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).

  • Data Acquisition: Acquire the mass spectra for both the unlabeled and labeled protein samples.

  • Analysis: Compare the mass spectra. The spectrum of the labeled protein should show a peak or a series of peaks corresponding to the mass of the protein plus the mass of one or more 5-CR6G-SE molecules.

Visualizing the Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_confirmation Confirmation of Covalent Linkage protein Target Protein reaction Labeling Reaction protein->reaction dye 5-CR6G-SE dye->reaction conjugate Protein-Dye Conjugate reaction->conjugate sds_page SDS-PAGE Analysis conjugate->sds_page Mobility Shift & Fluorescence mass_spec Mass Spectrometry conjugate->mass_spec Mass Confirmation spectroscopy Spectrophotometry conjugate->spectroscopy Degree of Labeling result result sds_page->result Confirmed Linkage mass_spec->result spectroscopy->result

Caption: Workflow for labeling and confirming covalent linkage.

Logical Relationships in Labeling Chemistry Selection

labeling_decision_tree cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_bioorthogonal Bio-orthogonal start Choose Labeling Strategy lysine_available Accessible Lysines? start->lysine_available cysteine_available Free Cysteine Available? start->cysteine_available can_engineer Can Engineer Protein? start->can_engineer nhs_ester 5-CR6G-SE (NHS Ester) lysine_available->nhs_ester Yes site_specific_needed Site-Specificity Needed? lysine_available->site_specific_needed No site_specific_needed->nhs_ester No maleimide Maleimide Chemistry site_specific_needed->maleimide Yes click_chem Click Chemistry site_specific_needed->click_chem Yes sortase Sortase Ligation site_specific_needed->sortase Yes cysteine_available->maleimide Yes can_engineer->click_chem Yes can_engineer->sortase Yes

Caption: Decision tree for selecting a protein labeling strategy.

References

Assessing the Impact of 5-CR6G Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent label to a protein is an invaluable tool for elucidating its biological function, tracking its localization, and studying its interactions. However, the act of labeling can itself perturb the very function being investigated. This guide provides a comparative analysis of the impact of 5-CR6G, a carboxyl-reactive fluorescent dye, on protein function, contrasting it with other common labeling alternatives. We present supporting experimental data, detailed protocols for key functional assays, and visual workflows to aid in experimental design and data interpretation.

The central challenge in fluorescent labeling is to attach a probe that is bright and photostable without altering the protein's native structure and activity.[1][2] The choice of dye, the labeling chemistry, and the site of attachment can all influence the outcome.[3] Small organic dyes like 5-CR6G are often preferred over larger fluorescent proteins as they are less likely to interfere with the target protein's function due to their smaller size.[2]

Comparative Analysis of 5-CR6G and Alternative Dyes

To objectively assess the impact of 5-CR6G on protein function, a direct comparison with other commonly used fluorescent dyes is essential. The following table summarizes key performance metrics, with a focus on how these properties can translate to functional consequences.

Feature5-CR6GAmine-Reactive Dye (e.g., NHS-ester)Thiol-Reactive Dye (e.g., Maleimide)Genetically Encoded Tag (e.g., GFP)
Labeling Chemistry Targets carboxyl groups (Asp, Glu, C-terminus)Targets primary amines (Lys, N-terminus)Targets free thiols (Cys)Genetic fusion
Site-Specificity Moderate; depends on accessible carboxyl groupsLow; targets multiple lysine residuesHigh; targets specific cysteine residuesHigh; precise fusion to N- or C-terminus
Potential for Functional Perturbation Moderate; can alter charge and local conformationHigh; can disrupt key interactions involving lysineLow to moderate; depends on the role of the cysteineHigh; large size can interfere with folding and function
Photostability Generally highVaries by dyeVaries by dyeModerate; prone to photobleaching
Brightness (Quantum Yield) HighVaries by dyeVaries by dyeModerate
Size Small moleculeSmall moleculeSmall moleculeLarge protein (~27 kDa)

Impact on Protein Function: Quantitative Assessment

The most direct way to assess the impact of labeling is to measure a protein's biological activity before and after modification. Below are examples of how 5-CR6G labeling compares to other methods in key functional assays.

Enzyme Kinetics

For enzymes, a critical measure of function is their catalytic activity, defined by the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[4]

EnzymeLabelKm (% of Unlabeled)Vmax (% of Unlabeled)Reference
Lysozyme5-CR6G105%98%Hypothetical Data
LysozymeFITC (amine-reactive)125%85%Hypothetical Data
LysozymeAlexa Fluor 488 Maleimide (thiol-reactive)110%92%Hypothetical Data

Note: The data presented here is representative and intended for illustrative purposes. Actual results will vary depending on the protein and specific experimental conditions.

Receptor-Ligand Binding

For receptors, the binding affinity (Kd) for their cognate ligands is a key functional parameter.

ReceptorLabelLigandKd (% of Unlabeled)Reference
β2-Adrenergic Receptor5-CR6GIsoproterenol112%Hypothetical Data
β2-Adrenergic ReceptorSNAP-tag® with BG-488Isoproterenol108%Hypothetical Data
β2-Adrenergic ReceptorGFP FusionIsoproterenol150%Hypothetical Data

Note: The data presented here is representative and intended for illustrative purposes. Actual results will vary depending on the protein and specific experimental conditions.

Experimental Protocols

To ensure robust and reproducible assessment of labeled protein function, detailed and standardized protocols are necessary.

Protocol 1: In Vitro Enzyme Kinetics Assay

This protocol outlines the steps to determine the Km and Vmax of a 5-CR6G labeled enzyme compared to its unlabeled counterpart using a spectrophotometric assay.[4]

Materials:

  • Unlabeled enzyme

  • 5-CR6G labeled enzyme

  • Substrate

  • Enzyme assay buffer (optimized for pH and ionic strength)

  • Spectrophotometer or plate reader

Procedure:

  • Reagent Preparation: Prepare a series of substrate concentrations in the assay buffer.

  • Enzyme Dilution: Dilute the unlabeled and 5-CR6G labeled enzymes to a working concentration in the assay buffer.

  • Assay Initiation: In a cuvette or microplate well, mix the enzyme with the substrate solution to initiate the reaction.

  • Data Acquisition: Monitor the change in absorbance over time at a wavelength specific to the product or substrate.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Radioligand Binding Assay

This protocol describes how to measure the binding affinity of a 5-CR6G labeled G-protein coupled receptor (GPCR) compared to the unlabeled receptor.

Materials:

  • Cell membranes expressing the unlabeled GPCR

  • Cell membranes expressing the 5-CR6G labeled GPCR

  • Radiolabeled ligand

  • Unlabeled (cold) ligand for competition

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate a fixed amount of cell membranes with increasing concentrations of the radiolabeled ligand in the presence and absence of a high concentration of unlabeled ligand (to determine non-specific binding).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and perform a saturation binding analysis to determine the Kd and Bmax.

Visualizing Workflows and Pathways

Diagrams can clarify complex experimental processes and biological pathways.

Experimental_Workflow cluster_prep Protein Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Unlabeled_Protein Unlabeled Protein Labeling 5-CR6G Labeling Unlabeled_Protein->Labeling Labeled_Protein Labeled Protein Labeling->Labeled_Protein Purification Purification Labeled_Protein->Purification Enzyme_Kinetics Enzyme Kinetics Purification->Enzyme_Kinetics Compare Activity Binding_Assay Ligand Binding Assay Purification->Binding_Assay Compare Affinity Cell_Based_Assay Cell-Based Assay Purification->Cell_Based_Assay Compare Signaling Compare_Parameters Compare Km, Vmax, Kd, EC50 Enzyme_Kinetics->Compare_Parameters Binding_Assay->Compare_Parameters Cell_Based_Assay->Compare_Parameters

Caption: Workflow for assessing the functional impact of 5-CR6G labeling.

GPCR_Signaling Ligand Ligand GPCR GPCR (5-CR6G Labeled) Ligand->GPCR Activation G_Protein G Protein GPCR->G_Protein GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The selection of a fluorescent label requires a careful balance between achieving sufficient signal for detection and preserving the native function of the protein of interest. While no labeling strategy is entirely without consequence, the use of small, bright, and photostable organic dyes such as 5-CR6G, coupled with rigorous functional validation, offers a powerful approach for studying protein biology. By employing the comparative methods and detailed protocols outlined in this guide, researchers can confidently assess the impact of 5-CR6G labeling and generate reliable data to advance their scientific discoveries.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Carboxyrhodamine 6G Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending to the proper disposal of chemical reagents. This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of 5-Carboxyrhodamine 6G succinimidyl ester, a fluorescent dye commonly used in laboratories.

Immediate Safety and Handling for Disposal

When preparing this compound for disposal, it is crucial to handle the material as potentially hazardous. Rhodamine dyes, in general, are considered toxic and pose a biohazard, particularly to aquatic life.[1][2] Therefore, strict adherence to safety measures is necessary to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste, including:

  • Safety glasses with side shields[3][4]

  • Chemical-resistant gloves[3][4]

  • A lab coat[3]

Quantitative Data and Hazard Classification

ParameterInformationSource
Hazard Classification While not always classified as a dangerous substance under the Globally Harmonized System (GHS), it should be treated as chemical waste.[5] Rhodamines are generally considered highly toxic and a biohazard.[1][2][5]
Primary Routes of Exposure Inhalation, ingestion, skin, and eye contact.[5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1] Discharge into the environment must be avoided.[4][1][4]
Disposal Guideline Dispose of in accordance with federal, state, and local environmental control regulations.[5] The recommended method is through a licensed chemical destruction plant or controlled incineration.[4][4][5]

Experimental Protocols for Neutralization

Currently, there are no widely established and cited experimental protocols for the specific degradation or neutralization of this compound for disposal purposes.[5] The standard and recommended procedure is to manage it as chemical waste through your institution's EHS-approved disposal stream.[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted systematically. The following procedure outlines the necessary steps from waste generation to final disposal.

  • Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended chemical reactions.[5] Segregate solid and liquid waste.

  • Containerization:

    • Solid Waste: Collect solid waste, including contaminated consumables like gloves, pipette tips, and paper towels, in a clearly labeled, sealed bag or a compatible, leak-proof container.[3][5]

    • Liquid Waste: Collect liquid waste, such as unused solutions or rinsate from cleaning glassware, in a chemically compatible and securely sealed container.[3]

    • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[5] Collect the rinsate as chemical waste.[5] After thorough cleaning, the container may be disposed of as regular laboratory glass or plastic, but confirm this with your institution's EHS department.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable according to your EHS) and the full chemical name: "this compound".[5] Indicate the components and their approximate concentrations if it is a mixture.

  • Storage: Store the waste container in a designated and clearly marked satellite accumulation area.[5] The storage area should have secondary containment to mitigate any potential leaks. Keep the container closed at all times, except when adding waste.

  • Disposal: Arrange for the collection of the waste through your institution's EHS department or a licensed professional waste disposal service.[1][4] Do not pour this chemical down the drain. [4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs is_hazardous Classify Waste: Hazardous or Non-Hazardous? consult_ehs->is_hazardous collect_solid Collect Solid Waste (e.g., contaminated gloves, tubes) is_hazardous->collect_solid Solid collect_liquid Collect Liquid Waste (e.g., unused solutions, rinsate) is_hazardous->collect_liquid Liquid triple_rinse Triple-Rinse Empty Containers is_hazardous->triple_rinse Empty Container label_container Label Waste Container (Chemical Name, Hazard) collect_solid->label_container collect_liquid->label_container triple_rinse->collect_liquid Collect Rinsate store_waste Store in Designated Area (Secondary Containment) label_container->store_waste ehs_pickup Arrange for EHS/ Licensed Contractor Pickup store_waste->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you will ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Carboxyrhodamine 6G Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 5-Carboxyrhodamine 6G succinimidyl ester.

This guide provides a detailed operational and disposal plan to ensure the safe handling of this compound in the laboratory. By adhering to these procedures, you can minimize risks and maintain a safe research environment.

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use of a certified chemical fume hood is required for all operations involving the solid compound or its solutions to prevent inhalation of dust or aerosols.

2. Personal Protective Equipment (PPE):

  • A comprehensive assessment of the hazards is necessary to select the appropriate PPE.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles with indirect venting, meeting ANSI Z87.1 standards.[2][3]Protects eyes from chemical splashes, dust, and flying debris.
Face ShieldRecommended in addition to goggles when there is a high risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement.[2] Consider double-gloving for added protection.Prevents skin contact with the chemical.[1]
Body Protection Laboratory CoatProtects skin and personal clothing from incidental contact and small splashes.[3]
Closed-toe ShoesPrevents foot injuries from spills or dropped objects.[4]
Respiratory Protection Dust Mask or RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]Prevents inhalation of dust or aerosols.

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

4. Storage:

  • Store in a tightly closed container in a freezer, protected from moisture and light.[5]

  • Keep under an inert gas atmosphere.

Emergency Procedures
  • In case of skin contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • In case of eye contact: Rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[1]

  • In all cases of exposure, seek immediate medical advice.[1]

Disposal Plan

1. Deactivation of Reactive Components:

  • The primary strategy for the disposal of succinimidyl esters involves the chemical neutralization of the reactive N-hydroxysuccinimide (NHS) ester group.[6]

  • This can be achieved by quenching the compound with reagents containing primary amines, such as Tris(hydroxymethyl)aminomethane (Tris) or glycine.[6]

2. Waste Disposal:

  • After deactivation, the material should be disposed of as chemical waste.[6]

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_pre Pre-Operational Checks cluster_handling Handling Procedures cluster_post Post-Operational & Disposal cluster_emergency Emergency Response A Verify Fume Hood Certification B Inspect Personal Protective Equipment (PPE) A->B C Review Safety Data Sheet (SDS) B->C D Don Appropriate PPE C->D Proceed to Handling E Weigh Solid Compound in Fume Hood D->E F Prepare Solutions in Fume Hood E->F M Spill or Exposure Occurs E->M If Spill/Exposure G Perform Labeling Reaction F->G F->M If Spill/Exposure H Decontaminate Work Area G->H Proceed to Post-Op G->M If Spill/Exposure I Quench Unused Reagent H->I J Dispose of Waste in Designated Chemical Waste Container I->J K Remove and Dispose of PPE Properly J->K L Wash Hands Thoroughly K->L N Follow Emergency Procedures from SDS M->N O Seek Medical Attention N->O

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Carboxyrhodamine 6G succinimidyl ester
Reactant of Route 2
Reactant of Route 2
5-Carboxyrhodamine 6G succinimidyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。